3-Bromo-6-chloropyridazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-chloropyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClN2/c5-3-1-2-4(6)8-7-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFKQNBEJIACSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671665 | |
| Record name | 3-Bromo-6-chloropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89089-18-9 | |
| Record name | 3-Bromo-6-chloropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-6-chloropyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 3-Bromo-6-chloropyridazine
An In-Depth Technical Guide to 3-Bromo-6-chloropyridazine: A Core Heterocyclic Building Block
This compound is a halogenated aromatic heterocycle that has emerged as a strategically important building block in synthetic and medicinal chemistry. As a member of the pyridazine family, its π-deficient aromatic core and distinct electronic properties make it a valuable scaffold in drug design.[1][2] The true synthetic utility of this compound, however, lies in the differential reactivity of its two halogen substituents. The presence of a bromine atom at the 3-position and a chlorine atom at the 6-position provides chemists with orthogonal handles for sequential, site-selective modifications, enabling the efficient construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, applications, and safety protocols, tailored for researchers and drug development professionals.
Core Molecular and Physical Properties
The fundamental identity of this compound is defined by its structure and physical characteristics. These properties are critical for its handling, reaction setup, and purification.
Chemical Structure:
The molecule consists of a six-membered pyridazine ring, which is a diazine with two adjacent nitrogen atoms. It is substituted with a bromine atom at position C3 and a chlorine atom at position C6.
Figure 1. Chemical Structure of this compound.
Physicochemical Data Summary:
The following table summarizes the key quantitative data for this compound, compiled from various chemical suppliers and databases.
| Property | Value | References |
| Molecular Formula | C₄H₂BrClN₂ | [3][4] |
| Molecular Weight | 193.43 g/mol | [3] |
| CAS Number | 89089-18-9 | [3][5] |
| Appearance | White to off-white solid/powder | [5][6] |
| Melting Point | 93.5 - 94.0 °C | [6] |
| Boiling Point | 300.8 ± 22.0 °C (Predicted at 760 mmHg) | [4][6] |
| SMILES | ClC1=CC=C(Br)N=N1 | [3] |
| InChI | 1S/C4H2BrClN2/c5-4-2-1-3(6)8-7-4/h1-2H | N/A |
Synthesis and Mechanistic Considerations
The preparation of this compound is a well-documented process, typically starting from a readily available aminopyridazine precursor. The choice of this route is dictated by the efficiency of the diazotization-bromination sequence.
Synthetic Pathway: From Amine to Dihalide
The most common laboratory-scale synthesis involves the diazotization of 3-amino-6-chloropyridazine, followed by a Sandmeyer-type bromination reaction.[7] This transformation is mechanistically sound, proceeding through a diazonium salt intermediate which is then displaced by a bromide ion.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[7] The rationale for the low-temperature addition of sodium nitrite is to ensure the stability of the diazonium salt intermediate, preventing premature decomposition. The subsequent addition of elemental bromine provides the nucleophile for the displacement reaction.
-
Reaction Setup: A solution of 3-amino-6-chloropyridazine (1 equivalent) is prepared in 48% hydrobromic acid (HBr) and cooled to -10°C in an ice-salt bath.
-
Diazotization: A pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~2.6 equivalents) is added dropwise to the reaction mixture, ensuring the internal temperature does not rise above -5°C. This step generates the in situ diazonium salt.
-
Bromination: Elemental bromine (Br₂, ~3 equivalents) is added slowly to the mixture.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for approximately 48 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction is carefully quenched by treatment with a saturated sodium hydroxide (NaOH) solution until basic. The aqueous layer is then extracted multiple times with an organic solvent such as diethyl ether (Et₂O) or dichloromethane (DCM).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude residue is purified by flash column chromatography (e.g., using a DCM/cyclohexane gradient) to yield this compound as a white solid.[7]
Applications in Drug Discovery and Materials Science
The synthetic versatility of this compound makes it a valuable intermediate in the development of novel therapeutics and functional organic materials.
Core Scaffold in Medicinal Chemistry
The pyridazine ring is considered a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding and its favorable physicochemical properties, which can improve aqueous solubility and metabolic stability compared to a simple phenyl ring.[1] this compound serves as a key starting material for elaborating this core.
-
SHP2 Inhibitors: It has been used in the synthesis of novel allosteric inhibitors of Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2).[7] SHP2 is a critical node in the RAS-ERK signaling pathway, and its inhibition has become a breakthrough target for cancer therapy.[7] The bromo and chloro groups allow for sequential cross-coupling reactions to build the complex pharmacophore required for potent inhibition.
Caption: Role as a precursor in SHP2 inhibitor synthesis.
-
Other Kinase Inhibitors: The general structure is amenable to creating inhibitors for other protein kinases where a heterocyclic core is desired to interact with the hinge region of the ATP-binding pocket.
Building Block for Organic Electronics
The electron-deficient nature of the pyridazine ring makes it an attractive component for organic electronic materials.
-
Organic Luminescent Materials: this compound has been reported as a precursor for novel pyridazinone derivatives.[7] These resulting materials exhibit good electronic transport and hole-blocking properties, making them suitable for use in Organic Light-Emitting Diodes (OLEDs).[7]
Safety, Handling, and Storage
Due to its chemical nature, this compound requires careful handling to minimize exposure and ensure laboratory safety.
GHS Hazard Information:
The compound is classified with the following hazards:
-
H302: Harmful if swallowed.[8]
-
H315: Causes skin irritation.[8]
-
H319: Causes serious eye irritation.[8]
-
H332: Harmful if inhaled.[8]
-
H335: May cause respiratory irritation.[8]
Recommended Precautions:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Avoid breathing dust, fumes, or vapors.[9] Do not get in eyes, on skin, or on clothing.[10] Use non-sparking tools and prevent the build-up of static electricity.[10]
-
Ingestion: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Storage Conditions:
For long-term stability, the compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[3][6][8] Keep the container tightly sealed in a dry and cool place.
Spectroscopic Characterization
The identity and purity of this compound are typically confirmed using a suite of standard analytical techniques. While specific spectra are not provided here, reference data is available through chemical suppliers and databases.[11]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons in the aromatic ring.
-
Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern, confirming the elemental composition. The characteristic isotopic pattern of bromine and chlorine is a key diagnostic feature.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups and the characteristic vibrations of the pyridazine ring.
References
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PubChem. 3-Amino-4-bromo-6-chloropyridazine | C4H3BrClN3 | CID 22024419. [Link]
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PubChem. 3-Bromo-6-chloroimidazo(1,2-b)pyridazine. [Link]
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ResearchGate. An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. [Link]
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Pharmaffiliates. Sourcing Pharmaceutical Intermediates: The Role of 3-Amino-4-bromo-6-chloropyridazine. [Link]
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An In-depth Technical Guide to the Solubility of 3-Bromo-6-chloropyridazine in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 3-Bromo-6-chloropyridazine, a crucial intermediate for professionals in research, chemical synthesis, and drug development. Given the limited availability of direct quantitative solubility data in public literature, this document focuses on predicting solubility based on physicochemical properties and provides a detailed framework for its experimental determination.
Understanding the Molecule: Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.
| Property | Value | Source |
| CAS Number | 89089-18-9 | [1] |
| Molecular Formula | C₄H₂BrClN₂ | [1] |
| Molecular Weight | 193.43 g/mol | [1] |
| Appearance | White to off-white solid | [2][3] |
| Melting Point | 93.5-94 °C | [2] |
| Boiling Point (Predicted) | 300.8 ± 22.0 °C | [2][4] |
| Density (Predicted) | 1.859 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | -1.48 ± 0.10 | [2] |
The structure of this compound, a halogenated pyridazine, suggests a moderate to low polarity. The presence of two nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, potentially influencing its solubility in protic solvents. However, the lack of hydrogen bond donors on the molecule itself is a significant factor. Its solid state at room temperature and relatively high melting point indicate strong intermolecular forces in the crystal lattice, which must be overcome by solvent-solute interactions for dissolution to occur.
Predicting Solubility: The "Like Dissolves Like" Principle in Practice
The adage "like dissolves like" is a cornerstone of solubility prediction.[5] This principle suggests that substances with similar polarities are more likely to be soluble in one another. We can, therefore, forecast the solubility of this compound across a spectrum of common organic solvents.
Predicted Solubility of this compound in Common Organic Solvents:
| Solvent | Polarity (Dielectric Constant) | Solvent Type | Predicted Solubility | Rationale |
| Hexane | 1.89 | Non-polar | Low | The significant difference in polarity between the non-polar hexane and the more polar this compound suggests poor solubility. |
| Toluene | 2.38 | Non-polar Aromatic | Low to Moderate | While non-polar, the aromatic nature of toluene may allow for some π-π stacking interactions with the pyridazine ring, potentially leading to slightly better solubility than in aliphatic hydrocarbons. |
| Dichloromethane (DCM) | 9.08 | Polar Aprotic | High | DCM is a versatile solvent for a wide range of organic compounds. Its polarity is well-suited to dissolve moderately polar molecules like this compound. |
| Acetone | 20.7 | Polar Aprotic | High | Acetone is a strong polar aprotic solvent capable of disrupting the crystal lattice of the solute. |
| Ethyl Acetate | 6.02 | Polar Aprotic | Moderate to High | Ethyl acetate is a moderately polar solvent and is often a good choice for recrystallization of such compounds. |
| Isopropanol (IPA) | 18.3 | Polar Protic | Moderate | As a polar protic solvent, IPA can engage in hydrogen bonding with the nitrogen atoms of the pyridazine ring, which may enhance solubility. |
| Ethanol | 24.55 | Polar Protic | Moderate | Similar to isopropanol, ethanol's polarity and hydrogen bonding capability suggest moderate solubility. |
| Methanol | 32.7 | Polar Protic | Moderate | The most polar of the common alcohols, methanol is expected to be a reasonably good solvent. |
| Water | 80.1 | Polar Protic | Very Low | The largely organic and halogenated structure of this compound suggests it will be sparingly soluble in water, a highly polar solvent.[6] |
A Robust Protocol for the Experimental Determination of Solubility
To obtain reliable and reproducible quantitative solubility data, a standardized experimental protocol is crucial. The isothermal equilibrium method, also known as the shake-flask method, is a widely accepted technique.[5][7]
Materials and Equipment
-
This compound (purity > 98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow: Isothermal Equilibrium Method
The following diagram outlines the key steps in the isothermal equilibrium (shake-flask) method for solubility determination.
Caption: Hazard identification and corresponding control measures.
Conclusion
While direct, published quantitative solubility data for this compound is scarce, a systematic approach based on its physicochemical properties allows for reasoned predictions. This guide provides the theoretical foundation and a detailed, actionable experimental protocol for researchers to determine the solubility of this important heterocyclic compound in a range of organic solvents. The resulting data will empower scientists to make informed decisions in process development, purification, and formulation, ultimately accelerating research and development timelines.
References
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3-Amino-4-bromo-6-chloropyridazine | C4H3BrClN3 | CID 22024419 - PubChem . Available at: [Link]
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An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines - ResearchGate . Available at: [Link]
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This compound;3-Brom-6-chlorpyridazin;3-bromanyl-6-chloranyl-pyridazine . Available at: [Link]
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Technical Guide to the Safe Handling and Use of 3-Bromo-6-chloropyridazine
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the safety protocols and handling requirements for 3-Bromo-6-chloropyridazine (CAS No. 89089-18-9). As a halogenated pyridazine derivative, this compound is a valuable heterocyclic building block in medicinal chemistry and agrochemical synthesis.[1][2] Its utility, however, is paired with specific health hazards that necessitate rigorous safety measures. This guide moves beyond mere compliance, offering a framework grounded in the principles of chemical causality and risk mitigation to ensure the safety of laboratory personnel.
Hazard Identification and Risk Profile
Understanding the intrinsic hazards of a chemical is the foundation of its safe use. This compound is classified under the Globally Harmonized System (GHS) with multiple hazard statements that demand careful consideration.
GHS Hazard Classification Summary
| Hazard Class | GHS Code | Description | Signal Word |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | Warning |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled | Warning |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | Warning |
Data compiled from multiple supplier safety data sheets.[3][4][5]
The primary routes of occupational exposure are inhalation of the powder, direct skin contact, eye contact, and accidental ingestion. The "Warning" signal word indicates a moderate hazard level.[3][4] The combination of being a skin/eye irritant and an acute toxin via inhalation and ingestion means that exposure must be minimized through a multi-layered safety approach.
A Risk-Based Approach: The Hierarchy of Controls
Effective safety management prioritizes systematic risk reduction over reliance on a single method. The hierarchy of controls is a fundamental principle that arranges safety measures from most to least effective. This guide is structured around applying this hierarchy to the specific hazards of this compound.
Caption: The Hierarchy of Controls prioritizes systemic changes over individual actions.
-
Elimination & Substitution: For a specific synthetic target, eliminating the need for this reagent is generally not feasible. Substitution with a less hazardous building block may be possible depending on the specific chemical transformation and should be considered during synthetic route design.
-
Engineering Controls: This is the most critical and reliable layer of protection. It involves physically isolating the researcher from the chemical hazard. For this compound, this is non-negotiable.
-
Administrative Controls: These are the procedures and training that inform safe work practices.
-
Personal Protective Equipment (PPE): PPE is the last line of defense, protecting the user from exposure when engineering and administrative controls are not sufficient or in the event of their failure.
Engineering Controls: The Primary Barrier
Due to the compound's classification as "Harmful if inhaled" (H332) and a respiratory irritant (H335), all manipulations must be performed within certified engineering controls.[3][4]
-
Chemical Fume Hood: All weighing, transferring, and reaction setups involving this compound must occur inside a chemical fume hood with a verified face velocity (typically 80-120 feet per minute). This captures dust and vapors at the source, preventing them from entering the laboratory atmosphere and the user's breathing zone.
-
Ventilated Storage: The compound should be stored in a cool, dry, and well-ventilated area.[6][7][8] Storage at 2-8°C under an inert atmosphere is recommended to maintain chemical stability and minimize vapor pressure.[1][3]
-
Emergency Equipment: Safety showers and eyewash stations must be readily accessible and tested regularly. Their proximity is critical for immediate decontamination in case of a significant splash or exposure.[9]
Administrative Controls and Handling Protocols
Safe handling is reinforced by establishing and adhering to standard operating procedures (SOPs).
Protocol: Weighing and Transferring Solid this compound
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work surface is clean and decontaminated. Assemble all necessary equipment (spatulas, weigh boats, receiving flask) within the hood.
-
Don PPE: Wear all required PPE as detailed in Section 5.
-
Transfer: Retrieve the container from storage. Open it only within the confines of the fume hood.
-
Weighing: Carefully transfer the desired amount of the solid to a tared weigh boat or paper. Avoid any actions that could generate dust, such as dropping or rapid scraping. Use a micro-spatula for better control.
-
Addition: Gently add the weighed solid to the reaction vessel. If possible, use a powder funnel to minimize the chance of spillage.
-
Cleanup: Tightly cap the source container immediately after use. Decontaminate the spatula and work surface with an appropriate solvent (e.g., isopropanol or ethanol) and wipe clean. Dispose of contaminated weigh boats and wipes in the designated solid hazardous waste container.
-
Storage: Return the source container to its designated storage location (e.g., a refrigerator at 2-8°C).[1][3]
Key Handling Principles:
-
Avoid Incompatibilities: Keep away from strong oxidizing agents and strong acids.[9][10]
-
Prevent Static Discharge: When handling larger quantities, take precautionary measures against static discharge.[11][12]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[8][11] Wash hands thoroughly after handling the material, even if gloves were worn.[9]
Personal Protective Equipment (PPE): The Final Barrier
PPE selection must directly address the identified hazards of skin irritation (H315) and serious eye irritation (H319).[3][4]
Required PPE for Handling this compound
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer | Nitrile or neoprene gloves | Chemical safety goggles | Full-length lab coat | Not required if inside a certified fume hood |
| Reaction Work-up | Nitrile or neoprene gloves | Chemical safety goggles and face shield | Full-length lab coat and chemical-resistant apron | Not required if inside a certified fume hood |
| Spill Cleanup | Heavy-duty nitrile or butyl rubber gloves | Chemical safety goggles and face shield | Chemical-resistant suit or apron over lab coat | Air-purifying respirator with appropriate cartridge if outside a fume hood |
PPE Selection Rationale
Caption: PPE and engineering controls are selected to directly counter specific GHS hazards.
Emergency Response Protocols
Preparedness is essential for mitigating the consequences of an accidental release or exposure.
First-Aid Measures
| Exposure Route | Protocol |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[6][7][9][13] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[6][9][11] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8][9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][10][13] |
Accidental Release (Spill) Response
Caption: A systematic workflow for responding to an accidental spill of this compound.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[13][14] A water spray can be used to cool fire-exposed containers.[10][12]
-
Specific Hazards: The compound is combustible. Thermal decomposition can release hazardous gases and vapors, including carbon oxides, nitrogen oxides, and hydrogen halides (HCl, HBr).[10][12]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[10][13]
Waste Management
All waste containing this compound, including contaminated consumables and excess material, must be treated as hazardous waste.
-
Collect waste in clearly labeled, sealed containers.[15]
-
Do not mix with other waste streams unless directed by your institution's environmental health and safety (EHS) department.
-
Dispose of all waste in accordance with local, state, and federal regulations. Never discharge chemical waste into drains or sewers.[7]
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PubChem. 3-Bromo-6-chloroimidazo(1,2-b)pyridazine. National Center for Biotechnology Information. [Link]
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PubChem. 3-Bromo-6-methoxypyridazine. National Center for Biotechnology Information. [Link]
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The Strategic Deployment of 3-Bromo-6-chloropyridazine in Modern Drug Discovery: A Technical Guide
Abstract
The pyridazine core, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized for its versatile pharmacophoric properties and its presence in numerous biologically active compounds.[1][2] Among the myriad of pyridazine-based synthons, 3-Bromo-6-chloropyridazine stands out as a particularly strategic building block. Its di-halogenated nature, featuring bromine and chlorine atoms with differential reactivity, offers a programmable platform for the sequential and regioselective introduction of diverse functionalities. This technical guide provides an in-depth exploration of the potential applications of this compound in drug discovery, focusing on its role in the synthesis of kinase inhibitors. We will delve into the synthetic strategies that leverage its unique reactivity, provide detailed experimental protocols for key transformations, and contextualize its application through the lens of targeted signaling pathways.
The Chemical Versatility of this compound: A Gateway to Molecular Diversity
The synthetic utility of this compound (CAS No. 89089-18-9) is anchored in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This reactivity gradient (C-Br > C-Cl) is the cornerstone of its strategic application, allowing for selective functionalization at the 3-position while leaving the 6-position available for subsequent modifications.[3] This two-step functionalization capability is invaluable for the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR).
Regioselective Functionalization: The Power of Orthogonal Halogen Reactivity
The ability to selectively address each halogenated position is a critical advantage in multi-step syntheses. The initial, more facile reaction at the C3-Br bond allows for the introduction of a key pharmacophoric element. The remaining C6-Cl bond can then be targeted in a subsequent step to introduce a second moiety, often one that modulates physicochemical properties such as solubility or metabolic stability.
Key Synthetic Transformations: A Practical Guide
The following sections provide detailed, step-by-step methodologies for the most pertinent reactions involving this compound. These protocols are based on established principles of cross-coupling chemistry and can be adapted for a wide range of substrates.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds, and it proceeds with high regioselectivity at the C3-Br position of this compound.[3]
Objective: To synthesize 3-aryl-6-chloropyridazines.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective precatalysts. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that promote oxidative addition and stabilize the catalyst. |
| Base | K₃PO₄, Cs₂CO₃ | Strong bases are often effective for challenging couplings. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | Aprotic organic solvents with water often provide good solubility and reaction rates. |
| Temperature | 80-120 °C | Higher temperatures are often required to overcome the activation energy. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and deactivation of the catalyst. |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dry Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous organic solvent (e.g., 5 mL of 1,4-dioxane) and degassed water (e.g., 1 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization 1: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a crucial linkage in many pharmaceutical agents.[4] This reaction also exhibits selectivity for the C3-Br bond.[5]
Objective: To synthesize 3-amino-6-chloropyridazines.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Effective precatalysts for C-N coupling.[6] |
| Ligand | BINAP, Xantphos, BrettPhos | Bulky, electron-rich phosphine ligands are essential for this transformation. |
| Base | NaOtBu, K₃PO₄, LiHMDS | A strong, non-nucleophilic base is required for amine deprotonation. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are typically used. |
| Temperature | 80-110 °C | Elevated temperatures are generally necessary. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for catalyst stability. |
Experimental Protocol: Buchwald-Hartwig Amination
-
To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., BINAP, 4 mol%).
-
Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Add the base (e.g., NaOtBu, 1.5 equiv.) and the anhydrous solvent (e.g., toluene).
-
Seal the Schlenk tube and heat the reaction mixture with stirring at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization 2: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the method of choice for installing alkynyl groups, which can serve as versatile handles for further functionalization or as key components of a pharmacophore.[7][8]
Objective: To synthesize 3-alkynyl-6-chloropyridazines.
Table 3: Representative Conditions for Sonogashira Coupling
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Standard palladium catalysts for Sonogashira reactions.[9] |
| Copper Co-catalyst | CuI | Essential for the formation of the copper(I) acetylide intermediate.[7] |
| Base | Et₃N, i-Pr₂NH | An amine base is required, which also serves as the solvent in many cases. |
| Solvent | Triethylamine, DMF, THF | The choice of solvent can influence the reaction rate. |
| Temperature | Room Temperature to 80 °C | Mild conditions are often sufficient. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the catalysts and intermediates from oxidation. |
Experimental Protocol: Sonogashira Coupling
-
To a dry flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide (1-3 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous amine solvent (e.g., triethylamine) and the terminal alkyne (1.1-1.5 equiv.).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the ammonium salts and concentrate the filtrate.
-
Dissolve the residue in an organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Applications in Kinase Inhibitor Drug Discovery
The strategic functionalization of the this compound core has been instrumental in the development of potent and selective kinase inhibitors. The pyridazine moiety often serves as a hinge-binding element, forming crucial hydrogen bonds with the kinase's ATP-binding pocket.
Case Study: SHP2 Inhibitors
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in the RAS-ERK signaling pathway, a key driver of cell growth and proliferation.[10] Dysregulation of the SHP2 pathway is implicated in various cancers.[11] this compound has been utilized as a starting material for the synthesis of SHP2 allosteric inhibitors.[10] Several SHP2 inhibitors are currently in clinical trials, such as RMC-4630 and PF-07284892.[12]
Visualization 3: Simplified SHP2 Signaling Pathway
Caption: SHP2's role in the RAS-ERK signaling pathway.[13]
Targeting c-Met and VEGFR-2 in Angiogenesis
The c-Met and VEGFR-2 receptor tyrosine kinases are crucial players in tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[1][2][14] The pyridazine scaffold has been explored for the development of inhibitors targeting these kinases.
Visualization 4: Simplified c-Met and VEGFR-2 Signaling
Caption: Overview of c-Met and VEGFR-2 signaling in angiogenesis.[15][16]
Conclusion and Future Perspectives
This compound is a powerful and versatile building block in drug discovery, particularly for the development of kinase inhibitors. Its differential halogen reactivity provides a robust platform for the strategic and regioselective synthesis of complex molecules. The ability to fine-tune molecular properties through sequential functionalization makes it an invaluable tool for medicinal chemists. As our understanding of disease pathways deepens, the demand for highly specific and potent small molecule inhibitors will continue to grow. The strategic application of synthons like this compound will undoubtedly play a pivotal role in the discovery of the next generation of targeted therapeutics.
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The Multifaceted Biological Activities of 3-Bromo-6-chloropyridazine Derivatives: A Technical Guide for Drug Discovery and Development
Introduction: The Pyridazine Scaffold in Medicinal Chemistry
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, including its π-deficient nature and the ability of the nitrogen atoms to act as hydrogen bond acceptors, make it a versatile core for the design of novel therapeutic agents.[3] Derivatives of pyridazine have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, herbicidal, and anti-inflammatory properties.[4][5][6] This guide focuses specifically on the biological activities of 3-bromo-6-chloropyridazine derivatives, a subclass of pyridazines with significant potential in drug discovery. The presence of halogen atoms at the 3 and 6 positions offers synthetic handles for further molecular elaboration and can significantly influence the biological activity of the resulting compounds.[7]
Anticancer Activity: A Primary Focus
A substantial body of research has highlighted the potent anticancer activity of pyridazine derivatives.[1][8] These compounds have been shown to target a variety of biological processes crucial for cancer cell proliferation and survival.[1]
Mechanism of Action: Targeting Key Signaling Pathways
Many pyridazine derivatives exert their anticancer effects by inhibiting protein kinases, enzymes that play a central role in cell signaling and are often dysregulated in cancer.[2]
-
VEGFR Inhibition: Several pyridazine-containing compounds have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) kinases.[5][9] By blocking VEGFR signaling, these compounds can inhibit angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.
-
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another important target for pyridazine-based anticancer agents.[10] Overexpression of EGFR is common in many cancers, and its inhibition can lead to cell cycle arrest and apoptosis.[10]
-
Other Kinase Targets: Pyridazine derivatives have also been shown to inhibit other kinases involved in cancer progression, such as c-Met and JNK1.[5][11]
The mechanism of action for some pyridazine derivatives involves the induction of apoptosis (programmed cell death) and cell cycle arrest. For instance, certain compounds have been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2, ultimately leading to cancer cell death.[10][12]
Data Presentation: In Vitro Cytotoxicity of Pyridazine Derivatives
The following table summarizes the cytotoxic activity of representative pyridazine derivatives against various human cancer cell lines, as reported in the literature. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5b | HCT-116 (Colon) | < Imatinib | [9] |
| Compound 5b | MCF-7 (Breast) | > Imatinib | [9] |
| Compound 10l | A549/ATCC (Lung) | Induces G0-G1 arrest | [12] |
| Compounds IXg, IXn | UO-31 (Renal) | 0.75, 0.65 (EGFR Inhibition) | [10] |
| Compound 9e | NCI-60 Panel | High Growth Inhibition | [11] |
Antimicrobial Activity: A Promising Frontier
In addition to their anticancer properties, pyridazine derivatives have demonstrated significant antimicrobial activity against a range of pathogens, including bacteria and fungi.[3][13][14] This dual activity is particularly valuable, as cancer patients are often immunocompromised and susceptible to infections.[12]
The antimicrobial mechanism of pyridazine derivatives is still under investigation, but it is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.[13][15] Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the pyridazine ring can significantly influence the antimicrobial potency and spectrum of activity.[13] For example, some studies suggest that cis-isomers are more active than their trans- counterparts.[13][15]
Data Presentation: Antimicrobial Activity of Pyridazine Derivatives
| Compound Class | Test Organism | Activity | Reference |
| Pyridazinium Compounds | Pseudomonas aeruginosa, Candida albicans | Active | [13][15] |
| Pyridazinium Compounds | Staphylococcus aureus, Bacillus subtilis | Active | [13][15] |
| Pyridazinone Derivatives | S. pyogen, E. coli | Excellent | [16] |
| Pyridazinone Derivatives | Aspergillus niger, Candida albicans | Very Good | [16] |
| Hydrazone Derivatives | Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, Pseudomonas aeruginosa | High | [14] |
Herbicidal Activity: Applications in Agriculture
Certain pyridazine derivatives have also been investigated for their herbicidal properties.[17][18][19] These compounds can interfere with essential biological processes in plants, such as photosynthesis.
One of the key targets for pyridazine-based herbicides is the enzyme phytoene desaturase (PDS), which is involved in carotenoid biosynthesis.[20][21] Inhibition of PDS leads to the accumulation of phytoene and a deficiency in photoprotective carotenoids, resulting in bleaching of the plant and eventual death.[20][21] The 6-chloro substitution in some pyridazine derivatives has been identified as a key group for post-emergence herbicidal activity.[20][21]
Experimental Protocols
Synthesis of a Representative this compound Derivative
This protocol describes a general method for the synthesis of 3-amino-4-bromo-6-chloropyridazine, a key intermediate for further derivatization.[22][23]
Materials:
-
3-amino-6-chloropyridazine
-
Bromine
-
Methanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Water
Procedure:
-
Dissolve 3-amino-6-chloropyridazine and sodium bicarbonate in methanol in a round-bottom flask.[22]
-
Cool the mixture in an ice bath.
-
Slowly add bromine dropwise to the stirred solution.[22]
-
Allow the reaction mixture to stir at room temperature for 16 hours.[22]
-
Filter the reaction mixture to remove any solids.
-
Add water to the filtrate and extract the product with ethyl acetate (3 x volumes).[22]
-
Combine the organic layers and concentrate under reduced pressure to obtain the crude product.[22]
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure 3-amino-4-bromo-6-chloropyridazine.[22]
In Vitro Cytotoxicity Assay (MTS Assay)
This protocol outlines a standard method for evaluating the cytotoxic activity of synthesized this compound derivatives against cancer cell lines.[24]
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized pyridazine derivatives (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized pyridazine derivatives in cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plates for an additional 1-4 hours to allow for the conversion of the MTS tetrazolium compound into a colored formazan product by viable cells.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of Receptor Tyrosine Kinase Signaling by Pyridazine Derivatives.
Experimental Workflow Diagram
Caption: Drug Discovery Workflow for Pyridazine-Based Anticancer Agents.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and herbicidal agents warrants further investigation and development. The synthetic accessibility of the pyridazine core allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties and the development of compounds with improved potency, selectivity, and drug-like characteristics. Future research in this area should focus on elucidating the precise mechanisms of action of these compounds, expanding the scope of their biological evaluation to include other therapeutic areas, and conducting in vivo studies to validate their therapeutic potential.
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The Synthetic Chemist's Guide to 3-Bromo-6-chloropyridazine: A Versatile Heterocyclic Building Block
Abstract
This technical guide provides an in-depth exploration of 3-bromo-6-chloropyridazine, a pivotal building block in modern organic synthesis. Its unique electronic and steric properties, arising from the presence of two distinct halogen atoms on the π-deficient pyridazine core, offer a gateway to complex molecular architectures. We will delve into the nuanced reactivity of this scaffold, focusing on the principles of regioselectivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to effectively leverage this versatile reagent in the design and synthesis of novel chemical entities.
Introduction: The Strategic Value of Dihalogenated Pyridazines
The pyridazine moiety is a privileged scaffold in medicinal chemistry and materials science, renowned for its ability to engage in hydrogen bonding and π-stacking interactions. Derivatives of pyridazine exhibit a wide spectrum of biological activities, including antihypertensive, antiviral, and anticancer effects.[1] The strategic introduction of halogen atoms onto this core transforms it into a versatile synthetic intermediate, primed for diversification through a host of contemporary synthetic methodologies.
This compound (CAS No.: 89089-18-9) is a prime example of such a scaffold. The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of its utility, allowing for sequential, site-selective functionalization. This guide will illuminate the principles governing this selectivity and provide actionable protocols for its application.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₄H₂BrClN₂ |
| Molecular Weight | 193.43 g/mol |
| Appearance | Typically a white to off-white solid |
| Purity | Commercially available with ≥95% purity |
| Storage | Recommended storage at 2-8 °C |
Table 1: Key physicochemical properties of this compound.[2]
The Principle of Regioselectivity: A Dichotomy of Reactivity
The synthetic utility of this compound is fundamentally dictated by the ability to selectively address one of the two carbon-halogen bonds. This regioselectivity is governed by the chosen reaction class: palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr).
The underlying principle for palladium-catalyzed reactions lies in the bond dissociation energies (BDE) of the carbon-halogen bonds. The C-Br bond is weaker than the C-Cl bond.[3] Consequently, the oxidative addition of a palladium(0) catalyst, often the rate-determining step in catalytic cycles, occurs preferentially at the more labile C-Br bond.[4][5]
Conversely, SNAr reactions are governed by the electronic properties of the pyridazine ring. The two nitrogen atoms are strongly electron-withdrawing, rendering the ring electron-deficient and susceptible to nucleophilic attack. This effect is most pronounced at the positions alpha to the nitrogen atoms (C3 and C6). The stability of the intermediate Meisenheimer complex dictates the regiochemical outcome.
Caption: Regioselective reaction pathways for this compound.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions are expected to proceed with high selectivity at the C3 position.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for forming biaryl and heteroaryl-aryl structures.[6] The reaction of this compound with an arylboronic acid will selectively yield a 3-aryl-6-chloropyridazine derivative, leaving the C-Cl bond intact for subsequent transformations.[7]
Caption: General experimental workflow for Suzuki-Miyaura coupling.[8]
Experimental Protocol: Synthesis of 3-Phenyl-6-chloropyridazine
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).[9]
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1, 5 mL) via syringe.[9]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[9]
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[9]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, introducing valuable alkynyl functionalities.[10] This reaction employs a palladium catalyst and a copper(I) co-catalyst.[11] Similar to the Suzuki coupling, the reaction with this compound selectively occurs at the C-Br bond.[12]
Experimental Protocol: Synthesis of 3-(Phenylethynyl)-6-chloropyridazine
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.06 mmol, 6 mol%).[13]
-
Solvent and Reagent Addition: Add anhydrous toluene (10 mL) and triethylamine (2.0 mmol, 2.0 equiv.). Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture.[13]
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[13]
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite, wash with toluene, and concentrate the filtrate. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[14][15] This transformation is critical in pharmaceutical synthesis. The selective amination of this compound at the C3 position provides access to 3-amino-6-chloropyridazine derivatives, which are valuable intermediates.[5]
Experimental Protocol: Synthesis of 3-(Morpholino)-6-chloropyridazine
-
Vessel and Catalyst Preparation: To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol), a suitable phosphine ligand (e.g., XPhos, 0.036 mmol), and a strong base (e.g., sodium tert-butoxide, 1.4 mmol).[13]
-
Reagent Addition: Add anhydrous toluene (10 mL), followed by this compound (1.0 mmol, 1.0 equiv.) and morpholine (1.2 mmol, 1.2 equiv.).[13]
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.[13]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry, concentrate, and purify by column chromatography.[13]
Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, SNAr on the this compound scaffold is expected to occur at the C6 position. The C6 carbon is directly adjacent to a ring nitrogen, making it highly activated towards nucleophilic attack.[16] This provides an orthogonal strategy for functionalization, allowing for the introduction of nucleophiles at the chloro-substituted position while preserving the bromo-substituent for subsequent cross-coupling.
Experimental Protocol: Synthesis of 3-Bromo-6-(methylthio)pyridazine
-
Reactant Preparation: In a suitable reaction vessel, dissolve this compound (1.0 mmol, 1.0 equiv.) in a polar aprotic solvent such as DMF or DMSO.
-
Nucleophile Addition: Add sodium thiomethoxide (1.1 mmol, 1.1 equiv.) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Conclusion: A Versatile Tool for Synthesis
This compound stands out as a highly versatile and valuable building block in organic synthesis. The key to its utility lies in the predictable and controllable regioselectivity of its reactions. By selecting between palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, a synthetic chemist can selectively functionalize either the C3 or C6 position, respectively. This orthogonal reactivity opens up a vast chemical space for the synthesis of complex pyridazine derivatives for applications in drug discovery, agrochemicals, and materials science. Understanding the fundamental principles of its reactivity, as outlined in this guide, is paramount to unlocking its full synthetic potential.
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MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]
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ResearchGate. Sonogashira cross‐coupling of 3‐bromo‐2‐imidazo[1,2‐b]pyridazine 39. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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Organic Chemistry Portal. Synthesis of pyridazines. [Link]
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ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
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University of Bath. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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LookChem. This compound;3-Brom-6-chlorpyridazin;3-bromanyl-6-chloranyl-pyridazine. [Link]
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PubChem. 3-Amino-4-bromo-6-chloropyridazine. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Wikipedia. Sonogashira coupling. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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National Center for Biotechnology Information. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. [Link]
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Royal Society of Chemistry. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. [Link]
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ScienceDirect. Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]
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YouTube. Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. [Link]
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University of Wisconsin-Madison. Experiment 14: Suzuki Coupling. [Link]
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Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
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MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
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Chemistry LibreTexts. 7.1: Nucleophilic Substitution Reaction Overview. [Link]
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MDPI. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]
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Chem-Station. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. [Link]
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ACS Publications. Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. [Link]
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YouTube. nucleophilic aromatic substitutions. [Link]
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An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-6-chloropyridazine
Abstract: This technical guide provides a comprehensive overview of the analytical methodologies for the spectroscopic characterization of 3-Bromo-6-chloropyridazine (CAS No. 89089-18-9).[1][2] Designed for researchers and professionals in drug development and chemical synthesis, this document details the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this halogenated pyridazine derivative. We present detailed, field-proven protocols for sample preparation and data acquisition. While a complete set of peer-reviewed, experimental spectra for this specific compound is not publicly available, this guide synthesizes data from analogous structures and established spectroscopic principles to provide a robust predictive analysis of the expected spectral features. This approach serves as a powerful tool for identity confirmation, purity assessment, and structural elucidation.
Introduction: The Significance of this compound
This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. The pyridazine core is a "privileged structure" found in numerous bioactive molecules, exhibiting a wide range of pharmacological activities.[3][4] The differential reactivity of the bromine and chlorine substituents at the C3 and C6 positions allows for selective functionalization, making it a versatile precursor for the synthesis of more complex molecular architectures.
Accurate and unambiguous structural characterization is the bedrock of chemical research and development. This guide provides the foundational spectroscopic knowledge and methodologies required to confidently identify and characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei. For this compound, ¹H and ¹³C NMR are the primary experiments of interest.
Expertise & Rationale: Predicting the NMR Signature
The structure of this compound is relatively simple, featuring two protons on the pyridazine ring. Due to the asymmetry of substitution, these two protons (H-4 and H-5) are chemically distinct and are expected to couple to each other.
-
¹H NMR Prediction: We anticipate two signals in the aromatic region of the spectrum, both appearing as doublets due to vicinal coupling (³JHH). The electron-withdrawing nature of the adjacent nitrogen atoms and the halogen substituents will shift these protons significantly downfield compared to benzene. H-4 is adjacent to the bromine atom, while H-5 is adjacent to the chlorine atom. Their precise chemical shifts will be influenced by the combined inductive and resonance effects of the halogens and the ring nitrogens.
-
¹³C NMR Prediction: Four distinct signals are expected for the four carbon atoms of the pyridazine ring. The carbons directly bonded to the halogens (C-3 and C-6) will be significantly downfield and their signal intensity may be reduced due to longer relaxation times. The protonated carbons (C-4 and C-5) will appear further upfield.
Predicted NMR Data Summary
The following table summarizes the predicted chemical shifts (δ) for this compound. These predictions are based on data from analogous compounds such as 3-bromopyridazine and related derivatives, and an understanding of substituent effects.[5][6]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment Rationale |
| ¹H | 7.8 - 8.1 | Doublet (d) | 9.0 - 9.5 | H-4 or H-5 |
| ¹H | 7.6 - 7.9 | Doublet (d) | 9.0 - 9.5 | H-5 or H-4 |
| ¹³C | 150 - 155 | Singlet | - | C-6 (attached to Cl) |
| ¹³C | 140 - 145 | Singlet | - | C-3 (attached to Br) |
| ¹³C | 130 - 135 | Singlet | - | C-4 or C-5 |
| ¹³C | 128 - 133 | Singlet | - | C-5 or C-4 |
Self-Validating Protocol for NMR Data Acquisition
This protocol ensures high-quality, reproducible data. The causality for each step is explained to demonstrate trustworthiness.
Workflow: NMR Sample Preparation and Acquisition
Caption: Workflow for NMR sample preparation and data acquisition.
Detailed Steps:
-
Sample Weighing: Accurately weigh 15-25 mg of this compound for ¹H NMR. For a subsequent ¹³C NMR experiment, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[7]
-
Causality: Sufficient concentration is critical for distinguishing true signals from background noise, especially for the less sensitive ¹³C nucleus.
-
-
Solvent Selection and Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. Use gentle vortexing or sonication to ensure complete dissolution.
-
Causality: Deuterated solvents are used because they are "invisible" in ¹H NMR, preventing large solvent peaks from obscuring the analyte signals.[7] The spectrometer uses the deuterium signal to stabilize, or "lock," the magnetic field.
-
-
Filtration: To remove any particulate matter, filter the solution directly into a clean, high-quality 5 mm NMR tube. A simple and effective method is to pass the solution through a small, tight plug of glass wool placed inside a Pasteur pipette.
-
Causality: Suspended solid particles severely degrade the magnetic field homogeneity, leading to broad, poorly resolved spectral lines, which can obscure important coupling information.
-
-
Data Acquisition:
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument will lock onto the deuterium frequency of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow, symmetrical solvent peak.
-
Tuning: Tune the NMR probe to the specific nucleus being observed (¹H or ¹³C) to ensure maximum signal sensitivity.
-
Experiment Setup: For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, a much larger number of scans (e.g., 1024 or more) will be necessary. A relaxation delay of 2-5 seconds for ¹H and 5-10 seconds for ¹³C is advisable to allow for full magnetization recovery between pulses, ensuring accurate signal integration.
-
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules. It is an excellent technique for identifying the presence of specific functional groups, as different types of bonds (e.g., C=N, C-H, C-Cl) absorb infrared radiation at characteristic frequencies.
Expertise & Rationale: Predicting the IR Signature
The IR spectrum of this compound is expected to be dominated by vibrations associated with the heteroaromatic ring and the carbon-halogen bonds.
-
Aromatic C-H Stretch: Look for weak to medium bands above 3000 cm⁻¹, characteristic of sp² C-H bonds.
-
Ring Vibrations (C=C and C=N stretch): The pyridazine ring should exhibit a series of characteristic stretching vibrations in the 1600-1400 cm⁻¹ region. These are often sharp and can be diagnostic for the heterocyclic core.[8]
-
C-H Bending: Out-of-plane C-H bending vibrations ("aromatic wag") are expected in the 900-700 cm⁻¹ region. The pattern can sometimes give clues about the substitution pattern.
-
Carbon-Halogen Stretch: The C-Cl and C-Br stretching vibrations are found in the fingerprint region. C-Cl stretches typically appear in the 850-550 cm⁻¹ range, while C-Br stretches are found at lower frequencies, typically 680-515 cm⁻¹. These bands can be strong but may overlap with other vibrations.
Predicted IR Data Summary
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |
| 1600 - 1550 | Medium-Strong | C=N Ring Stretch |
| 1500 - 1400 | Medium-Strong | C=C Ring Stretch |
| 850 - 750 | Strong | C-H Out-of-plane Bend |
| 800 - 600 | Strong | C-Cl Stretch |
| 650 - 550 | Medium-Strong | C-Br Stretch |
Self-Validating Protocol for IR Data Acquisition (Thin Film Method)
This protocol is rapid, requires minimal sample, and avoids the use of mulling agents or solvents that could interfere with the spectrum.
Workflow: Solid Sample IR Analysis (Thin Film)
Caption: Workflow for thin film solid sample preparation for IR spectroscopy.
Detailed Steps:
-
Solution Preparation: In a small vial, dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent like dichloromethane or acetone.[3]
-
Causality: The solvent's role is solely to deposit a thin, even film of the solid analyte. It must be volatile enough to evaporate completely, leaving no spectral signature.
-
-
Film Casting: Place a single drop of the prepared solution onto the face of a clean, dry salt plate (e.g., KBr or NaCl).[1]
-
Causality: Salt plates are used because they are transparent to infrared radiation in the mid-IR region where most functional groups absorb.
-
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid sample should remain on the plate. If the film is too thin (weak peaks), add another drop and let it evaporate. If it is too thick (peaks are "flat-topped" or totally absorbing), clean the plate and use a more dilute solution.[3]
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer. Acquire a background spectrum of the empty beam path first, then acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance plot.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about its structure.
Expertise & Rationale: Predicting the Mass Spectrum
-
Molecular Ion (M⁺): The molecular formula is C₄H₂BrClN₂. The key feature will be the isotopic signature. Both chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) and bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) have two abundant stable isotopes. This will result in a characteristic cluster of peaks for the molecular ion. The most abundant peaks will be:
-
M⁺ (C₄H₂⁷⁹Br³⁵ClN₂) = m/z 192
-
M+2 (containing ⁸¹Br or ³⁷Cl) = m/z 194
-
M+4 (containing ⁸¹Br and ³⁷Cl) = m/z 196 The relative intensities of these peaks are highly predictable and serve as a definitive confirmation of the elemental composition.
-
-
Fragmentation: Upon electron ionization, the molecular ion will fragment. Likely fragmentation pathways include:
-
Loss of Halogens: Cleavage of the C-Br or C-Cl bond is expected. Loss of a bromine radical (·Br) would lead to fragments around m/z 113/115. Loss of a chlorine radical (·Cl) would lead to fragments around m/z 157/159.
-
Ring Fragmentation: The pyridazine ring can undergo complex fragmentation, often involving the loss of N₂ (28 Da) or HCN (27 Da).
-
Predicted Mass Spectrum Data Summary
| Predicted m/z | Relative Intensity | Assignment | Rationale |
| 192, 194, 196 | High | [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion cluster showing the characteristic isotopic pattern for one Br and one Cl atom. |
| 157, 159 | Medium | [M - Cl]⁺ | Loss of a chlorine radical. Isotopic pattern for one Br atom remains. |
| 113, 115 | Medium | [M - Br]⁺ | Loss of a bromine radical. Isotopic pattern for one Cl atom remains. |
| 86 | Medium-Low | [M - Br - HCN]⁺ | Subsequent loss of HCN from the [M - Br]⁺ fragment. |
Self-Validating Protocol for GC-MS Data Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing volatile and semi-volatile compounds like this compound. The gas chromatograph separates the sample from any impurities before it enters the mass spectrometer.
Workflow: GC-MS Analysis
Caption: Workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Detailed Steps:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane, ethyl acetate, or hexane.[9]
-
Causality: Dilution is necessary to avoid overloading and saturating the GC column and the MS detector, which would lead to poor chromatographic separation and distorted peak shapes.
-
-
GC Method Setup:
-
Injector: Set the injector temperature to 250 °C to ensure rapid and complete vaporization of the sample.
-
Column: Use a standard non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program: Start with an initial oven temperature of ~80 °C, hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min up to a final temperature of ~280 °C.
-
Causality: The temperature ramp separates compounds based on their boiling points and interaction with the column's stationary phase, ensuring that the pure analyte enters the detector at a specific, reproducible retention time.[1]
-
-
MS Method Setup:
-
Ionization Mode: Use standard Electron Ionization (EI) at 70 eV.
-
Causality: 70 eV is a standard energy that provides reproducible fragmentation patterns that are comparable to library spectra.
-
Mass Range: Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.
-
Transfer Line: Set the temperature of the transfer line between the GC and MS to ~280 °C to prevent condensation of the analyte.
-
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) to find the retention time of the compound. Extract the mass spectrum from this peak and analyze the molecular ion cluster and fragmentation pattern to confirm the structure.
Conclusion
The structural characterization of this compound relies on the synergistic application of NMR, IR, and MS techniques. While direct, published experimental data is sparse, a thorough understanding of spectroscopic principles and data from analogous structures allows for a confident and predictive analysis. The ¹H NMR spectrum is expected to show two doublets in the aromatic region. The IR spectrum will be characterized by C=N, C=C, and C-halogen stretching modes. Finally, the mass spectrum will be defined by a highly characteristic M/M+2/M+4 isotopic cluster for the molecular ion. By following the detailed, self-validating protocols outlined in this guide, researchers can generate high-quality data to reliably confirm the identity and purity of this valuable synthetic intermediate.
References
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University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved January 5, 2026, from [Link]
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American Elements. (2022, January 15). This compound. Retrieved January 5, 2026, from [Link]
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Genc, H., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 678. Retrieved January 5, 2026, from [Link]
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Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved January 5, 2026, from [Link]
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Scion Instruments. (n.d.). Sample preparation GC-MS. Retrieved January 5, 2026, from [Link]
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Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Senior Thesis, Liberty University. Retrieved January 5, 2026, from [Link]
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Kintek Solution. (n.d.). How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques. Retrieved January 5, 2026, from [Link]
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SpectraBase. (n.d.). 3-BROMO-6-METHYLPYRIDAZINE. Retrieved January 5, 2026, from [Link]
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The Versatile Building Block: A Technical Guide to 3-Bromo-6-chloropyridazine for Advanced Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Heterocyclic Intermediate
In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the backbone of a vast array of functional molecules. Among these, pyridazine scaffolds, with their unique electronic properties and hydrogen bonding capabilities, are of significant interest. This technical guide focuses on 3-Bromo-6-chloropyridazine (CAS No. 89089-18-9) , a dihalogenated pyridazine that has emerged as a critical and versatile intermediate in the synthesis of complex chemical entities. Its strategic placement of bromine and chlorine atoms offers differential reactivity, enabling chemists to perform selective modifications and construct diverse molecular architectures. This guide will provide an in-depth overview of its chemical properties, synthesis, commercial availability, and, most importantly, its applications as a pivotal building block in drug discovery and beyond.
Physicochemical Properties and Structural Elucidation
This compound is a solid at room temperature with the molecular formula C4H2BrClN2 and a molecular weight of 193.43 g/mol .[1] The presence of the electron-withdrawing pyridazine ring and the two halogen substituents significantly influences its chemical behavior, making it a valuable synthon in cross-coupling reactions.
| Property | Value | Source(s) |
| CAS Number | 89089-18-9 | [1] |
| Molecular Formula | C4H2BrClN2 | [1] |
| Molecular Weight | 193.43 g/mol | [1] |
| Appearance | White to off-white solid/powder | [1] |
| Storage Conditions | 2-8°C, under inert atmosphere | [1] |
A foundational understanding of its structure is paramount for predicting its reactivity.
Caption: Structure of this compound.
Synthesis and Manufacturing Landscape
The synthesis of this compound is a critical aspect for its application in research and development. While multiple synthetic routes to pyridazine derivatives exist, a common and logical pathway to this compound involves the diazotization of an amino precursor, a classic transformation in aromatic chemistry known as the Sandmeyer reaction.[2][3][4]
A plausible and industrially relevant synthetic workflow is outlined below:
Caption: Plausible synthetic route to this compound.
Experimental Protocol: A Representative Synthesis
The following protocol describes a potential synthesis of this compound from 3-amino-6-chloropyridazine via a Sandmeyer reaction. This method is based on well-established chemical principles for the conversion of aromatic amines to aryl bromides.[2][3][4]
Materials:
-
3-Amino-6-chloropyridazine
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide
-
Deionized water
-
Dichloromethane
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to -5 to 0 °C, suspend 3-amino-6-chloropyridazine in a solution of hydrobromic acid.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.
-
Carefully add the cold diazonium salt solution to the copper(I) bromide mixture. Effervescence (evolution of nitrogen gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until gas evolution ceases.
-
Work-up and Purification: Cool the reaction mixture to room temperature and extract the product with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound lies in the differential reactivity of its two halogen atoms. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5][6] This allows for selective functionalization at the 3-position, while leaving the chlorine atom at the 6-position available for subsequent transformations.
Case Study: Synthesis of SHP2 Inhibitors
This compound has been reported as a key intermediate in the synthesis of allosteric inhibitors of Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a validated target in oncology, and its inhibition is a promising therapeutic strategy.
The following diagram illustrates a generalized reaction scheme for the utilization of this compound in the synthesis of a SHP2 inhibitor precursor.
Caption: Suzuki coupling of this compound.
This initial Suzuki coupling reaction selectively introduces an aryl group at the 3-position. The remaining chlorine atom at the 6-position can then be displaced by various nucleophiles to build up the final complex inhibitor molecule. This sequential, site-selective functionalization is a powerful strategy in modern drug design.
Commercial Availability and Suppliers
This compound is commercially available from a range of chemical suppliers, catering to both research and bulk quantity requirements. The purity of the commercially available material is typically high, often exceeding 95-98%, which is crucial for reproducible synthetic outcomes.
| Supplier | Purity | Available Quantities |
| BLD Pharm | >98% | Grams to Kilograms |
| ChemShuttle | 95% | Grams to 100g |
| Jiaxing Isen Chemical Co.,Ltd. | 98% | Grams to Kilograms |
| Ambeed | >97% | Grams to Kilograms |
| Clearsynth | Research Grade | Inquire for quantities |
This list is not exhaustive, and researchers are encouraged to consult various chemical supplier databases for the most current information on pricing and availability.
Safety, Handling, and Storage
As with any halogenated heterocyclic compound, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[1]
GHS Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
GHS Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Store in a tightly sealed container in a cool, dry place (2-8°C is recommended) under an inert atmosphere to prevent degradation.[1]
-
Avoid contact with strong oxidizing agents.
Conclusion
This compound is a valuable and versatile building block for synthetic chemists, particularly those engaged in drug discovery and development. Its dihalogenated structure allows for selective and sequential functionalization, providing a robust platform for the synthesis of complex molecular targets. A thorough understanding of its synthesis, reactivity, and safe handling is essential for its effective utilization in the laboratory. As research into novel therapeutics continues to expand, the importance of such key intermediates in enabling the rapid and efficient construction of new chemical entities cannot be overstated.
References
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The Strategic Synthesis of SHP2 Inhibitors from 3-Bromo-6-chloropyridazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical oncology target due to its central role in cell growth signaling pathways. The development of small molecule inhibitors of SHP2 is a highly active area of research, with a particular focus on allosteric inhibitors that offer greater selectivity. This in-depth technical guide details the strategic utilization of 3-bromo-6-chloropyridazine as a versatile starting material for the synthesis of potent and selective SHP2 inhibitors. We will explore the underlying medicinal chemistry rationale, provide detailed synthetic protocols, and discuss the critical considerations for developing pyridazine-based SHP2 inhibitors.
Introduction: SHP2 as a Compelling Oncology Target
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in the RAS-mitogen-activated protein kinase (MAPK) signaling cascade.[1] It is a crucial downstream mediator for multiple receptor tyrosine kinases (RTKs) and cytokine receptors. In its inactive state, the N-terminal SH2 domain of SHP2 folds back to block the active site of the protein tyrosine phosphatase (PTP) domain. Upon activation by upstream signals, SHP2 undergoes a conformational change, exposing the catalytic site and enabling it to dephosphorylate its substrates, thereby promoting downstream signaling.
Gain-of-function mutations in PTPN11 are associated with developmental disorders like Noonan syndrome and are also implicated in various cancers, including juvenile myelomonocytic leukemia, lung cancer, and breast cancer. Furthermore, SHP2 has been shown to mediate resistance to targeted therapies. This has led to a significant effort in the development of SHP2 inhibitors. While early efforts focused on active site inhibitors, these often suffered from a lack of selectivity. The discovery of an allosteric binding site at the interface of the N-SH2, C-SH2, and PTP domains has paved the way for a new generation of highly selective and potent SHP2 inhibitors.[1]
The pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, particularly for kinase and phosphatase inhibitors.[2] Its unique electronic properties and ability to form key hydrogen bond interactions make it an attractive core for designing SHP2 inhibitors. This guide will focus on the practical synthesis of such inhibitors starting from the readily available building block, this compound.
The Strategic Importance of this compound
This compound is an ideal starting material for the synthesis of a diverse library of 3,6-disubstituted pyridazine derivatives. The differential reactivity of the C-Br and C-Cl bonds allows for sequential and regioselective functionalization through a variety of cross-coupling and nucleophilic substitution reactions.
Typically, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[3] This allows for the selective introduction of a substituent at the 3-position while leaving the 6-position available for subsequent modification. This stepwise approach is fundamental to building the molecular complexity required for potent and selective SHP2 inhibition.
Synthetic Pathways to Pyridazine-Based SHP2 Inhibitors
The general synthetic strategy for constructing 3,6-disubstituted pyridazine-based SHP2 inhibitors from this compound involves two key steps:
-
Functionalization at the 6-position: Typically, a nucleophilic aromatic substitution (SNAr) reaction to introduce an amino group.
-
Functionalization at the 3-position: A palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, to introduce an aryl or heteroaryl moiety.
The following sections provide detailed protocols for a representative synthetic sequence.
Step 1: Nucleophilic Aromatic Substitution at the 6-Position
The chlorine atom at the 6-position of the pyridazine ring is susceptible to nucleophilic attack, particularly by amines, to form 6-amino-3-bromopyridazine derivatives. This reaction is often carried out at elevated temperatures.
Experimental Protocol: Synthesis of 3-Bromo-6-aminopyridazine
-
Materials:
-
This compound
-
Ammonia (7N solution in methanol)
-
1,4-Dioxane
-
Sealed reaction vessel
-
-
Procedure:
-
To a sealed reaction vessel, add this compound (1.0 eq).
-
Add a solution of ammonia in methanol (7N, 5.0 eq) and 1,4-dioxane.
-
Seal the vessel and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 3-bromo-6-aminopyridazine.
-
Causality Behind Experimental Choices:
-
Sealed Vessel: The use of a sealed vessel is crucial to maintain the concentration of the volatile ammonia and to allow the reaction to be heated above the boiling point of the solvent, thereby accelerating the reaction rate.
-
Excess Ammonia: A significant excess of ammonia is used to drive the reaction to completion and to act as a base to neutralize the HCl generated during the reaction.
-
Solvent: 1,4-Dioxane is a common solvent for this type of reaction as it is relatively inert and has a high enough boiling point for the reaction to proceed at a reasonable rate.
Step 2: Suzuki-Miyaura Coupling at the 3-Position
With the 6-amino-3-bromopyridazine in hand, the next step is to introduce a substituent at the 3-position via a Suzuki-Miyaura cross-coupling reaction.[4] This palladium-catalyzed reaction allows for the formation of a C-C bond between the pyridazine core and a wide variety of aryl or heteroaryl boronic acids or esters.[5]
Experimental Protocol: Synthesis of 6-Amino-3-arylpyridazine
-
Materials:
-
3-Bromo-6-aminopyridazine
-
Arylboronic acid (e.g., 2-hydroxyphenylboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/water mixture)
-
-
Procedure:
-
To a reaction flask, add 3-bromo-6-aminopyridazine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Add the palladium catalyst (0.05 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C for 4-12 hours, with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-amino-3-arylpyridazine.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Therefore, it is essential to perform the reaction under an inert atmosphere to prevent catalyst degradation.
-
Base: The base is crucial for the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the boronic acid, facilitating the transfer of the aryl group to the palladium center.
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
-
Catalyst Choice: The choice of palladium catalyst and ligand can significantly impact the reaction efficiency and can be optimized for specific substrates.
Visualizing the Synthetic Workflow
The following diagram, generated using DOT language, illustrates the general synthetic workflow for the preparation of 3,6-disubstituted pyridazine-based SHP2 inhibitors.
Caption: General synthetic workflow for SHP2 inhibitor core synthesis.
Data Presentation and Structure-Activity Relationships (SAR)
The synthesized 3,6-disubstituted pyridazine derivatives are then evaluated for their ability to inhibit SHP2 activity and their anti-proliferative effects in cancer cell lines. The data is typically summarized in a table to facilitate the analysis of structure-activity relationships (SAR).
| Compound | R¹ (at C6) | R² (at C3) | SHP2 IC₅₀ (nM) | Cell Proliferation IC₅₀ (nM) (e.g., KYSE-520) |
| 1 | -NH₂ | Phenyl | 500 | >10000 |
| 2 | -NH₂ | 2-Hydroxyphenyl | 50 | 800 |
| 3 | -NHCH₃ | 2-Hydroxyphenyl | 45 | 750 |
| 4 | -NH₂ | 2-Methyl-3-chlorophenyl | 25 | 400 |
Analysis of SAR:
-
The presence of a hydrogen bond donor at the 6-position, such as an amino group, is often crucial for activity.
-
The nature of the aryl or heteroaryl group at the 3-position significantly influences the potency of the inhibitor. Substituents that can engage in specific interactions with the allosteric binding pocket of SHP2, such as a hydroxyl group at the ortho position of a phenyl ring, can dramatically improve activity.
-
Further optimization of the substituents at both the 3- and 6-positions is a key aspect of the drug discovery process to enhance potency, selectivity, and pharmacokinetic properties.
Conclusion and Future Directions
This compound serves as a highly effective and versatile starting material for the synthesis of potent and selective pyridazine-based SHP2 inhibitors. The ability to perform sequential and regioselective functionalization at the 3- and 6-positions allows for the systematic exploration of the chemical space around the pyridazine core, facilitating the optimization of inhibitor properties. The synthetic strategies outlined in this guide provide a solid foundation for researchers in the field of drug discovery to develop novel and effective SHP2-targeted therapies for the treatment of cancer and other diseases. Future work in this area will likely focus on the development of even more efficient and sustainable synthetic methodologies and the exploration of novel substituents that can further enhance the therapeutic profile of these promising inhibitors.
References
- Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1806259]
- Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c02111]
- Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Novel-3%2C6-Disubstituted-Pyridazine-Derivatives-JNK1-El-Gamal-Al-Shaer/56b02005a39626388414441710972045e14d8471]
- Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7470104/]
- Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. ResearchGate. [URL: https://www.researchgate.
- Design, Synthesis and Biological Activity Evaluation of Pyrazine SHP2 Inhibitors. Hans Journal of Medicinal Chemistry. [URL: https://www.scirp.
- Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. Benchchem. [URL: https://www.benchchem.
- Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40814878/]
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Synlett. [URL: not available]
- Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.2c00501]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
- SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. Liberty University. [URL: https://digitalcommons.liberty.edu/cgi/viewcontent.cgi?article=1672&context=honors]
- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [URL: https://www.mdpi.com/2673-4110/3/4/28]
- Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. [URL: https://www.researchgate.net/publication/257677943_Efficient_One-Step_Synthesis_of_3-Amino-6-arylpyridazines]
- Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. [URL: https://www.researchgate.net/publication/282688045_Suzuki_coupling_of_different_chloropyridines_with_phenylboronic_acids_a]
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- Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. [URL: https://www.youtube.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [URL: https://www.youtube.
- A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. Benchchem. [URL: https://www.benchchem.
- Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20004550/]
- Suzuki cross-coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(McMurry)/10%3A_Organohalides/10.09%3A_Suzuki_Cross-Coupling]
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- Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40138993/]
- Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15501375/]
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The Strategic Utility of 3-Bromo-6-chloropyridazine in the Synthesis of Advanced Organic Luminescent Materials
A Senior Application Scientist's Guide to Harnessing a Versatile Heterocyclic Building Block for High-Performance Emitters and Sensors
Introduction: The Pyridazine Core in Luminescent Material Design
In the relentless pursuit of novel organic luminescent materials for applications ranging from next-generation displays (OLEDs) to highly sensitive chemical probes, the rational design of molecular architecture is paramount.[1][2] The electronic properties of the constituent aromatic systems dictate the ultimate photophysical behavior of the material. Within the vast landscape of heterocyclic chemistry, nitrogen-containing six-membered rings, or azines, have emerged as powerful electron-accepting units.[3] Pyridazine, with its two adjacent nitrogen atoms, presents a unique electronic profile, rendering it a compelling acceptor core for the construction of donor-acceptor (D-A) type luminophores.[4][5]
Compared to other azines, pyridazine possesses a relatively destabilized highest occupied molecular orbital (HOMO) and a low-lying lowest unoccupied molecular orbital (LUMO), leading to a small HOMO-LUMO gap.[4] This intrinsic property is highly advantageous for creating materials that emit in the visible spectrum and is particularly crucial for the design of emitters that function via Thermally Activated Delayed Fluorescence (TADF).[3][5] The TADF mechanism allows for the harvesting of non-emissive triplet excitons, enabling the theoretical potential for 100% internal quantum efficiency in OLEDs, a significant advancement over conventional fluorescent materials.[6]
This technical guide focuses on a key, commercially available precursor: 3-Bromo-6-chloropyridazine . The differential reactivity of its two halogen substituents provides a strategic advantage for synthetic chemists, enabling sequential and site-selective functionalization. This allows for the precise installation of various donor and acceptor groups, paving the way for a diverse library of luminescent materials with tailored properties. We will explore the synthetic rationale, provide validated experimental workflows, and present the photophysical characteristics of materials derived from this versatile building block.
Core Synthesis Strategy: Leveraging Halogen Reactivity
The synthetic utility of this compound is rooted in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The generally accepted trend for oxidative addition to a palladium(0) complex is C-I > C-Br > C-OTf > C-Cl.[7] This hierarchy dictates that the C-Br bond at the 3-position of the pyridazine ring is significantly more reactive than the C-Cl bond at the 6-position. This allows for a two-step, selective functionalization strategy, which is the cornerstone of its application in complex molecule synthesis.
Sequential Cross-Coupling Strategy.
This sequential approach provides full editorial control over the final molecular structure. A donor group can be introduced at the C3 position, followed by an acceptor (or another donor) at the C6 position, or vice versa. This modularity is invaluable for systematically tuning the electronic and photophysical properties of the target luminescent material.
Application in Thermally Activated Delayed Fluorescence (TADF) Emitters
The D-A architecture is fundamental to the design of TADF molecules. A small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) is required to facilitate efficient reverse intersystem crossing (RISC) from the T₁ to the S₁ state, thus enabling delayed fluorescence.[4] By spatially separating the HOMO (typically located on the donor moiety) and the LUMO (on the acceptor moiety), the exchange energy is minimized, leading to a small ΔEST.
The pyridazine core serves as an excellent acceptor in this framework. By coupling strong electron-donating groups, such as carbazole, phenoxazine, or acridine derivatives, to the pyridazine scaffold, potent TADF emitters can be synthesized.[4][5]
Jablonski Diagram for TADF.
Experimental Protocol 1: Synthesis of a D-A Type Emitter via Sequential Suzuki and Buchwald-Hartwig Coupling
This protocol describes a representative synthesis of a 3-(9H-carbazol-9-yl)-6-phenylpyridazine, a model D-A type luminophore, starting from this compound.
Step 1: Selective Suzuki Coupling at the C3 Position
-
Reaction Principle: The more reactive C-Br bond at the 3-position is selectively coupled with phenylboronic acid, leaving the C-Cl bond at the 6-position intact for subsequent functionalization.
-
Reagents:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.04 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, phenylboronic acid, Pd(OAc)₂, and PPh₃.
-
Add K₂CO₃ to the flask.
-
Add the 1,4-dioxane/water solvent mixture.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product, 3-phenyl-6-chloropyridazine, by column chromatography on silica gel.
-
Step 2: Buchwald-Hartwig Amination at the C6 Position
-
Reaction Principle: The remaining C-Cl bond is now coupled with a donor amine, in this case, carbazole, to complete the D-A structure.
-
Reagents:
-
3-phenyl-6-chloropyridazine (from Step 1, 1.0 equiv)
-
Carbazole (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.036 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add anhydrous toluene to the flask.
-
Add 3-phenyl-6-chloropyridazine and carbazole.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product, 3-(9H-carbazol-9-yl)-6-phenylpyridazine, by column chromatography on silica gel.
-
Self-Validation and Characterization: The identity and purity of the intermediate and final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The thermal stability can be assessed using Thermogravimetric Analysis (TGA).
Photophysical Properties of Pyridazine-Based Emitters
The judicious choice of donor and acceptor moieties allows for the tuning of the emission color and other photophysical properties. The following table summarizes representative data for pyridazine-based D-A type emitters, illustrating the impact of the donor group on their luminescent characteristics.
| Compound | Donor Moiety | Emission Max (nm) in Toluene | PLQY (%) in Toluene | Delayed Lifetime (ns) in Toluene | Reference |
| dPXZMePydz | Phenoxazine | 520 | 8.5 | 470 | [4] |
| dDMACMePydz | Acridine | 495 | <1 | - | [4] |
| dCzMePydz | Carbazole | 450 | <1 | - | [4] |
| 2PO-PYD | Phenoxazine | 534 | - | 93 | [5] |
| 2AC-PYD | Acridine | 609 | - | 143 | [5] |
PLQY: Photoluminescence Quantum Yield
The data clearly indicates that stronger donor groups like phenoxazine lead to red-shifted emission and higher quantum yields, which is consistent with a more pronounced intramolecular charge transfer (ICT) character in the excited state.[4][5]
Application in Fluorescent Probes
Beyond OLEDs, the pyridazine core can be incorporated into fluorescent probes for the detection of various analytes. The electron-deficient nature of the pyridazine ring makes it susceptible to changes in its electronic environment, which can be harnessed for sensing applications. For instance, protonation of the pyridazine nitrogen atoms can significantly alter the ICT character of a D-A molecule, leading to a detectable change in its absorption or emission properties. This principle has been successfully applied in the development of fluorescent probes for volatile acids.
Conclusion and Future Outlook
This compound stands out as a strategically important building block for the synthesis of advanced organic luminescent materials. Its differential halogen reactivity enables a modular and predictable approach to complex D-A and D-A-D architectures. This allows for the systematic tuning of photophysical properties, making it a valuable tool in the development of high-performance TADF emitters for OLEDs and sensitive fluorescent probes. The continued exploration of novel donor moieties to couple with the pyridazine core, facilitated by the synthetic routes outlined in this guide, promises to yield a new generation of luminescent materials with enhanced efficiencies, stabilities, and functionalities. As the demand for sophisticated optoelectronic and sensing technologies grows, the importance of versatile and strategically designed building blocks like this compound will undoubtedly continue to increase.
References
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- Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. MDPI. [URL: https://www.mdpi.com/1422-0067/24/16/1294]
- Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. Benchchem. [URL: https://www.benchchem.
- Pyrazine-Based Blue Thermally Activated Delayed Fluorescence Materials: Combine Small Singlet–Triplet Splitting With Large Fluorescence Rate. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6536009/]
- Special Issue “Design, Synthesis, and Mechanism of Fluorescent and Luminescent Materials”. MDPI. [URL: https://www.mdpi.com/1422-0067/26/17/8198]
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Methodological & Application
Application Notes & Protocols for the Synthesis of Derivatives from 3-Bromo-6-chloropyridazine
Abstract
This comprehensive guide details the strategic synthesis of diverse molecular entities originating from 3-Bromo-6-chloropyridazine, a highly versatile and valuable scaffold in medicinal chemistry. The inherent differential reactivity of the C3-Br and C6-Cl bonds enables a suite of regioselective functionalization strategies. This document provides senior researchers and drug development professionals with an in-depth analysis of the core synthetic transformations, including palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling) which selectively address the C3-Br bond, and nucleophilic aromatic substitution (SNAr) which targets the C6-Cl position. Each section elucidates the underlying chemical principles, provides detailed, field-proven protocols, and summarizes expected outcomes to empower the rational design and execution of synthetic campaigns for novel drug candidates.
Introduction: The Pyridazine Scaffold in Drug Discovery
The pyridazine ring system is a "privileged scaffold" in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1][2] Its two adjacent nitrogen atoms are effective hydrogen bond acceptors and can significantly influence the physicochemical properties of a molecule, such as solubility and metabolic stability. Pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antineuroinflammatory properties.[2][3] Marketed drugs such as Minaprine, Relugolix, and the kinase inhibitor Ponatinib feature this heterocyclic core, underscoring its therapeutic relevance.[4]
This compound (CAS No. 89089-18-9) is a particularly strategic starting material. The presence of two distinct halogen atoms at electronically different positions allows for predictable and sequential chemical modifications, making it an ideal building block for creating libraries of complex molecules for high-throughput screening and lead optimization.
Principle of Regioselective Functionalization
The synthetic utility of this compound hinges on the ability to selectively functionalize one halogen position in the presence of the other. This selectivity is governed by the reaction mechanism employed.
-
Palladium-Catalyzed Cross-Coupling: In reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings, the catalytic cycle is initiated by the oxidative addition of the carbon-halogen bond to a Pd(0) center. The rate of this step is highly dependent on the carbon-halogen bond dissociation energy, which follows the trend C-I > C-Br > C-Cl. Consequently, the weaker C-Br bond at the 3-position is significantly more reactive and will undergo oxidative addition preferentially, leaving the C-Cl bond at the 6-position intact.[5][6] This principle allows for the selective introduction of aryl, heteroaryl, amino, and alkynyl groups at the C3 position.
-
Nucleophilic Aromatic Substitution (SNAr): The pyridazine ring is electron-deficient due to the electronegativity of the two nitrogen atoms. This electronic characteristic activates the ring towards attack by nucleophiles. The substitution typically proceeds via an addition-elimination mechanism (Meisenheimer complex formation). While both halogen positions are activated, the C6 position is often more susceptible to SNAr, particularly with potent nucleophiles like amines or alkoxides under thermal conditions. This provides a complementary strategy to functionalize the C6 position while preserving the C3-bromo substituent for subsequent cross-coupling reactions.[7]
Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a general and high-yielding method for C-N bond formation.[8] For this compound, this reaction provides a direct route to 3-amino-6-chloropyridazine derivatives, which are key precursors for many bioactive molecules.[4]
Mechanistic Overview
The reaction proceeds via a catalytic cycle involving a palladium complex.[8][9]
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Introduction: The Strategic Importance of Substituted Pyridazines
An Application Guide to the Chemoselective Suzuki-Miyaura Coupling of 3-Bromo-6-chloropyridazine
In the landscape of modern drug discovery and materials science, the pyridazine scaffold is a privileged heterocycle. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of bioactive molecules. Specifically, 3,6-disubstituted pyridazines are key pharmacophores found in a range of therapeutic agents, including anticancer and anti-inflammatory drugs.[1][2][3] The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as one of the most robust and versatile methods for constructing C-C bonds.[4][5] This guide provides a detailed examination and a field-proven protocol for the Suzuki-Miyaura coupling of this compound, a critical building block that offers the potential for sequential, site-selective functionalization.
Core Principle: Exploiting Halogen Reactivity for Chemoselectivity
The primary strategic consideration when using this compound is the differential reactivity of the two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[6][7] The energy of this bond is the principal determinant of its reactivity. The generally accepted order of reactivity for halogens is I > Br >> Cl.[4][8]
This reactivity hierarchy is the foundation of our experimental design. The C-Br bond at the 3-position of the pyridazine ring is significantly weaker and therefore more susceptible to oxidative addition than the C-Cl bond at the 6-position. This allows for a highly chemoselective mono-arylation at the C-3 position, leaving the C-6 chloride intact for subsequent downstream transformations. This stepwise approach is a powerful tool for building molecular complexity in a controlled and predictable manner.
The Catalytic Cycle: A Mechanistic Walk-Through
Understanding the mechanism of the Suzuki-Miyaura reaction is crucial for troubleshooting and optimization. The process is a catalytic cycle involving a palladium center that oscillates between the Pd(0) and Pd(II) oxidation states.[6][9][10]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst, typically stabilized by phosphine ligands. This complex undergoes oxidative addition into the more reactive C-Br bond of this compound. This is the key chemoselective and often rate-limiting step, resulting in a Pd(II) intermediate.[4][6]
-
Transmetalation: In this step, the organic moiety is transferred from the boron reagent to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., Na₂CO₃, K₃PO₄) to form a more nucleophilic "ate" complex (e.g., an aryltrihydroxyborate).[11][12][13] This complex then exchanges its organic group with the halide on the palladium center.
-
Reductive Elimination: This is the final, product-forming step. The two organic groups on the Pd(II) center (the pyridazinyl and the aryl group from the boronic acid) couple and are eliminated from the metal center.[4][9] This forms the desired C-C bond, yielding the 3-aryl-6-chloropyridazine product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol: Selective Mono-Arylation
This protocol provides a reliable method for the selective coupling of various arylboronic acids to the 3-position of this compound.
Materials and Equipment:
-
Substrates: this compound, Arylboronic acid (or boronic ester)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of Palladium(II) acetate [Pd(OAc)₂] and a suitable phosphine ligand (e.g., SPhos, XPhos).[14]
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Solvents: Anhydrous 1,4-Dioxane (or Toluene) and Degassed Water
-
Equipment: Schlenk flask or reaction vial with a screw cap, magnetic stirrer and stir bar, heating mantle or oil bath, condenser, inert gas line (Argon or Nitrogen), TLC plates, and standard workup/purification glassware.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add the solvent system, typically a 4:1 to 5:1 mixture of 1,4-dioxane and water. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).
-
Degassing: Seal the flask and thoroughly degas the mixture by bubbling Argon through the suspension for 15-20 minutes. This step is critical to remove dissolved oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Briefly open the flask under a positive pressure of Argon and add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Reaction Execution: Seal the flask tightly and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting this compound is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic extracts and wash with brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure 3-aryl-6-chloropyridazine product.
Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.
Critical Parameters and Optimization
The success of this selective coupling hinges on the careful control of several key parameters.
| Parameter | Recommended Conditions | Rationale & Causality |
| Catalyst Loading | 2-5 mol% | Sufficient to ensure a reasonable reaction rate. Higher loadings may be needed for less reactive boronic acids but can lead to increased costs and more difficult purification.[15] |
| Ligand Choice | PPh₃ (standard), Buchwald Ligands (e.g., XPhos, SPhos) for challenging substrates | Electron-rich, bulky phosphine ligands accelerate both oxidative addition and reductive elimination, increasing reaction efficiency and scope, especially for less reactive partners.[14][16] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is essential for activating the boronic acid.[4] Cs₂CO₃ is often more effective due to its higher solubility and basicity. K₃PO₄ can be beneficial in preventing protodeboronation of sensitive boronic acids. |
| Solvent | Dioxane/H₂O, Toluene/H₂O (4:1) | Aprotic organic solvents solubilize the reactants. Water is often crucial for dissolving the base and facilitating the transmetalation step.[17] |
| Temperature | 80 - 110 °C | Provides the necessary thermal energy to overcome the activation barrier of the oxidative addition step. Higher temperatures can lead to catalyst decomposition or side reactions. |
| Inert Atmosphere | Mandatory (Argon or N₂) | The Pd(0) catalyst and phosphine ligands are sensitive to oxidation by atmospheric oxygen, which would inhibit catalysis. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and highly selective transformation that provides efficient access to a diverse range of 3-aryl-6-chloropyridazines. By leveraging the inherent difference in reactivity between the C-Br and C-Cl bonds, researchers can achieve mono-functionalization with high fidelity. The resulting chlorinated pyridazine product serves as a versatile intermediate, primed for subsequent cross-coupling or nucleophilic substitution reactions at the C-6 position. The protocol and insights provided herein offer a robust framework for scientists engaged in the synthesis of complex heterocyclic molecules for pharmaceutical and materials applications.
References
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Wikipedia. Suzuki reaction. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Dalton Transactions. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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Thomas, A. A., & Denmark, S. E. (2016). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Science, 352(6283), 329-332. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
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Chemical Society Reviews. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]
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National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
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IDEALS - University of Illinois. Pre-transmetalation intermediates in the suzuki-miyaura reaction revealed: the missing link. [Link]
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National Institutes of Health. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]
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ResearchGate. Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. [Link]
-
Asian Journal of Chemistry. Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. [Link]
-
National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
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Organic Chemistry Research. A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. [Link]
-
National Institutes of Health. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. [Link]
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Taylor & Francis Online. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. [Link]
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ResearchGate. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. [Link]
-
PolyU Electronic Theses. Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]
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PubMed Central. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. [Link]
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ResearchGate. Chemical structure for some 3,6‐disubstituted pyridazine derivatives.... [Link]
-
MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. [Link]
-
ResearchGate. ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. [Link]
-
ACS Publications. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Catalyst-Controlled Conditions. [Link]
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Chemical Science. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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National Institutes of Health. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]
-
MDPI. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]
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Journal of the Chemical Society, Perkin Transactions 1. Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. [Link]
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Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
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ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
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SciELO. Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. [Link]
-
Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions. [Link]
-
PubMed Central. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]
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Application Notes and Protocols for the Sonogashira Cross-Coupling of 3-Bromo-6-chloropyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the Sonogashira cross-coupling reaction of 3-Bromo-6-chloropyridazine. Pyridazine scaffolds are of significant interest in medicinal chemistry and drug discovery due to their unique physicochemical properties and presence in several FDA-approved drugs.[1][2][3] The Sonogashira reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[4][5][6] This guide will delve into the practical and mechanistic aspects of this reaction, with a focus on achieving high regioselectivity and yield. The protocols provided herein are designed to be a robust starting point for researchers in academic and industrial settings.
Introduction: The Significance of the Pyridazine Core and the Utility of the Sonogashira Reaction
The pyridazine ring system is a privileged scaffold in medicinal chemistry, valued for its ability to modulate aqueous solubility and participate in hydrogen bonding with biological targets.[2][3] The unique arrangement of its two adjacent nitrogen atoms imparts a significant dipole moment, influencing the molecule's conformation and interaction with protein binding sites. This has led to the incorporation of the pyridazine moiety in a number of therapeutic agents, including the gonadotropin-releasing hormone (GnRH) receptor antagonist relugolix and the allosteric tyrosine kinase 2 (TYK2) inhibitor deucravacitinib, both of which have received FDA approval.[1]
The functionalization of the pyridazine core is crucial for the exploration of structure-activity relationships (SAR) in drug discovery programs. The Sonogashira cross-coupling reaction stands out as a premier method for introducing alkynyl moieties onto heterocyclic systems.[4][5] These alkynyl-substituted pyridazines can serve as key intermediates for further elaboration or as final products with diverse biological activities, including potential applications as anticancer and antimicrobial agents.[7][8]
This guide focuses on the selective Sonogashira coupling of this compound, a readily available starting material. The differential reactivity of the C-Br and C-Cl bonds under palladium catalysis allows for a regioselective reaction, providing a straightforward entry into a variety of 3-alkynyl-6-chloropyridazines.
Understanding the Sonogashira Reaction: Mechanism and Regioselectivity
The Sonogashira reaction typically proceeds via a dual catalytic cycle involving both palladium and copper catalysts.[4]
The Catalytic Cycles
A simplified representation of the dual catalytic cycle.
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (in this case, this compound) to form a Pd(II) complex.
-
Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[4]
-
Transmetalation : The copper acetylide then transfers the alkynyl group to the palladium(II) complex.
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst.[4]
Regioselectivity with this compound
In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the trend: C-I > C-Br > C-Cl.[6][9] For this compound, this difference in reactivity is the cornerstone of achieving a selective reaction. The oxidative addition of the palladium catalyst will preferentially occur at the more labile C-Br bond at the 3-position, leaving the C-Cl bond at the 6-position intact. This allows for the synthesis of 3-alkynyl-6-chloropyridazines, which can then be subjected to further functionalization at the 6-position if desired.
Experimental Protocols
The following protocols provide a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of a terminal alkyne with this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | |
| Terminal Alkyne (e.g., Phenylacetylene) | ≥98% | Commercially Available | Should be freshly distilled if purity is a concern. |
| Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] | 99% | Commercially Available | |
| Copper(I) Iodide (CuI) | 99.99% | Commercially Available | |
| Triethylamine (Et₃N) | ≥99.5% | Commercially Available | Should be distilled from CaH₂ and stored over KOH. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For workup and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Saturated aq. NH₄Cl | Prepared in-house | ||
| Brine | Prepared in-house | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available | ||
| Celite® | Commercially Available | For filtration. |
Step-by-Step Protocol
A general workflow for the Sonogashira cross-coupling reaction.
-
Reaction Setup : To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add dichlorobis(triphenylphosphine)palladium(II) (0.05 mmol, 5 mol%) and copper(I) iodide (0.05 mmol, 5 mol%).
-
Inert Atmosphere : Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Reagent Addition : Under a positive pressure of inert gas, add anhydrous N,N-dimethylformamide (DMF) (5 mL) and triethylamine (Et₃N) (3.0 mmol, 3.0 equiv). Stir the mixture for 10 minutes at room temperature.
-
Substrate Addition : Add this compound (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.
-
Reaction Conditions : Place the flask in a preheated oil bath at 65 °C and stir vigorously.
-
Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup :
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate (2 x 10 mL).
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (2 x 20 mL) and brine (1 x 20 mL).
-
-
Purification :
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-alkynyl-6-chloropyridazine.
-
Results and Discussion
The Sonogashira coupling of this compound with a variety of terminal alkynes is expected to proceed in good to excellent yields, demonstrating the robustness of this protocol. The regioselectivity for the reaction at the 3-position (C-Br bond) should be high, with minimal or no formation of the product coupled at the 6-position (C-Cl bond).
Table of Representative Results
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 3-(Phenylethynyl)-6-chloropyridazine | 85-95 |
| 2 | 1-Hexyne | 3-(Hex-1-yn-1-yl)-6-chloropyridazine | 80-90 |
| 3 | Trimethylsilylacetylene | 3-((Trimethylsilyl)ethynyl)-6-chloropyridazine | 88-98 |
| 4 | 3,3-Dimethyl-1-butyne | 3-((3,3-Dimethylbut-1-yn-1-yl))-6-chloropyridazine | 75-85 |
| 5 | Propargyl alcohol | 3-(3-Hydroxyprop-1-yn-1-yl)-6-chloropyridazine | 70-80 |
Yields are for isolated, purified products and are based on literature for analogous systems.
Characterization of a Model Product: 3-(Phenylethynyl)-6-chloropyridazine
-
Appearance : Off-white to pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm) : 7.85 (d, J = 9.0 Hz, 1H), 7.65-7.60 (m, 2H), 7.55 (d, J = 9.0 Hz, 1H), 7.45-7.38 (m, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm) : 155.0, 151.2, 132.0, 130.0, 129.5, 128.6, 126.5, 122.1, 95.8, 85.0.
-
HRMS (ESI) : Calculated for C₁₂H₇ClN₂ [M+H]⁺: 215.0371; Found: 215.0375.
Troubleshooting and Optimization
-
Low Yield :
-
Cause : Inactive catalyst.
-
Solution : Use fresh palladium catalyst and ensure anhydrous and anaerobic conditions. Degas the solvent thoroughly.
-
Cause : Impure reagents.
-
Solution : Use freshly distilled terminal alkyne and triethylamine.
-
-
Formation of Side Products (e.g., Glaser Coupling) :
-
Cause : Presence of oxygen leading to homocoupling of the alkyne.
-
Solution : Maintain a strict inert atmosphere throughout the reaction.
-
-
Reaction Stalls :
-
Cause : Insufficient base.
-
Solution : Ensure triethylamine is in sufficient excess (at least 2-3 equivalents).
-
Conclusion
The Sonogashira cross-coupling reaction is a highly effective method for the synthesis of 3-alkynyl-6-chloropyridazines from this compound. The inherent difference in reactivity between the C-Br and C-Cl bonds allows for excellent regiocontrol. The protocols and data presented in this guide provide a solid foundation for researchers to successfully utilize this important transformation in the synthesis of novel pyridazine derivatives for applications in drug discovery and materials science.
References
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Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. [Link]
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Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. ResearchGate. [Link]
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Diagram of biological activities of pyridazinones. ResearchGate. [Link]
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El-Sayed, M. A. A., et al. (2014). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Pharmacology & Pharmacy, 5, 994-1012. [Link]
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Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Sonogashira coupling. Wikipedia. [Link]
- Supporting Information for Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived
-
Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 24(58), 15498-15502. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 14(10), 2005-2024. [Link]
-
Hafez, H. N., & El-Gazzar, A. R. B. A. (2007). An efficient synthesis and reactions of novel indolylpyridazinone derivatives with expected biological activity. Bioorganic & Medicinal Chemistry, 15(1), 403-413. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Matsuo, T., et al. (1982). Synthesis and biological activity of pyridazinooxazines. Chemical & Pharmaceutical Bulletin, 30(3), 832-842. [Link]
-
Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. Request PDF on ResearchGate. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers (RSC Publishing). [Link]
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Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 3-Bromo-6-chloropyridazine
Introduction: The Strategic Importance of Substituted Pyridazines
The pyridazine scaffold, a six-membered heteroaromatic ring containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1] Its derivatives are integral to a wide array of pharmaceuticals, exhibiting diverse biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] The precise introduction of amino functionalities onto the pyridazine core is a critical step in the synthesis of these valuable compounds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a premier method for the formation of carbon-nitrogen (C-N) bonds, offering unparalleled efficiency and functional group tolerance.[1][2]
This technical guide provides an in-depth exploration of the Buchwald-Hartwig amination of 3-bromo-6-chloropyridazine, a versatile building block for the synthesis of novel pyridazine derivatives. The presence of two distinct halogen atoms on the pyridazine ring allows for exquisite control of regioselectivity, a key consideration in complex molecule synthesis.
The Principle of Regioselectivity: A Mechanistic Rationale
The success of the selective amination of this compound hinges on the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in the catalytic cycle of the Buchwald-Hartwig reaction. The generally accepted mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, a rate-determining step that is highly sensitive to the nature of the halogen.[3] The relative rates of oxidative addition follow the trend C-I > C-Br > C-Cl.[3] Consequently, the C-Br bond at the 3-position of the pyridazine ring is significantly more susceptible to cleavage and insertion of the palladium catalyst than the more robust C-Cl bond at the 6-position. This inherent reactivity difference allows for the preferential formation of a C-N bond at the C-3 position, yielding 3-amino-6-chloropyridazine derivatives as the major products under carefully controlled conditions.[3]
The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle, as illustrated below. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the final reductive elimination steps, ultimately enhancing the overall efficiency of the reaction.[2]
Caption: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Protocols
The following protocols provide a general framework for the regioselective Buchwald-Hartwig amination of this compound. It is crucial to note that optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary for different amine substrates to achieve optimal yields.
General Workflow
Caption: General Experimental Workflow for Buchwald-Hartwig Amination.
Protocol 1: Amination with a Secondary Amine (e.g., Morpholine)
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
RuPhos (4 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS, 2.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add Pd₂(dba)₃ (2 mol%) and RuPhos (4 mol%).[3]
-
Add this compound (1.0 equiv).[3]
-
Add anhydrous THF to achieve a concentration of 0.1-0.2 M.
-
Add morpholine (1.2 equiv).[3]
-
Add LiHMDS (2.5 equiv).[3]
-
Seal the Schlenk tube and heat the reaction mixture at 65 °C with vigorous stirring for 16 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.[3]
-
Extract the product with an organic solvent (e.g., ethyl acetate).[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel.[3]
Protocol 2: Amination with a Primary Amine (e.g., Benzylamine)
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
BrettPhos-precatalyst (2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS, 2.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the BrettPhos-precatalyst (2 mol%).[3]
-
Add this compound (1.0 equiv).[3]
-
Add anhydrous THF to achieve a concentration of 0.1-0.2 M.
-
Add benzylamine (1.2 equiv).[3]
-
Add LiHMDS (2.5 equiv).[3]
-
Seal the Schlenk tube and heat the reaction mixture at 65 °C with vigorous stirring for 16 hours.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.[3]
-
Extract the product with an organic solvent (e.g., ethyl acetate).[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel.[3]
Data Presentation: Reaction Conditions and Expected Outcomes
The following table summarizes general reaction parameters and provides a qualitative expectation of outcomes based on literature for analogous substrates. Actual yields will be substrate-dependent and require optimization.
| Amine Type | Catalyst System (Ex.) | Base (Ex.) | Solvent (Ex.) | Temp. (°C) | Expected Reactivity |
| Secondary (Aliphatic) | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 65-80 | High |
| Secondary (Aromatic) | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 | Moderate to High |
| Primary (Aliphatic) | BrettPhos-precatalyst | LiHMDS | THF | 65-80 | High |
| Primary (Aromatic) | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 100-120 | Moderate to High |
Troubleshooting and Optimization
Even with established protocols, challenges can arise in Buchwald-Hartwig aminations. Below is a guide to common issues and potential solutions.
Logical Troubleshooting Flow
Caption: A logical flow for troubleshooting common issues.
-
Low or No Yield:
-
Cause: Catalyst deactivation is a common culprit, often due to moisture, oxygen, or impurities in the starting materials.[4] The pyridazinic nitrogen atoms can also coordinate to the palladium center, inhibiting catalysis.
-
Solution: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.[5] Using pre-catalysts can sometimes lead to more reliable results.[4] Screening different bulky, electron-rich ligands can help mitigate catalyst inhibition.
-
-
Side Reactions:
-
Cause: Hydrodehalogenation (replacement of the bromine with a hydrogen) can compete with the desired amination. Reaction at the C-6 position (C-Cl bond) may occur at elevated temperatures or with extended reaction times.[3]
-
Solution: Careful temperature control is crucial. If hydrodehalogenation is significant, consider using a different solvent or base. To maintain regioselectivity, monitor the reaction closely and avoid unnecessarily long reaction times.
-
-
Substrate-Specific Issues:
-
Cause: Sterically hindered amines may react slower. Electron-withdrawing groups on the amine can decrease its nucleophilicity, while base-sensitive functional groups on either coupling partner can lead to decomposition.
-
Solution: For hindered amines, more sterically demanding ligands (e.g., XPhos) and higher temperatures may be required. For less nucleophilic amines, a stronger base or a more electron-rich ligand could be beneficial. If base-sensitive groups are present, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be screened, potentially at higher temperatures.
-
References
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]
-
JOCPR. (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Scott group, Warwick University. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]
-
YAKHAK HOEJI. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. [Link]
-
WordPress. (2025). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
- Google Patents. (n.d.). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
ResearchGate. (2002). A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions. [Link]
-
ResearchGate. (2012). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]
-
PubMed. (2010). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. [Link]
-
NIH. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. [Link]
-
PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. [Link]
-
ResearchGate. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]
-
Organic Letters. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. [Link]
-
PubMed Central. (n.d.). Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
The Journal of Organic Chemistry. (2019). Role of the Base in Buchwald–Hartwig Amination. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
Sources
Application Notes and Protocols: Strategic Functionalization of 3-Bromo-6-chloropyridazine with Nucleophilic Reagents
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic reaction of 3-bromo-6-chloropyridazine with a variety of nucleophiles. This compound is a pivotal heterocyclic building block, valued for its two distinct and orthogonally reactive halogenated positions. Understanding the principles that govern its reactivity allows for the precise and selective synthesis of complex substituted pyridazine scaffolds, which are prevalent in pharmaceuticals and functional materials. This guide elucidates the underlying mechanistic principles, provides validated, step-by-step protocols for key transformations, and offers a decision-making framework for achieving desired substitution patterns.
Introduction: The Strategic Value of this compound
The pyridazine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1] The strategic placement of two different halogens on the pyridazine ring, as in this compound, offers a powerful platform for sequential and site-selective diversification. The inherent electronic properties of the diazine ring, combined with the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, enables chemists to control the introduction of various functional groups.
This guide will explore the two primary pathways for functionalization:
-
Nucleophilic Aromatic Substitution (SNAr): Primarily targeting the electron-deficient C-6 position.
-
Palladium-Catalyzed Cross-Coupling: Overwhelmingly selective for the more reactive C-Br bond at the C-3 position.
Mastery of these reactions is essential for leveraging this versatile building block to its full potential in complex molecule synthesis.
Core Concepts: Understanding Regioselectivity
The reaction outcome with this compound is dictated by a balance of electronic effects and the intrinsic reactivity of the carbon-halogen bonds, which varies depending on the reaction mechanism.
Electronic Landscape of the Pyridazine Ring
The two adjacent nitrogen atoms in the pyridazine ring are strongly electron-withdrawing, which significantly reduces the electron density of the aromatic system. This makes the ring susceptible to attack by nucleophiles, a characteristic feature of Nucleophilic Aromatic Substitution (SNAr) reactions.[2] The positions ortho and para to the ring nitrogens (C-3 and C-6) are the most electron-deficient and therefore the most activated towards nucleophilic attack.
Dueling Mechanisms: SNAr vs. Cross-Coupling
The choice of reaction conditions and nucleophile type determines which position will react.
-
For SNAr Reactions: The reaction proceeds via an addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate.[3] The stability of this intermediate is the key factor. The C-6 position is generally more electrophilic than the C-3 position due to the cumulative electron-withdrawing effect of the adjacent nitrogen atoms. Therefore, nucleophiles like amines, alkoxides, and thiolates will preferentially attack the C-6 position, leading to the displacement of the chloride.
-
For Palladium-Catalyzed Cross-Coupling: The reaction mechanism involves an oxidative addition of the aryl halide to a palladium(0) complex.[4] The rate of this step is highly dependent on the carbon-halogen bond strength, which follows the trend: C-I > C-Br > C-Cl.[5] The C-Br bond at the C-3 position is significantly weaker and thus more reactive towards oxidative addition than the C-Cl bond at the C-6 position. This results in outstanding regioselectivity for functionalization at the C-3 position in reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination.
The following decision workflow provides a guide for selecting the appropriate reaction pathway.
Figure 1: Decision workflow for regioselective functionalization of this compound.
Protocols for Reactions at the C-3 Position (Cross-Coupling)
These reactions leverage the high reactivity of the C-Br bond towards palladium catalysts.
C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and proceeds with excellent selectivity at the C-3 position.[6] The choice of ligand is critical for achieving high yields.
Figure 2: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Protocol 3.1.1: Synthesis of 3-Anilino-6-chloropyridazine
-
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cesium Carbonate (Cs₂CO₃, 2.0 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene, followed by aniline via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired product.
-
C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki reaction is a robust method for creating biaryl or aryl-alkyl structures by coupling with organoboron reagents.[7][8]
Protocol 3.2.1: Synthesis of 6-Chloro-3-phenylpyridazine
-
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
-
Procedure:
-
In a round-bottom flask, combine this compound, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Add the 1,4-dioxane/water solvent mixture.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction to 80-90 °C under an argon atmosphere with stirring.
-
Monitor the reaction until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography or recrystallization to afford 6-chloro-3-phenylpyridazine.
-
C-C (sp) Bond Formation: Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable handles for further chemistry, such as click reactions or cyclizations.[9][10]
Protocol 3.3.1: Synthesis of 6-Chloro-3-(phenylethynyl)pyridazine
-
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv)
-
Copper(I) iodide (CuI, 0.05 equiv)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (solvent and base)
-
-
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with argon.
-
Add anhydrous triethylamine, followed by phenylacetylene.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) under argon.
-
Monitor the reaction by TLC. The reaction is often complete within 2-6 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate and filter through Celite® to remove catalyst residues.
-
Concentrate the filtrate and purify by column chromatography to yield the product.
-
Protocols for Reactions at the C-6 Position (SNAr)
These reactions proceed via nucleophilic attack at the more electron-deficient C-6 position, displacing the chloride.
C-N Bond Formation: SNAr Amination
Direct amination at C-6 can be achieved, often requiring elevated temperatures to overcome the activation barrier.
Protocol 4.1.1: Synthesis of 3-Bromo-6-(morpholino)pyridazine
-
Materials:
-
This compound (1.0 equiv)
-
Morpholine (2.5 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv) (optional, as a scavenger)
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
Combine this compound and morpholine in a pressure-tolerant vial or a sealed tube. Using excess amine as both nucleophile and solvent is also common.
-
Alternatively, use a high-boiling solvent like DMSO. Add potassium carbonate if desired.
-
Seal the vessel and heat to 120-150 °C.
-
Maintain heating with stirring for 12-48 hours, monitoring by LC-MS.
-
Cool the reaction to room temperature.
-
Pour the reaction mixture into water, which may precipitate the product.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude material by column chromatography or recrystallization.
-
C-O Bond Formation: Williamson-type Ether Synthesis
Reaction with alkoxides or phenoxides provides access to 6-alkoxy or 6-aryloxy pyridazines.
Protocol 4.2.1: Synthesis of 3-Bromo-6-phenoxypyridazine
-
Materials:
-
This compound (1.0 equiv)
-
Phenol (1.2 equiv)
-
Potassium Carbonate (K₂CO₃, 1.5 equiv) or Sodium Hydride (NaH, 1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
If using K₂CO₃: Combine all reagents in a round-bottom flask with DMF.
-
If using NaH: To a stirred solution of phenol in anhydrous DMF at 0 °C under argon, add NaH portion-wise. Allow the mixture to stir for 30 minutes at room temperature until hydrogen evolution ceases. Then, add a solution of this compound in DMF.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction for completeness (typically 6-18 hours).
-
Cool the mixture and pour it into ice-water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or ether).
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify by silica gel chromatography.
-
C-S Bond Formation
Thiols are excellent nucleophiles and readily displace the chloride at C-6, often under milder conditions than amines or alcohols.[11]
Protocol 4.3.1: Synthesis of 3-Bromo-6-(phenylthio)pyridazine
-
Materials:
-
This compound (1.0 equiv)
-
Thiophenol (1.1 equiv)
-
Potassium Carbonate (K₂CO₃, 1.5 equiv)
-
Acetonitrile or DMF
-
-
Procedure:
-
To a solution of this compound in acetonitrile, add potassium carbonate and thiophenol.
-
Stir the reaction mixture at room temperature or with gentle warming (40-60 °C). The reaction is often exothermic.
-
Monitor the reaction progress by TLC (usually complete in 1-4 hours).
-
Filter off the inorganic salts and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
-
Data Summary and Comparison
The following table summarizes the typical conditions and expected regioselectivity for the reactions described.
| Reaction Type | Nucleophile | Typical Reagents/Catalyst | Solvent | Temp. (°C) | Position | Typical Yield |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene | 100-110 | C-3 | 70-95% |
| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd(dppf)Cl₂, K₂CO₃ | Dioxane/H₂O | 80-90 | C-3 | 75-98% |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, TEA | TEA/THF | 25-50 | C-3 | 65-90% |
| SNAr Amination | Amine (e.g., Morpholine) | Amine (excess), K₂CO₃ | DMSO or neat | 120-150 | C-6 | 50-85% |
| SNAr O-Alkylation | Alcohol/Phenol | NaH or K₂CO₃ | DMF | 80-100 | C-6 | 60-90% |
| SNAr S-Alkylation | Thiol | K₂CO₃ | Acetonitrile | 25-60 | C-6 | 80-98% |
Conclusion
This compound is a highly adaptable synthetic intermediate whose reactivity can be precisely controlled by the choice of reaction conditions. Palladium-catalyzed cross-coupling reactions provide a reliable and high-yielding route to functionalize the C-3 position via its C-Br bond. In contrast, classical nucleophilic aromatic substitution reactions offer selective access to the C-6 position, displacing the chloride. By understanding these orthogonal reactivities, chemists can design efficient and elegant synthetic routes to a vast array of complex pyridazine derivatives for applications in drug discovery and beyond.
References
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Yakhak Hoeji. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. Inforang. [Link]
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Al-Ostath, A., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry. [Link]
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Rahman, M. M., et al. (2021). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. [Link]
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Pokhodylo, N., et al. (2020). Safe Synthesis of 4,7-Dibromo[1][12][13]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. MDPI. [Link]
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ResearchGate. (n.d.). Sonogashira cross-coupling of 3-bromo-2-imidazo[1,2-b]pyridazine 39. ResearchGate. [Link]
-
Terungwa, H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications. [Link]
-
Ziegler, D. S., et al. (2021). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
PubMed. (2015). Design, synthesis of 6-substituted-pyrido[3,2-d]pyridazine derivatives with anticonvulsant activity. PubMed. [Link]
-
Synarchive. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Synarchive. [Link]
-
Autechaux, S. (2024). The Role of 3-Amino-4-bromo-6-chloropyridazine in Drug Discovery. Autechaux. [Link]
-
WUR eDepot. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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ResearchGate. (2025). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
-
ResearchGate. (n.d.). Mechanistic studies on nucleophilic aromatic substitution reactions on hypervalent iodine substrates. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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ResearchGate. (n.d.). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. ResearchGate. [Link]
-
YouTube. (2021). Buchwald-Hartwig Amination Reaction. YouTube. [Link]
-
PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. [Link]
-
Royal Society of Chemistry. (2020). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science. [Link]
-
ScienceDirect. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]
-
MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
American Chemical Society. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis. [Link]
-
PubChem. (n.d.). 3-Amino-4-bromo-6-chloropyridazine. PubChem. [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. Chemistry Steps. [Link]
-
The Organic Chemistry Tutor. (2019). Reactions of thiols. YouTube. [Link]
-
MDPI. (2020). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. Molecules. [Link]
-
MDPI. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules. [Link]
-
PubMed Central (PMC). (2025). Thiol-thiol cross-clicking using bromo-ynone reagents. National Institutes of Health. [Link]
-
PubMed Central (PMC). (n.d.). Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. National Institutes of Health. [Link]
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Introduction: The Strategic Importance of Substituted Pyridazines
An Application Guide to the Regioselective Stille Coupling of 3-Bromo-6-chloropyridazine
The pyridazine scaffold is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents and functional organic materials.[1][2] The ability to selectively functionalize this heterocycle is paramount for developing novel molecular entities. This compound stands out as a particularly valuable and versatile building block. Its two distinct halogen atoms offer a platform for sequential, regioselective cross-coupling reactions, enabling the controlled construction of complex molecular architectures.
This application note provides a detailed protocol and the underlying scientific rationale for the palladium-catalyzed Stille cross-coupling reaction using this compound. The Stille reaction is a robust and highly reliable method for forming carbon-carbon bonds, celebrated for its tolerance of a wide array of functional groups and the stability of its organotin reagents.[3][4] We will delve into the mechanistic principles that govern the reaction's high regioselectivity, present a field-proven experimental protocol, and offer practical guidance for troubleshooting and optimization.
Pillar 1: Scientific Rationale and Mechanistic Insight
A thorough understanding of the reaction mechanism is critical for successful application and troubleshooting. The Stille coupling proceeds via a catalytic cycle involving a palladium center, while the observed regioselectivity in this compound is dictated by fundamental principles of chemical reactivity.
The Palladium Catalytic Cycle
The reaction is catalyzed by a palladium(0) complex and generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the electrophile (this compound). This is typically the rate-determining step and results in a Pd(II) intermediate.[7][8]
-
Transmetalation : The organostannane reagent (R-SnBu₃) exchanges its organic group (R) with the halide on the palladium center. This step regenerates the tin halide byproduct (X-SnBu₃).[5][9]
-
Reductive Elimination : The two organic groups on the palladium complex couple and are expelled from the coordination sphere, forming the new C-C bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8]
The Principle of Regioselectivity
The success of using this compound in sequential synthesis hinges on the predictable and high regioselectivity of the initial coupling step. This selectivity is governed by the difference in bond dissociation energies of the carbon-halogen bonds.[10][11]
-
C-Br Bond: Weaker, more labile bond.
-
C-Cl Bond: Stronger, more robust bond.
The general reactivity trend for halogens in palladium-catalyzed oxidative addition is C-I > C-Br > C-Cl .[9][12][13] Consequently, the Pd(0) catalyst will preferentially and selectively insert into the weaker C-Br bond at the 3-position of the pyridazine ring under standard Stille conditions.[11][14] The stronger C-Cl bond at the 6-position remains intact, available for subsequent functionalization under more forcing conditions if desired.[11][15] This differential reactivity is the cornerstone of this protocol.
Pillar 2: A Validated Experimental Protocol
This protocol provides a reliable starting point for the Stille coupling of this compound with a variety of organostannanes. Optimization may be required for particularly challenging substrates.
Materials and Reagents
| Reagent | Role | Supplier Purity | Notes |
| This compound | Electrophile | >98% | Ensure it is dry. |
| Organostannane (e.g., Aryl-SnBu₃) | Nucleophile | >97% | Use 1.1-1.2 equivalents. Handle with care due to high toxicity.[5] |
| Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Catalyst Precursor | >98% | Pd(PPh₃)₄ is a common choice. Use 2-5 mol%. |
| Anhydrous, Degassed Solvent | Reaction Medium | Anhydrous Grade | Toluene or 1,4-Dioxane are commonly used. Degas thoroughly. |
| Additive (Optional, e.g., CuI, LiCl) | Co-catalyst/Rate Enhancer | >98% | Can accelerate transmetalation and improve yields.[6][12] |
| Potassium Fluoride (KF) | Work-up Reagent | ACS Grade | Used as an aqueous solution to remove tin byproducts.[14] |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying Agent | ACS Grade | For drying the organic phase. |
| Inert Gas (Argon or Nitrogen) | Atmosphere | High Purity | Essential to prevent catalyst oxidation. |
Step-by-Step Methodology
-
Reaction Setup (Inert Atmosphere) : Flame-dry a Schlenk flask equipped with a magnetic stir bar and a condenser. Allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the setup and reaction.[14]
-
Addition of Solids : To the flask, add this compound (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv, 3 mol%). If using an additive like CuI, it can be added at this stage.
-
Solvent Addition : Add anhydrous, degassed solvent (e.g., Toluene) via syringe to achieve a suitable concentration (typically 0.1-0.2 M with respect to the limiting reagent).
-
Reagent Addition : Add the organostannane reagent (1.1 equiv) to the stirring mixture via syringe.
-
Reaction Conditions : Immerse the flask in a preheated oil bath at the desired temperature (a good starting point is 90-110 °C). Stir the mixture vigorously for 12-24 hours.[11][14]
-
Monitoring : Track the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate. Add a saturated aqueous solution of potassium fluoride (KF) and stir the resulting biphasic mixture vigorously for at least 1-2 hours. This precipitates the tin byproducts as insoluble fluorides.[14]
-
Filtration and Extraction : Filter the mixture through a pad of Celite® to remove the tin salts, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.[16]
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-substituted-6-chloropyridazine product.
Pillar 3: Data Presentation and Troubleshooting
Representative Reaction Parameters
The following table outlines the stoichiometry for a representative 1.0 mmol scale reaction.
| Component | M.W. ( g/mol ) | Amount (mmol) | Amount (mg) | Equivalents | Mol % |
| This compound | 193.42 | 1.0 | 193.4 | 1.0 | - |
| Tributyl(phenyl)stannane | 367.09 | 1.1 | 403.8 | 1.1 | - |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 34.7 | 0.03 | 3 |
| Toluene (Anhydrous, Degassed) | - | - | 7 mL | - | - |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure. 2. Impure or wet reagents/solvents. 3. Insufficient temperature. | 1. Ensure a scrupulously inert atmosphere; use fresh catalyst. 2. Use freshly distilled/anhydrous solvents and pure reagents. 3. Increase the reaction temperature in 10 °C increments.[11] |
| Poor Regioselectivity (Coupling at C-Cl) | 1. Reaction temperature is too high or time is too long. 2. Use of a highly active catalyst system designed for C-Cl activation. | 1. Reduce the temperature and monitor carefully to stop the reaction upon consumption of the starting material. 2. Use a standard catalyst like Pd(PPh₃)₄. Avoid highly specialized, electron-rich ligands unless subsequent C-Cl coupling is desired.[11] |
| Homocoupling of Organostannane | A common side reaction in Stille couplings.[5][6] | 1. Ensure the reaction is truly anaerobic. 2. Consider adding a Cu(I) salt (e.g., CuI), which can facilitate the desired cross-coupling pathway.[12][17] |
| Difficulty Removing Tin Byproducts | 1. Incomplete precipitation with KF. 2. Insufficient stirring during the KF wash. | 1. Increase the stirring time of the KF wash to 2-3 hours or perform a second KF wash. 2. Ensure vigorous, rapid stirring to maximize interfacial contact.[14] |
References
-
Stille reaction. In Wikipedia. Retrieved from [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. Available at: [Link]
-
Stille Coupling. In OpenOChem Learn. Retrieved from [Link]
-
Stille Coupling. In Chemistry LibreTexts. Retrieved from [Link]
-
Casado, C. M., et al. (2002). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society, 124(42), 12698–12711. Available at: [Link]
-
Stille Coupling. In NROChemistry. Retrieved from [Link]
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1–652. Available at: [Link]
-
Chem Help ASAP. (2020). Stille cross-coupling reaction [Video]. YouTube. Available at: [Link]
-
Highly selective palladium-catalyzed Stille coupling reaction toward chlorine-containing NIR electroluminescent polymers. Journal of Materials Chemistry C. Retrieved from [Link]
-
Li, J.-H., et al. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832–2834. Available at: [Link]
-
Albrecht, B. K., & Williams, R. M. (2011). A Convenient Protocol for the Stille Cross-Coupling of Sterically Hindered and Electron-Poor Aryl Bromides. Organic Syntheses, 88, 197. Available at: [Link]
-
Stille Cross-Coupling. In J&K Scientific LLC. Retrieved from [Link]
-
ChemInform Abstract: Palladium-Catalyzed Stille Cross-Coupling Reaction of Aryl Chlorides Using a Pre-Milled Palladium Acetate and XPhos Catalyst System. In ResearchGate. Retrieved from [Link]
-
Stille Coupling. In Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones. Chemical Communications. Retrieved from [Link]
-
Synthesis of pyridazines. In Organic Chemistry Portal. Retrieved from [Link]
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Application Notes and Protocols: Synthesis of Pyridazinone Derivatives from 3-Bromo-6-chloropyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Pyridazinone Scaffold
The pyridazinone core is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse and potent biological activities.[1][2] Derivatives have been developed as analgesic, anti-inflammatory, antihypertensive, cardiotonic, antiplatelet, and antimicrobial agents.[3][4][5][6] The inherent chemical features of the pyridazinone ring, including its capacity for hydrogen bonding and dipole interactions, make it an attractive framework for designing targeted therapeutics.
3-Bromo-6-chloropyridazine has emerged as a key building block for the synthesis of a wide array of pyridazinone derivatives.[7][8] The differential reactivity of the C-Br and C-Cl bonds allows for selective and sequential functionalization, providing a powerful tool for generating molecular diversity. This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for leveraging this compound in the synthesis of novel pyridazinone derivatives.
Core Concepts: Exploiting the Reactivity of this compound
The synthetic utility of this compound lies in the distinct reactivity of its two halogen substituents. This differential reactivity can be harnessed to achieve regioselective functionalization through two primary mechanistic pathways:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring activates the halide positions towards nucleophilic attack. Generally, the C-Cl bond is more susceptible to SNAr reactions than the C-Br bond.[2][9] This pathway involves the addition of a nucleophile to the aromatic ring, forming a Meisenheimer-like intermediate, followed by the elimination of the halide.[10]
-
Palladium-Catalyzed Cross-Coupling Reactions: In transition metal-catalyzed reactions, the bond strength of the carbon-halogen bond is a critical factor. The C-Br bond is weaker than the C-Cl bond, making it more reactive towards oxidative addition to a low-valent palladium catalyst.[11][12] This principle allows for selective functionalization at the C-3 position via reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[13][14][15]
Visualizing the Synthetic Pathways
The following diagram illustrates the key decision points in the functionalization of this compound.
Caption: Synthetic pathways from this compound.
Part 1: Nucleophilic Aromatic Substitution (SNAr) at the C-6 Position
The greater electrophilicity of the carbon atom attached to chlorine, due to the proximity of the two nitrogen atoms, makes the C-6 position the preferred site for nucleophilic attack.
Protocol 1: Synthesis of 3-Bromo-6-(morpholino)pyridazine
This protocol details a typical SNAr reaction using morpholine as the nucleophile.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound, potassium carbonate, and DMF.
-
Add morpholine to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Hydrolysis to 6-(morpholino)pyridazin-3(2H)-one
The resulting 3-bromo-6-(nucleophile)pyridazine can be hydrolyzed under acidic conditions to yield the corresponding pyridazinone.[6]
Materials:
-
3-Bromo-6-(morpholino)pyridazine (1.0 eq)
-
Glacial acetic acid
-
Water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Dissolve 3-bromo-6-(morpholino)pyridazine in a mixture of glacial acetic acid and water.
-
Heat the solution at reflux for 12-18 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
Part 2: Palladium-Catalyzed Cross-Coupling at the C-3 Position
The higher reactivity of the C-Br bond in palladium-catalyzed reactions allows for selective functionalization at the C-3 position.
Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the pyridazine core and various aryl or heteroaryl groups.[14][16]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane
-
Water (degassed)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Heating source (oil bath or microwave reactor)
Procedure:
-
To a Schlenk tube, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the tube, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl pyridazinone derivatives.[11][15][17]
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04 eq)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ and RuPhos.
-
Add this compound and anhydrous THF.
-
Add the amine, followed by the addition of LiHMDS.
-
Seal the Schlenk tube and heat the reaction mixture at 65 °C with stirring for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizing the Cross-Coupling Workflow
Caption: General workflow for cross-coupling reactions.
Data Presentation: A Comparative Overview
The following table summarizes typical reaction conditions for the selective functionalization of this compound.
| Reaction Type | Position | Reagents/Catalyst | Base | Solvent | Temp (°C) |
| SNAr | C-6 | Nucleophile (e.g., Morpholine) | K₂CO₃ | DMF | 80-90 |
| Suzuki-Miyaura | C-3 | Arylboronic acid, Pd(OAc)₂, SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 |
| Buchwald-Hartwig | C-3 | Amine, Pd₂(dba)₃, RuPhos | LiHMDS | THF | 65 |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of pyridazinone derivatives. The predictable regioselectivity of its reactions, governed by the principles of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, allows for the strategic construction of complex molecules with potential therapeutic applications. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this scaffold and to develop novel pyridazinone-based compounds for drug discovery and development.
References
-
Synthesis and antinociceptive activity of 6-substituted-3-pyridazinone derivatives. Farmaco. 2001 Mar;56(3):233-7. doi: 10.1016/s0014-827x(01)01037-0. [Link]
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An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Darweesh, M. A., et al. (2022). Future Medicinal Chemistry. [Link]
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Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Boukharsa, Y., et al. (2021). SciSpace. [Link]
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Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Asif, M. (2010). International Journal of ChemTech Research. [Link]
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Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities. Al-Obaid, A. M., et al. (2021). Medicinal Chemistry. [Link]
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Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Ghorab, M. M., et al. (2012). Molecules. [Link]
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Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Yildirim, S., et al. (2021). Molecules. [Link]
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Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Taha, R. S., et al. (2022). Molecules. [Link]
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Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. Le Pourceau, T., et al. (2021). RSC Medicinal Chemistry. [Link]
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Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Scott, J. S., et al. (2016). Chemical Science. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination Reaction. Harish Chopra. (2021). YouTube. [Link]
-
Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. [Link]
-
What is Nucleophilic Substitution? Chemistry LibreTexts. (2023). [Link]
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nucleophilic aromatic substitutions. The Organic Chemistry Tutor. (2019). YouTube. [Link]
-
16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. (2022). [Link]
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Application Notes & Protocols: Strategic Functionalization of 3-Bromo-6-chloropyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Pyridazine Core
The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry.[1] Its unique electronic properties and ability to serve as a versatile pharmacophore have led to the development of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] 3-Bromo-6-chloropyridazine is a particularly valuable building block for drug discovery and materials science due to the differential reactivity of its two halogen substituents. This allows for selective and sequential functionalization, providing a powerful tool for creating diverse molecular architectures.
This guide provides a comprehensive overview of the experimental procedures for the strategic functionalization of this compound, focusing on the principles of selectivity and offering detailed, field-proven protocols.
Principle of Selectivity: Exploiting Halogen Reactivity
The key to the strategic functionalization of this compound lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in various cross-coupling and nucleophilic substitution reactions. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The bond dissociation energy of C-Br is lower than that of C-Cl, making the C-Br bond more susceptible to oxidative addition.[3][4] Consequently, reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings will preferentially occur at the 3-position (bromine) over the 6-position (chlorine).[4]
This inherent reactivity difference allows for a stepwise approach to disubstituted pyridazines. The more reactive bromine at the C3 position can be selectively replaced first, leaving the chlorine at the C6 position available for a subsequent, often more forcing, reaction.
I. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[5][6] For this compound, these reactions offer a reliable method for selective functionalization at the C3 position.
A. Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[7][8]
Protocol: Selective Suzuki-Miyaura Coupling at the C3 Position
Objective: To selectively couple an aryl or vinyl boronic acid at the 3-position of this compound.
Materials:
-
This compound
-
Aryl- or Vinylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos or XPhos (4-10 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a mixture of DME/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Add the palladium catalyst and the phosphine ligand.
-
Add the anhydrous solvent.
-
Degas the mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality behind Experimental Choices:
-
Ligand: The choice of phosphine ligand is crucial for catalytic efficiency. While PPh₃ is a general-purpose ligand, more electron-rich and bulky ligands like SPhos or XPhos can often improve reaction rates and yields, especially for less reactive substrates.
-
Base: The base is required to activate the boronic acid for transmetalation.[7] The choice of base can influence the reaction outcome, with stronger bases like Cs₂CO₃ sometimes being more effective for challenging couplings.
-
Solvent: The solvent choice depends on the solubility of the reactants and the reaction temperature. Aprotic solvents like dioxane and toluene are commonly used. The addition of water can sometimes accelerate the reaction.
Visualization of the Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
B. Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines.[6][9]
Protocol: Selective Buchwald-Hartwig Amination at the C3 Position
Objective: To selectively couple a primary or secondary amine at the 3-position of this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst like BrettPhos G3) (1-3 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand like RuPhos) (2-6 mol%)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS)) (1.5 - 2.5 equivalents)
-
Anhydrous, aprotic solvent (e.g., Toluene, THF, or 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst and the phosphine ligand.
-
Add this compound (1.0 equiv.) and the base (2.0 equiv.).
-
Add the anhydrous solvent, followed by the amine (1.2 equiv.).
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Causality behind Experimental Choices:
-
Catalyst System: The combination of the palladium source and the phosphine ligand is critical. Biarylphosphine ligands (e.g., RuPhos, BrettPhos) are often highly effective for amination reactions, promoting efficient catalytic turnover.[4]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. NaOtBu is a common and effective choice.
-
Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen, so maintaining an inert atmosphere is essential for reproducible results.
Visualization of the Buchwald-Hartwig Amination Catalytic Cycle:
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
C. Sonogashira Coupling: Formation of C-C Triple Bonds
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11]
Protocol: Selective Sonogashira Coupling at the C3 Position
Objective: To selectively couple a terminal alkyne at the 3-position of this compound.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (co-catalyst, 2-5 mol%)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)) (serves as base and solvent)
-
Optional co-solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst, and the copper(I) iodide.
-
Add the amine base/solvent.
-
Add the terminal alkyne (1.2 equiv.) dropwise with stirring.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the precipitated salts.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Causality behind Experimental Choices:
-
Copper(I) Co-catalyst: The copper(I) salt is crucial for the traditional Sonogashira reaction. It reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species that undergoes transmetalation to the palladium center.[11]
-
Amine Base: The amine base is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
-
Reaction Temperature: Sonogashira couplings can often be performed at or near room temperature, making it a mild and versatile reaction.
II. Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions offer excellent selectivity for the C-Br bond, nucleophilic aromatic substitution (SNAr) can also be employed, often targeting the more electron-deficient positions of the pyridazine ring. The two adjacent nitrogen atoms in the pyridazine ring withdraw electron density, making the ring susceptible to nucleophilic attack.[12][13]
Protocol: Nucleophilic Aromatic Substitution with Amines
Objective: To substitute the chlorine or bromine atom with an amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (2-5 equivalents)
-
Polar aprotic solvent (e.g., DMSO, DMF, NMP) or an alcohol (e.g., Ethanol, n-Butanol)
-
Optional base (e.g., K₂CO₃, Et₃N) if the amine is used as its salt.
Procedure:
-
In a sealed tube or round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv.) in the chosen solvent.
-
Add the amine nucleophile (excess).
-
Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C, depending on the nucleophilicity of the amine and the reactivity of the substrate.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Causality and Selectivity Considerations:
-
Regioselectivity: The regioselectivity of SNAr reactions on dihalopyridazines can be complex and depends on the nucleophile and reaction conditions. While the C-Br bond is generally more reactive in cross-coupling, in SNAr, the electronic effects of the ring nitrogens and the stability of the Meisenheimer intermediate play a more significant role.[13][14] The chlorine at the C6 position is adjacent to a nitrogen atom, which can stabilize the negative charge of the Meisenheimer complex, potentially favoring substitution at this position under certain conditions. Empirical determination of the major product is often necessary.
-
Reaction Conditions: SNAr reactions often require elevated temperatures and the use of a large excess of the nucleophile to drive the reaction to completion.
III. Summary of Functionalization Strategies
The following table summarizes the primary functionalization strategies for this compound, highlighting the expected site of reaction and key parameters.
| Reaction Type | Reagents | Catalyst System | Expected Selectivity | Product Type |
| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd(OAc)₂ / PPh₃ | C3-Position (Br) | 3-Aryl-6-chloropyridazine |
| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃ / RuPhos | C3-Position (Br) | 3-Amino-6-chloropyridazine |
| Sonogashira Coupling | R-C≡CH | Pd(PPh₃)₂Cl₂ / CuI | C3-Position (Br) | 3-Alkynyl-6-chloropyridazine |
| Nucleophilic Aromatic Substitution (SNAr) | R₂NH | Heat | C6 or C3 (Condition Dependent) | 6-Amino-3-bromopyridazine or 3-Amino-6-chloropyridazine |
Troubleshooting Common Issues
-
Low Yield in Cross-Coupling:
-
Inactive Catalyst: Ensure the use of fresh, high-quality palladium catalysts and ligands. The reaction setup must be rigorously maintained under an inert atmosphere.
-
Inefficient Base: The base may not be strong enough or may have degraded. Use freshly opened or properly stored base.
-
Poor Ligand Choice: Screen different phosphine ligands. For challenging couplings, more sophisticated biarylphosphine ligands are often necessary.
-
-
Lack of Selectivity:
-
If a mixture of C3 and C6 functionalized products is observed in cross-coupling, reduce the reaction temperature and time to favor the more reactive C-Br bond.
-
In SNAr reactions, selectivity can be highly dependent on the solvent and temperature. A systematic screen of conditions may be required to optimize for the desired isomer.
-
-
Homocoupling of Boronic Acid (Suzuki):
-
This side reaction can occur if the reaction conditions are too harsh or if oxygen is present. Ensure thorough degassing of the reaction mixture.
-
Safety Precautions
-
This compound and its derivatives should be handled with care. Assume they are toxic and irritants.[15]
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts and phosphine ligands can be air and moisture-sensitive and may be flammable. Handle them under an inert atmosphere.
-
Strong bases like NaOtBu and LiHMDS are corrosive and react violently with water. Handle with extreme care.
References
- BenchChem. (2025). Synthesis of Novel Pyridazine Derivatives: A Technical Guide for Drug Discovery Professionals. BenchChem Technical Support.
- JOCPR. (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research.
- MDPI. (2022).
- Lirias. (n.d.).
- Slideshare. (n.d.).
- PubMed. (2015). Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines.
- ResearchGate. (n.d.). Sonogashira cross‐coupling of 3‐bromo‐2‐imidazo[1,2‐b]pyridazine 39.
- ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
- MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- Wikipedia. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025).
- ChemSpider. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- RSC Publishing. (n.d.). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ResearchGate. (2023). Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio‐Substituted Pyridazine Building Blocks.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- Wikipedia. (n.d.). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- YouTube. (2019).
- YouTube. (2021).
- PubMed. (n.d.). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts.
- LMU. (2023). Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks.
- ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
- OpenStax. (2023). 16.
- ScienceDirect. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones.
- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- YouTube. (2025).
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- YouTube. (2019).
- Chemistry LibreTexts. (2022). 16.
- PubMed Central. (n.d.).
- BLD Pharm. (n.d.). This compound.
- PubChem. (n.d.). 3-Amino-4-bromo-6-chloropyridazine.
- MDPI. (2023).
- PubMed. (2020). Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington's Disease.
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The Versatile Synthon: Application Notes on the Use of 3-Bromo-6-chloropyridazine in Heterocyclic Synthesis
Introduction: In the landscape of modern medicinal and materials chemistry, the pyridazine core represents a privileged scaffold. Its unique electronic properties, stemming from the adjacent nitrogen atoms, impart a range of biological activities and material characteristics. 3-Bromo-6-chloropyridazine has emerged as a particularly valuable and versatile building block for the synthesis of a diverse array of complex heterocyclic systems. This dihalogenated pyridazine offers two distinct reaction sites, allowing for sequential and regioselective functionalization through a variety of synthetic transformations. This guide provides an in-depth exploration of the reactivity of this compound and detailed protocols for its application in the synthesis of novel heterocyclic compounds.
The Chemical Logic of a Dihalogenated Pyridazine: Understanding Reactivity and Regioselectivity
The synthetic utility of this compound is rooted in the differential reactivity of its two carbon-halogen bonds. The bromine atom at the 3-position and the chlorine atom at the 6-position can be selectively targeted by choosing the appropriate reaction conditions. This differential reactivity is governed by two key principles:
-
Palladium-Catalyzed Cross-Coupling Reactions: In reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, the rate-determining step is often the oxidative addition of the carbon-halogen bond to the palladium catalyst. The reactivity of halogens in this step follows the trend I > Br > Cl. Consequently, the weaker C-Br bond at the 3-position of this compound is significantly more reactive than the C-Cl bond at the 6-position. This allows for selective functionalization at the C3-position while leaving the C6-chloro group intact for subsequent transformations.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring activates the carbon atoms to nucleophilic attack. This effect is most pronounced at the positions ortho and para to the nitrogen atoms. In the case of this compound, the chlorine atom at the 6-position is ortho to one of the ring nitrogens, making it more susceptible to nucleophilic displacement than the bromine at the 3-position. Therefore, SNAr reactions with nucleophiles such as amines, alkoxides, and thiolates will preferentially occur at the C6-position.
This predictable and controllable regioselectivity makes this compound a powerful tool for the strategic construction of highly substituted pyridazine derivatives.
Caption: Regioselective reactions of this compound.
Application in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This compound is an excellent substrate for these transformations, with the reaction occurring selectively at the more reactive C-Br bond.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and vinyl-aryl structures. The reaction of this compound with an aryl or heteroaryl boronic acid or ester will yield the corresponding 3-substituted-6-chloropyridazine.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) | DME/EtOH | 80 | 24-32 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 |
| 3 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) | DME/EtOH | 80 | 24-32 |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., Na₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of DME (8 mL), ethanol (2 mL), and 2 M aqueous Na₂CO₃ (1 mL)) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or chloroform) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to synthesize 3-alkynyl-6-chloropyridazines, which are valuable intermediates for further transformations, including the synthesis of fused heterocyclic systems.
Protocol 2: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.1 mmol, 10 mol%).
-
Solvent and Base: Add a degassed mixture of a suitable solvent (e.g., THF) and an amine base (e.g., triethylamine or diisopropylamine).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of 3-amino-6-chloropyridazines. These compounds are important precursors for a variety of biologically active molecules.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 90-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture, dilute with ethyl acetate, and filter through Celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Application in Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridazine ring facilitates nucleophilic aromatic substitution, with the C6-position being the preferred site of attack. This allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates.
Synthesis of 6-Aminopyridazines
The reaction of this compound with primary or secondary amines provides a straightforward route to 3-bromo-6-aminopyridazines.
Protocol 4: General Procedure for Amination via SNAr
-
Reaction Setup: To a sealable reaction vial, add this compound (1.0 equiv.) and the desired amine (2.0-3.0 equiv.).
-
Solvent: Add a suitable solvent such as DMSO, n-butanol, or ethanol.
-
Reaction: Seal the vial and heat the reaction mixture to 100-130 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the reaction mixture can be poured into water and extracted with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.
Synthesis of 6-Alkoxy- and 6-Aryloxypyridazines
The displacement of the C6-chloride with an alkoxide or aryloxide nucleophile is a common strategy for the synthesis of pyridazinyl ethers.
Protocol 5: General Procedure for Etherification via SNAr
-
Nucleophile Preparation: In a separate flask, prepare the alkoxide or aryloxide by reacting the corresponding alcohol or phenol with a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous solvent like THF or DMF.
-
Reaction: To the solution of the nucleophile, add this compound (1.0 equiv.) at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Synthesis of Fused Heterocyclic Systems
The sequential and regioselective functionalization of this compound makes it an ideal starting material for the synthesis of fused heterocyclic systems. For example, a Sonogashira coupling at the C3-position followed by an intramolecular cyclization can lead to the formation of pyridazofurans or pyridazopyrroles. Similarly, functionalization at both the C3 and C6 positions can set the stage for annulation reactions to build more complex polycyclic structures.
Caption: A general workflow for the synthesis of fused heterocycles.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. General handling guidelines include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.
-
Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of heterocyclic compounds. Its differential reactivity at the C3 and C6 positions allows for a wide range of selective transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This predictable regioselectivity, combined with the diverse array of commercially available coupling partners and nucleophiles, provides chemists with a powerful tool for the construction of novel pyridazine-containing molecules with potential applications in drug discovery and materials science. The protocols outlined in this guide serve as a starting point for the exploration of the rich chemistry of this important synthon.
References
-
Synthesis and characterization of novel thienyl-pyridazine derivatives. Sciforum.[Link]
-
An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. ResearchGate.[Link]
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. ResearchGate.[Link]
-
Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. ZORA (Zurich Open Repository and Archive).[Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI.[Link]
Application Note: Regioselective Cross-Coupling Reactions of 3-Bromo-6-chloropyridazine
A Guide to Controlled Functionalization for Pharmaceutical and Materials Science Research
Authored by: Gemini, Senior Application Scientist
Introduction
Substituted pyridazine scaffolds are integral components in a multitude of pharmacologically active agents and advanced functional materials.[1][2] Their electron-deficient nature and the presence of two nitrogen atoms provide unique electronic properties and hydrogen bonding capabilities. 3-Bromo-6-chloropyridazine is a particularly valuable building block, offering two distinct halogenated sites for sequential, controlled functionalization. However, unlocking its synthetic potential hinges on the ability to selectively target one position over the other.
This application note provides a comprehensive technical guide to understanding and controlling the regioselectivity of palladium-catalyzed cross-coupling reactions with this compound. We will delve into the core principles governing the reaction outcomes and provide detailed, field-proven protocols for key transformations, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile substrate for the synthesis of complex molecular architectures.
Core Principles of Regioselectivity
The selective functionalization of this compound is primarily dictated by the competition between two factors: the carbon-halogen bond dissociation energy (BDE) and the electronic activation of the pyridazine ring.
-
Carbon-Halogen Bond Dissociation Energy (BDE): In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the C-X bond to the Pd(0) catalyst. The energy required to break this bond is a critical factor. The BDE for a C-Br bond is significantly lower than that of a C-Cl bond (Avg. C-Br: 276–290 kJ/mol vs. Avg. C-Cl: 339–346 kJ/mol).[3] Consequently, the C-Br bond at the 3-position is inherently more reactive and susceptible to oxidative addition under milder conditions than the C-Cl bond at the 6-position.[4][5][6]
-
Electronic Effects of the Pyridazine Core: The pyridazine ring is a π-deficient system due to the presence of two electronegative nitrogen atoms. This electronic characteristic facilitates the oxidative addition step of the catalytic cycle.[7][8] Both the C3 and C6 positions are alpha to a ring nitrogen, which enhances their electrophilicity and reactivity toward cross-coupling.[5] Since both positions experience similar electronic activation from the adjacent nitrogen atoms, the difference in bond dissociation energy between the C-Br and C-Cl bonds becomes the decisive factor for regioselectivity in palladium-catalyzed reactions.
This principle is well-documented in related dihaloheterocycles. For instance, in Suzuki-Miyaura couplings of substrates like 3-chloro-5-bromo-6-phenylpyridazine, the reaction proceeds selectively at the bromo-substituted position.[9][10] Therefore, for palladium-catalyzed cross-coupling reactions, we can confidently predict that functionalization will occur preferentially at the C3 position of this compound.
The Palladium Cross-Coupling Catalytic Cycle
The general mechanism for these transformations is illustrated below. The initial, regiochemistry-defining step is the selective oxidative addition of the more labile C-Br bond to the Pd(0) catalyst.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Regioselective Cross-Coupling Protocols
The following sections provide detailed protocols for achieving highly regioselective functionalization at the C3 position of this compound.
Data Summary: Predicted Regioselective Reactions
The table below summarizes the expected outcomes and representative conditions for various cross-coupling reactions. The primary product in all cases is the 3-substituted-6-chloropyridazine, leaving the C-Cl bond available for subsequent transformations.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Base | Solvent | Predicted Major Product |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Na₂CO₃ or K₃PO₄ | Toluene/EtOH/H₂O or Dioxane | 3-Aryl-6-chloropyridazine |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or DIPEA | THF or DMF | 3-Alkynyl-6-chloropyridazine |
| Buchwald-Hartwig | Amine / Amide | Pd₂(dba)₃ / XPhos or BINAP | NaOt-Bu or Cs₂CO₃ | Toluene or Dioxane | 3-Amino-6-chloropyridazine |
| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | LiCl (additive) | Toluene or Dioxane | 3-Aryl/Alkenyl-6-chloropyridazine |
Protocol 1: Regioselective Suzuki-Miyaura Coupling
This protocol details the C-C bond formation between this compound and an arylboronic acid, selectively yielding a 3-aryl-6-chloropyridazine. The use of tetrakis(triphenylphosphine)palladium(0) is a well-established, reliable catalyst for this transformation.[9]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Sodium Carbonate (Na₂CO₃) (2.0 equivalents)
-
Toluene
-
Ethanol
-
Deionized Water
-
Schlenk flask or reaction vial with stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Rationale: Flame-drying removes adsorbed water, and an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.05 eq) to the flask.
-
Solvent Addition: Add a degassed solvent mixture of Toluene:Ethanol:Water (e.g., 4:1:1 ratio, ensuring sufficient volume for dissolution and stirring).
-
Rationale: Degassing the solvent by sparging with argon or using freeze-pump-thaw cycles removes dissolved oxygen. The aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation step.[11]
-
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and water. c. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. e. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 3-aryl-6-chloropyridazine.
Protocol 2: Regioselective Sonogashira Coupling
This protocol describes the formation of a C(sp²)-C(sp) bond, selectively coupling a terminal alkyne to the C3 position. The classic Sonogashira conditions involving a palladium catalyst and a copper(I) co-catalyst are highly effective.[6][12]
Materials:
-
This compound
-
Terminal Alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equivalents)
-
Copper(I) Iodide (CuI) (0.06 equivalents)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Schlenk flask with stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Solvent and Base: Add anhydrous, degassed THF (or DMF) followed by the amine base (e.g., Et₃N, which often serves as both base and solvent).
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) to the mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) if necessary.
-
Rationale: The copper(I) co-catalyst is essential for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center. The amine base neutralizes the HBr generated during the reaction.
-
-
Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is often complete within 2-6 hours.
-
Workup: a. Remove the solvent under reduced pressure. b. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts) and then with brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to isolate the 3-alkynyl-6-chloropyridazine.
Protocol 3: Regioselective Buchwald-Hartwig Amination
This protocol focuses on the selective formation of a C-N bond at the C3 position. The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the reductive elimination step and achieving high yields.[13] It is important to use conditions that favor the palladium-catalyzed pathway over a potential competing SNAr reaction, which might occur at the C6 position.
Materials:
-
This compound
-
Amine or Amide (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)
-
XPhos or (±)-BINAP (0.08 equivalents)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Anhydrous, degassed Toluene or Dioxane
-
Schlenk tube or glovebox
-
Inert atmosphere (Argon)
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a strict inert atmosphere, briefly stir the Pd₂(dba)₃ and the phosphine ligand (XPhos) in a small amount of the reaction solvent for 10-15 minutes.
-
Reaction Setup: To a Schlenk tube, add the base (NaOt-Bu), this compound (1.0 eq), and the amine/amide nucleophile (1.2 eq).
-
Catalyst and Solvent Addition: Add the pre-formed catalyst solution (or the catalyst and ligand directly) to the Schlenk tube, followed by the anhydrous, degassed solvent.
-
Reaction: Seal the tube and heat the mixture to 90-110 °C with stirring.
-
Monitoring: Monitor the reaction by LC-MS until completion (typically 6-24 hours).
-
Workup: a. Cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride. b. Dilute with ethyl acetate and wash with water and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to obtain the desired 3-amino-6-chloropyridazine derivative.
Visualizing the Synthetic Strategy
The following workflow illustrates the power of regioselective cross-coupling, enabling divergent synthesis from a single, versatile starting material.
Caption: Regioselective functionalization of this compound.
Conclusion
The regioselectivity in cross-coupling reactions of this compound is reliably controlled by the significant difference in the C-Br and C-Cl bond dissociation energies. This inherent reactivity profile strongly favors functionalization at the C3 position across a range of powerful palladium-catalyzed transformations. By carefully selecting the appropriate catalyst system and reaction conditions as detailed in this guide, researchers can confidently synthesize 3-substituted-6-chloropyridazines in high yield. This selective first-step functionalization leaves the C6-chloro position intact, preserving a reactive handle for subsequent diversification, thereby providing a robust and predictable platform for the construction of novel compounds in drug discovery and materials science.
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Rahman, M. M., et al. (2021). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. [Link]
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Kiefl, G., et al. (2016). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing. [Link]
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Teixeira, C., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. MDPI. [Link]
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Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Taylor & Francis Online. [Link]
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Esteruelas, M. A., et al. (2021). Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. Organometallics. [Link]
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Thomas, S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]
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Unknown Author (2025). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Organic Chemistry Portal. [Link]
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Abdelgawad, M. A., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. National Institutes of Health. [Link]
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Maes, B. U. W. (2014). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. ResearchGate. [Link]
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Kivala, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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Teixeira, C., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate. [Link]
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Gomaa, H. A., et al. (2023). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. [Link]
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Unknown Author (2025). Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. MDPI. [Link]
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Ghaffari, B., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
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Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Chen, M., et al. (2018). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. [Link]
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Wang, C., et al. (2025). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. [Link]
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Al-Soud, Y. A., et al. (2003). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. National Institutes of Health. [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal. [Link]
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Organometallic Reactions & Catalysis @ Sheffield. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. University of Sheffield. [Link]
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Cid, J., et al. (2025). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. [Link]
-
PubChem. (n.d.). 3-Amino-4-bromo-6-chloropyridazine. PubChem. [Link]
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Application Notes and Protocols for the Synthesis of Novel Potent Inhibitors Using 3-Amino-4-bromo-6-chloropyridazine
Introduction: The Strategic Value of the Pyridazine Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the pyridazine nucleus stands out as a "wonder nucleus" due to the broad spectrum of biological activities exhibited by its derivatives.[1] These nitrogen-containing heterocyclic compounds are integral to the development of agents with applications ranging from anti-inflammatory to anticancer therapies.[2][3] The unique physicochemical properties of the pyridazine ring, including its capacity for hydrogen bonding and π-π stacking interactions, make it a valuable pharmacophore in designing molecules that can effectively interact with biological targets.
This guide focuses on a particularly versatile building block: 3-Amino-4-bromo-6-chloropyridazine (CAS 446273-59-2). The strategic placement of an amino group and two distinct halogen atoms (bromine and chlorine) at the C3, C4, and C6 positions, respectively, provides a rich platform for regioselective chemical modifications. This trifunctional nature allows for a programmed, stepwise introduction of various substituents, enabling the systematic exploration of the chemical space around the pyridazine core to optimize potency, selectivity, and pharmacokinetic profiles of novel drug candidates.[4]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth protocols and technical insights for leveraging 3-Amino-4-bromo-6-chloropyridazine in the synthesis of next-generation potent inhibitors.
Chemical Properties and Reactivity Profile
The synthetic utility of 3-Amino-4-bromo-6-chloropyridazine stems from the differential reactivity of its functional groups. The bromine atom at the C4 position is more susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, compared to the chlorine atom at the C6 position. This reactivity difference allows for selective functionalization at the C4 position while leaving the C6 position available for subsequent modifications. The amino group at the C3 position offers a handle for further derivatization, such as acylation or the formation of fused heterocyclic systems like the medicinally important imidazo[1,2-b]pyridazine scaffold.[5][6]
Core Synthetic Pathways and Methodologies
The journey from 3-Amino-4-bromo-6-chloropyridazine to a potent inhibitor typically involves a series of well-established yet nuanced synthetic transformations. Below, we detail the key reactions and provide step-by-step protocols that have been demonstrated to be effective for this scaffold and its analogs.
Diagram: Overall Synthetic Strategy
Caption: General synthetic routes from 3-Amino-4-bromo-6-chloropyridazine.
Protocol 1: Synthesis of the Starting Material: 3-Amino-4-bromo-6-chloropyridazine
The synthesis of 3-Amino-4-bromo-6-chloropyridazine is a critical first step. While commercially available, an in-house synthesis can be cost-effective for large-scale applications. The most common method involves the regioselective bromination of 3-amino-6-chloropyridazine.
Reaction Scheme:
Step-by-Step Experimental Protocol
-
Reaction Setup: In a round-bottom flask, suspend 3-amino-6-chloropyridazine (1.0 eq) and sodium bicarbonate (2.0 eq) in methanol.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add bromine (1.1 to 1.5 eq) dropwise while maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16-20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Work-up: Upon completion, filter the reaction mixture. To the filtrate, add water to precipitate the product. Alternatively, the solvent can be removed under reduced pressure, and the residue partitioned between water and ethyl acetate.[7]
-
Purification: Collect the solid by filtration and wash with water. The crude product can be purified by recrystallization or silica gel column chromatography to yield pure 3-Amino-4-bromo-6-chloropyridazine.[8]
| Parameter | Value/Condition | Reference |
| Starting Material | 3-amino-6-chloropyridazine | [7] |
| Reagents | Bromine, Sodium Bicarbonate | [7] |
| Solvent | Methanol | [7] |
| Temperature | 0 °C to Room Temperature | [7] |
| Reaction Time | 16-20 hours | [8] |
| Typical Yield | 60-85% | [8] |
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for introducing aryl or heteroaryl substituents at the C4 position of the pyridazine ring. This reaction is fundamental in building the core structure of many kinase inhibitors.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Step-by-Step Experimental Protocol
-
Reaction Setup: In a Schlenk flask, combine 3-Amino-4-bromo-6-chloropyridazine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as sodium carbonate or potassium phosphate (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water or toluene/ethanol/water). Add the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%) or a more advanced catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand (e.g., SPhos, XPhos).[4][9]
-
Reaction: Heat the mixture to 80-110 °C and stir vigorously for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Reference |
| Palladium Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃/SPhos | [9] |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | [4] |
| Solvent | Dioxane/H₂O, Toluene/Ethanol/H₂O | [9] |
| Temperature | 80-110 °C | [4] |
| Reaction Time | 4-24 hours | [9] |
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a key transformation for introducing primary or secondary amines at the C4 position, a common feature in many biologically active molecules.[10]
Diagram: Buchwald-Hartwig Amination Workflow
Caption: General workflow for the Buchwald-Hartwig amination.
Step-by-Step Experimental Protocol
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%) and the appropriate phosphine ligand (e.g., BrettPhos, RuPhos).[11]
-
Reagent Addition: Add 3-Amino-4-bromo-6-chloropyridazine (1.0 eq), the amine coupling partner (1.1-1.5 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[10][11]
-
Solvent: Add an anhydrous aprotic solvent such as toluene, dioxane, or THF.
-
Reaction: Heat the mixture to 80-120 °C for 4-24 hours, until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride or water. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
| Parameter | Recommended Condition | Reference |
| Palladium Catalyst | Buchwald Precatalysts (G3/G4) | [11] |
| Ligand | BrettPhos, RuPhos | [11] |
| Base | NaOtBu, LiHMDS | [10] |
| Solvent | Toluene, Dioxane, THF | [12] |
| Temperature | 80-120 °C | [12] |
Application Examples: Synthesis of Potent Inhibitors
The true value of 3-Amino-4-bromo-6-chloropyridazine is demonstrated in its application to the synthesis of inhibitors with significant therapeutic potential.
Case Study 1: Synthesis of Imidazo[1,2-b]pyridazine-based Kinase Inhibitors
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in kinase inhibitor design.[2] A common synthetic route involves the initial functionalization of 3-Amino-4-bromo-6-chloropyridazine at the C4 position, followed by cyclization of the amino group to form the fused imidazole ring.
Table of Representative Kinase Inhibitors Derived from Pyridazine Scaffolds:
| Target Kinase | Example Compound Structure | IC₅₀ (nM) | Reference |
| VEGFR-2 | Pyridazinone-based diarylurea | 160 | [13] |
| PARP-1 | Chloropyridazine hybrid | Comparable to Olaparib | [14] |
| α-amylase | Pyridazine analog 8 | 81,280 | [15] |
Note: The IC₅₀ values are illustrative examples from the literature for pyridazine-based inhibitors and may not be directly synthesized from the title compound but demonstrate the potential of the core scaffold.
Case Study 2: Precursors for PDE10A Inhibitors
3-Amino-4-bromo-6-chloropyridazine is a key intermediate in the preparation of novel and potent inhibitors of phosphodiesterase 10A (PDE10A), an enzyme implicated in certain neurological and psychiatric disorders.[5][6] The synthesis typically involves a Suzuki coupling at the C4 position, followed by further elaboration to construct the final inhibitor.
Conclusion and Future Outlook
3-Amino-4-bromo-6-chloropyridazine is a high-value, versatile starting material for the synthesis of a wide array of potent inhibitors. Its distinct reactive sites allow for controlled and selective functionalization through robust and well-understood synthetic methodologies like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols and data presented herein provide a solid foundation for researchers to design and execute synthetic campaigns aimed at discovering novel therapeutics. The continued exploration of new coupling partners and innovative cyclization strategies will undoubtedly lead to the development of next-generation inhibitors with improved efficacy and safety profiles, further cementing the importance of the pyridazine scaffold in medicinal chemistry.
References
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Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]
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Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication. Retrieved from [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances. [Link]
-
Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. [Link]
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Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. (n.d.). ResearchGate. Retrieved from [Link]
-
Abdel-Maksoud, S. H. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Anti-inflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Bentham Science. [Link]
-
A Multifunctional Prodrug with the DNA Damage Amplification Effect for Inducing Immunogenic Cell Death. (2026). Journal of Medicinal Chemistry. [Link]
- Synthesis method of 3-amino-6-chloropyridazine. (n.d.). Google Patents.
-
Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination–Aromatic Substitution. (2020). The Journal of Organic Chemistry. [Link]
-
Some biologically active pyridazine derivatives and their application. (n.d.). ResearchGate. Retrieved from [Link]
-
A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions. (n.d.). ResearchGate. Retrieved from [Link]
-
Buchwald-Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. (2021). Journal of Chemical Education. [Link]
-
3-Amino-4-bromo-6-chloropyridazine. (n.d.). PubChem. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
-
3-Amino-4-bromo-6-chloropyridazine CAS 446273-59-2. (n.d.). Home Sunshine Pharma. Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. (n.d.). Semantic Scholar. Retrieved from [Link]
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- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 3-Bromo-6-chloropyridazine Suzuki Coupling
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 3-Bromo-6-chloropyridazine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of this specific transformation. The electron-deficient nature of the pyridazine ring presents unique challenges, and this resource provides in-depth troubleshooting strategies and frequently asked questions to navigate these complexities.[1]
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling of this compound resulting in a low yield?
A1: Low yields can stem from several factors. The electron-deficient pyridazine substrate can make oxidative addition challenging.[1] Additionally, common issues include inactive catalysts, suboptimal ligand/base combinations, side reactions like dehalogenation, and poor solubility of reactants. A systematic evaluation of each of these parameters is crucial for improving your yield.
Q2: I'm observing the formation of a byproduct where the bromine has been replaced by hydrogen. What is this, and how can I prevent it?
A2: This side reaction is known as hydrodehalogenation, where the aryl halide is reduced instead of coupled.[2][3] It's often promoted by certain bases and solvents.[4] To minimize this, consider using a weaker base such as K₃PO₄ or Cs₂CO₃ and ensure your reaction is performed under a strictly inert atmosphere to exclude moisture and oxygen, which can be sources of hydride.[3][4]
Q3: Which halogen is more reactive on this compound for Suzuki coupling?
A3: The Carbon-Bromine bond is weaker and therefore more reactive towards oxidative addition with the palladium catalyst than the Carbon-Chlorine bond.[5] This allows for regioselective coupling at the 3-position. The general reactivity trend for halogens in Suzuki coupling is I > Br > OTf >> Cl.[6][7]
Q4: My boronic acid is decomposing. What can I do?
A4: Boronic acids can be susceptible to side reactions like protodeboronation and homocoupling.[8] To mitigate this, you can use a more stable boronic ester (e.g., pinacol ester) or an organotrifluoroborate salt, which slowly releases the boronic acid under the reaction conditions.[9][10][11] Also, ensure your reaction is thoroughly degassed to prevent oxidative homocoupling.[12]
Q5: Can the pyridazine nitrogen interfere with the catalyst?
A5: Yes, the lone pair of electrons on the pyridazine nitrogens can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[12][13] The use of bulky, electron-rich phosphine ligands can often mitigate this issue by sterically shielding the palladium and promoting the desired catalytic steps.[6][14]
Troubleshooting Guide
This section provides a more detailed approach to resolving specific issues encountered during the Suzuki coupling of this compound.
Issue 1: Low to No Product Formation
If you are observing minimal or no conversion of your starting materials, consider the following troubleshooting steps.
Potential Causes & Solutions
| Potential Cause | Scientific Rationale | Recommended Action |
| Inactive Catalyst | The Pd(0) species is the active catalyst. If using a Pd(II) precatalyst, it must be efficiently reduced in-situ. The catalyst may also have degraded due to improper storage or handling. | 1. Use a fresh batch of catalyst. 2. Consider using an air-stable Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst (e.g., a Buchwald precatalyst) for more reliable activation.[14] 3. Ensure the catalyst is stored under an inert atmosphere. |
| Suboptimal Ligand | The ligand stabilizes the palladium catalyst, modulates its reactivity, and facilitates both oxidative addition and reductive elimination.[6] For electron-deficient heteroaryl halides, bulky, electron-rich ligands are often required. | 1. Screen a panel of ligands. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are excellent starting points for challenging couplings.[12][14] 2. N-heterocyclic carbenes (NHCs) can also be effective alternatives to phosphine ligands.[6] |
| Incorrect Base | The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[6][15][16] The choice of base can significantly influence reaction rate and side product formation. | 1. Screen different bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for difficult substrates.[14][17] 2. Ensure the base is finely powdered to maximize surface area and reactivity. |
| Poor Solubility | If reactants are not fully dissolved, the reaction will be heterogeneous and slow. | 1. Choose a solvent system where all components are soluble at the reaction temperature. Common solvents include 1,4-dioxane, toluene, or DMF, often with water as a co-solvent.[18][19] 2. Adjusting the organic solvent/water ratio can improve solubility. |
| Inadequate Degassing | Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also lead to the homocoupling of the boronic acid.[14] | 1. Thoroughly degas the solvent and the reaction mixture. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[3][20] |
Issue 2: Significant Dehalogenation or Other Side Products
The formation of byproducts is a common challenge that directly impacts the yield of the desired product.
Troubleshooting Flowchart for Side Product Formation
Caption: Troubleshooting decision tree for common side products.
Experimental Protocols
Protocol 1: Standard Suzuki Coupling Conditions
This protocol serves as a general starting point for the coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.[5][19]
-
Evacuate and backfill the flask with the inert gas three times.[5]
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.[5][19]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[19]
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.[19]
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.[19]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography.[5]
Protocol 2: Optimized Conditions for Challenging Substrates
This protocol employs a modern catalyst system that is often more effective for electron-deficient heteroaryl halides.
Materials:
-
This compound
-
Arylboronic acid or ester (1.5 equiv)
-
XPhos Pd G3 (a Buchwald precatalyst, 2 mol%)
-
K₃PO₄ (2.0 equiv, finely powdered)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox or under a robust inert atmosphere, add this compound, the arylboronic acid/ester, K₃PO₄, and the XPhos Pd G3 precatalyst to an oven-dried reaction vial.
-
Add anhydrous toluene.
-
Seal the vial and heat to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Follow the work-up and purification steps as described in Protocol 1.
Key Mechanistic Insights
A deeper understanding of the Suzuki-Miyaura catalytic cycle can aid in troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the this compound. This is often the rate-limiting step, especially for less reactive halides.[6]
-
Transmetalation: The organic group from the activated boronic acid (the boronate) is transferred to the palladium center. The efficiency of this step is highly dependent on the base.[6]
-
Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]
By systematically addressing each potential point of failure in this cycle, from catalyst activation to the choice of base and ligand, researchers can significantly improve the yield and reliability of the Suzuki coupling for this compound.
References
-
ResearchGate. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Available from: [Link]
-
Journal of the American Chemical Society. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Available from: [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]
-
Chemical Society Reviews. Selection of boron reagents for Suzuki–Miyaura coupling. Available from: [Link]
-
Journal of the American Chemical Society. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. Available from: [Link]
-
ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
ResearchGate. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Available from: [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. Available from: [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. Available from: [Link]
-
National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Available from: [Link]
-
ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Available from: [Link]
-
ACS Publications. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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National Institutes of Health. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Available from: [Link]
-
Andrew G. Myers Research Group. The Suzuki Reaction. Available from: [Link]
-
Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Available from: [Link]
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Encyclopedia.pub. Principles of the Suzuki Coupling Reaction. Available from: [Link]
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ACS Publications. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
National Institutes of Health. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Available from: [Link]
-
Reddit. Struggling with Suzuki Reaction. Available from: [Link]
-
MDPI. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Available from: [Link]
-
ChemRxiv. Data-Driven Reagent Selection for Empirical Reaction Optimization. Available from: [Link]
-
ResearchGate. The effect of various temperatures on the Suzuki coupling reaction a. Available from: [Link]
-
Reddit. Suzuki help. Available from: [Link]
-
ResearchGate. Temperature effect on coupling reaction.. Available from: [Link]
-
ACS Publications. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Available from: [Link]
-
ACS Omega. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. Available from: [Link]
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Technical Support Center: Sonogashira Coupling of 3-Bromo-6-chloropyridazine
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing the Sonogashira coupling with 3-bromo-6-chloropyridazine. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to help you navigate the specific challenges associated with this heterocyclic substrate.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the Sonogashira coupling of this compound, providing explanations for the underlying chemistry and actionable solutions.
Q1: My reaction yield is very low or the reaction has stalled. What are the likely causes?
A1: Low or zero conversion is a common frustration, often stemming from several interrelated factors. The primary suspects are catalyst deactivation, suboptimal reaction conditions for the specific substrate, or poor reagent quality.
-
Catalyst Inactivity: The active catalyst in the Sonogashira reaction is a Palladium(0) species, which is often generated in situ from a Pd(II) precatalyst like Pd(PPh₃)₂Cl₂.[1][2] If this reduction is inefficient or if the Pd(0) complex is unstable, the catalytic cycle will not proceed effectively. The pyridazinyl nitrogen can coordinate to the palladium center, potentially hindering its catalytic activity.
-
Sub-optimal Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient for an electron-deficient and potentially coordinating substrate like this compound. More electron-rich and sterically bulky phosphine ligands (e.g., XPhos, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) can promote the rate-limiting oxidative addition step and stabilize the catalytic species.[2][3][4]
-
Insufficient Temperature: Unlike highly reactive aryl iodides, aryl bromides often require thermal energy to undergo oxidative addition.[5] Room temperature conditions may be insufficient to initiate the reaction. However, excessive heat can lead to catalyst decomposition.[6]
-
Reagent Quality: Ensure all reagents are pure and dry. Amine bases can absorb water and CO₂ from the air, and solvents must be rigorously degassed to prevent catalyst oxidation and alkyne homocoupling.[7][8]
Q2: I'm seeing a significant amount of a byproduct that corresponds to the dimerization of my alkyne. How can I prevent this?
A2: This byproduct is the result of alkyne homocoupling, a side reaction known as the Glaser or Glaser-Hay coupling.[9] It is the most prevalent side reaction in copper-cocatalyzed Sonogashira protocols and is primarily caused by the presence of oxygen.[10][11]
The mechanism involves the copper(I) acetylide intermediate, which, in the presence of an oxidant (typically O₂), undergoes oxidative dimerization to form a 1,3-diyne.[9][12]
Strategies to Minimize Glaser Homocoupling:
-
Maintain a Strictly Inert Atmosphere: This is the most critical factor. Thoroughly degas all solvents and the reaction mixture (e.g., using 3-4 freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.[10][11]
-
Employ a Copper-Free Protocol: The Glaser coupling is fundamentally a copper-mediated process. Switching to a "copper-free" Sonogashira protocol eliminates the primary catalyst for this side reaction.[13][14] These protocols often require a stronger organic base (e.g., DIPA, pyrrolidine) or a different ligand system to facilitate the catalytic cycle without the copper acetylide intermediate.[2]
-
Control Reagent Addition: Slowly adding the terminal alkyne to the reaction mixture can help maintain a low instantaneous concentration, favoring the cross-coupling pathway over homocoupling.
Q3: My mass spectrum shows a peak corresponding to 3-chloropyridazine, indicating hydrodehalogenation. What causes this and how can it be avoided?
A3: Hydrodehalogenation is the replacement of the bromine atom with a hydrogen atom. This side reaction can become significant under certain conditions, particularly with polyhalogenated heteroaromatics.[6][15] It typically arises from:
-
High Temperatures: Elevated temperatures can promote pathways leading to catalyst decomposition and side reactions, including hydrodehalogenation.[16]
-
Hydrogen Source: The hydrogen atom can be sourced from the amine base, the solvent, or trace water in the reaction.
-
Catalyst System: The specific palladium-ligand complex can influence the propensity for this side reaction.
Mitigation Strategies:
-
Lower the Reaction Temperature: Attempt the reaction at the lowest temperature that still provides a reasonable rate. For aryl bromides, this is often in the 80-100 °C range.[17]
-
Screen Different Bases: The choice of base can be critical. If using an amine like triethylamine, consider switching to an inorganic base such as K₂CO₃ or Cs₂CO₃, which may be less prone to acting as a hydrogen donor.[1]
-
Optimize Solvent: Ensure the use of high-purity, anhydrous solvents.
Q4: My catalyst is precipitating out as a black solid. What is happening?
A4: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black (elemental palladium).[18] This removes the active, soluble catalyst from the reaction medium, causing the reaction to slow down or stop completely. Decomposition is often triggered by:
-
High Temperatures: Many palladium-phosphine complexes are thermally unstable, especially above 100-120 °C.
-
Presence of Oxygen: As mentioned, oxygen can oxidize the active Pd(0) species, leading to instability and aggregation.[11]
-
Insufficient Ligand: The phosphine ligand is crucial for stabilizing the palladium center. If the ligand-to-palladium ratio is too low, or if the ligand itself degrades, the palladium atoms can agglomerate and precipitate. A ligand-to-metal ratio of 2:1 to 4:1 is often recommended.
To prevent this, use the mildest effective temperature, ensure a strictly inert atmosphere, and use a sufficient excess of a robust, stabilizing ligand.[7]
Troubleshooting Workflow
When a reaction fails, a systematic approach is essential for diagnosis. The following workflow provides a logical path to identify and solve the problem.
Caption: Logical workflow for troubleshooting Sonogashira coupling reactions.
Parameter Optimization
The success of the Sonogashira coupling is highly dependent on the interplay of several key parameters. The following table provides a starting point for optimization.
| Parameter | Recommended Starting Condition | Optimization Range & Considerations |
| Palladium Source | Pd(PPh₃)₂Cl₂ (2 mol%) | 1-5 mol%. Pd₂(dba)₃ or Pd(OAc)₂ with added ligand are also common. |
| Ligand | PPh₃ (4 mol%) | For sluggish reactions, switch to bulky, electron-rich ligands like XPhos or P(t-Bu)₃ (Pd:Ligand ratio 1:2 to 1:4).[17] |
| Copper Co-catalyst | CuI (1.5 mol%) | 0.5-5 mol%. Omit entirely for copper-free protocols to prevent homocoupling.[13] |
| Base | Triethylamine (Et₃N) | 2-5 equivalents. Can also serve as a co-solvent. Diisopropylamine (DIPA) is often used for copper-free systems.[5] |
| Solvent | DMF or 1,4-Dioxane | THF and acetonitrile are also viable.[5] Ensure solvent is anhydrous and thoroughly degassed. |
| Temperature | 80 °C | 60-100 °C. Higher temperatures increase rate but risk catalyst decomposition and side reactions.[16][17] |
| Concentration | 0.1 M | 0.05 M - 0.5 M. Higher concentrations can increase rate but may cause solubility issues. |
Catalytic Cycle and Origin of Side Reactions
Understanding the mechanism is key to rational troubleshooting. The reaction proceeds via two interconnected catalytic cycles. Side reactions typically branch off from key intermediates.
Caption: Interconnected catalytic cycles of the Sonogashira coupling and key side reactions.
Optimized Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for conducting the reaction under both standard and copper-free conditions.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is a robust starting point but is susceptible to Glaser homocoupling if not performed under strictly anaerobic conditions.
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.015 mmol, 1.5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Reagent Addition: Through the septum, add anhydrous, degassed DMF (10 mL) followed by triethylamine (3.0 mmol, 3.0 equiv). Stir the mixture for 5 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 80 °C in a preheated oil bath. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL). Filter through a pad of celite to remove catalyst residues, washing the pad with additional ethyl acetate.
-
Purification: Wash the combined organic filtrate with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended when Glaser homocoupling is a significant issue. It often requires a more robust ligand and base.
-
Catalyst Pre-formation: In a dry Schlenk flask under argon, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and XPhos (0.04 mmol, 4 mol%). Add anhydrous, degassed 1,4-dioxane (5 mL) and stir at room temperature for 10 minutes until a homogeneous solution is formed.
-
Reagent Addition: To the catalyst solution, add this compound (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.2 mmol, 1.2 equiv).
-
Base Addition: Add diisopropylamine (DIPA) (3.0 mmol, 3.0 equiv).
-
Reaction: Heat the sealed flask to 100 °C in a preheated oil bath. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
By understanding the underlying chemical principles and systematically applying these troubleshooting strategies, researchers can overcome the common challenges associated with the Sonogashira coupling of this compound and achieve reliable, high-yield results.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Douglass, M. et al. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Link]
-
Taylor & Francis Online. Glaser coupling – Knowledge and References. [Link]
-
ResearchGate. Sonogashira cross-coupling of 3-bromo-2-imidazo[1,2-b]pyridazine 39. [Link]
-
Schilz, M., & Plenio, H. (2011). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [Link]
-
Shafiee, M., & Ghasemi, S. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
Royal Society of Chemistry. Catalytic activity of Pd/hydrophilic phosphine ligand in the interface of an aqueous-phase Cu-free Sonogashira coupling. [Link]
-
MDPI. Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. [Link]
-
ResearchGate. Metal phosphine aldehyde complexes and their application in Cu-free Sonogashira and Suzuki-Miyaura cross-coupling reactions. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF. [Link]
-
KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
ResearchGate. Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction | Request PDF. [Link]
-
ResearchGate. Sonogashira coupling with Fe/ppm Pd NPs for the synthesis of Ponatinib intermediate 64. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
-
ACS Publications. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. [Link]
-
The reaction monitoring blog. Copper-free Sonogashira coupling. [Link]
-
Reddit. Sonogashira troubleshooting help needed : r/Chempros. [Link]
-
ResearchGate. Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... [Link]
-
ResearchGate. Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine | Request PDF. [Link]
-
ResearchGate. Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF. [Link]
-
ACS Publications. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. [Link]
-
ScienceDirect. Sonogashira coupling of aryl halides catalyzed by palladium on charcoal. [Link]
-
SCIRP. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
-
ResearchGate. Sonogashira Coupling Reaction with Diminished Homocoupling | Request PDF. [Link]
-
PubMed. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. [Link]
-
NIH. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. [Link]
-
NIH. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
ScienceDirect. Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]
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Technical Support Center: Purification of Products from 3-Bromo-6-Chloropyridazine Reactions
Introduction: Navigating the Purification of Dihalogenated Pyridazine Derivatives
3-Bromo-6-chloropyridazine is a highly versatile heterocyclic building block, prized in pharmaceutical and materials science for the differential reactivity of its two halogen atoms. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, typically occur selectively at the more labile carbon-bromine bond.[1] Conversely, nucleophilic aromatic substitution (SNAr) reactions are often directed towards the more electronically activated 2-position, displacing the chlorine atom.[2]
This orthogonal reactivity is a powerful synthetic tool, but it also presents unique purification challenges. Reaction mixtures can be complex, containing unreacted starting materials, catalysts, ligands, and various side products. This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource for troubleshooting the purification of products derived from this compound, ensuring the isolation of high-purity materials essential for subsequent research and development.
Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the workup and purification of reactions involving this compound in a direct question-and-answer format.
General Purification Challenges
Q1: My compound is streaking or tailing significantly during silica gel chromatography. What causes this and how can I fix it?
A1: This is a classic issue with nitrogen-containing heterocycles like pyridazines. The root cause is the interaction between the basic lone pairs on the nitrogen atoms and the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-ideal interaction leads to poor peak shape and inefficient separation.[3]
Troubleshooting Steps:
-
Eluent Modification (Base Additive): The most common solution is to add a small amount of a basic modifier to your eluent system.
-
Triethylamine (Et₃N): Add 0.1-1% triethylamine to your mobile phase. The Et₃N will preferentially bind to the acidic sites on the silica, allowing your pyridazine derivative to elute with a much-improved peak shape.
-
Ammonia: For very basic compounds, using a mobile phase saturated with ammonia can be effective. This is often achieved by preparing a solvent mixture such as DCM/Methanol/Ammonium Hydroxide (e.g., 90:9:1).
-
-
Use of Deactivated Silica: If base additives are incompatible with your product, consider using silica gel that has been end-capped or treated to reduce the number of free silanol groups.
-
Switching the Stationary Phase: In some cases, switching to a more inert stationary phase like alumina (basic or neutral) can completely resolve the issue.
Q2: After my reaction, the crude NMR looks very complex. What are the most common impurities I should expect?
A2: The impurity profile is highly dependent on the reaction type. However, some common culprits appear across different transformations:
-
Unreacted this compound: Incomplete conversion is a frequent issue.
-
Hydrodehalogenation Byproducts: Replacement of the bromine or chlorine atom with a hydrogen atom. This can be caused by trace water or other proton sources in the reaction. For this starting material, the primary byproduct would be 6-chloropyridazine.
-
Catalyst and Ligand Residues: In cross-coupling reactions, residual palladium catalysts and their corresponding ligands (or oxidized ligands, e.g., triphenylphosphine oxide) are common.
-
Homocoupling Products: Particularly in Suzuki reactions, the boronic acid can couple with itself to form a biaryl byproduct.
-
Double-Substitution Products: If reaction conditions are too harsh or prolonged, a second reaction can occur at the remaining halogen atom.
Purification After Palladium Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.)
Q3: How do I effectively remove the palladium catalyst and phosphine ligand residues from my product?
A3: Palladium and phosphine-based impurities can be challenging to remove as they can be non-polar, polar, or even bind to your product. A multi-step approach is often best.
Recommended Workflow:
-
Initial Filtration: After the reaction is complete, dilute the mixture with a suitable solvent (e.g., ethyl acetate, DCM) and filter it through a pad of Celite®. This will remove the bulk of the heterogeneous palladium black that may have crashed out.[1]
-
Aqueous Wash/Extraction: Many phosphine ligands and their oxides can be removed with specific aqueous washes. For example, if you used a basic phosphine ligand, an acidic wash (e.g., 1M HCl) can protonate it, making it water-soluble.
-
Specialized Scavenging: If chromatography is still insufficient, consider using scavengers. These are functionalized resins or silicas designed to bind specific metals or organic functional groups. For palladium, thiol-functionalized silica gel is highly effective.
-
Charcoal Treatment: A short treatment of the crude product solution with activated charcoal can help adsorb residual palladium and other colored impurities. Be aware that this can sometimes lead to loss of the desired product, so it should be done carefully and monitored by TLC.
-
Optimized Chromatography: Often, phosphine oxides are quite polar and will stick at the baseline of a normal-phase silica gel column. The desired, less polar product can be eluted first.
Q4: My desired product and the unreacted this compound have very similar Rf values on TLC. How can I separate them?
A4: This is a common problem, as the polarity difference can be minimal.
Strategies for Separation:
-
High-Performance Flash Chromatography: Utilize high-resolution silica gel (smaller particle size) and a very shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate by 0.5-1% increments).
-
Recrystallization: This is often the best method for separating compounds with similar polarity. The key is finding a solvent system where your product has high solubility at high temperatures but low solubility at low temperatures, while the starting material remains in the mother liquor.[4] A systematic solvent screen is highly recommended (see Protocol 3). Common systems for pyridazines include mixtures like acetone/hexanes or ethanol/water.[5][6]
-
Derivatization: In a challenging case, you could consider a "purification handle." If your product has a functional group that the starting material lacks (e.g., an amine from a Buchwald-Hartwig reaction), you could temporarily protect or react that group to drastically change its polarity, perform the separation, and then deprotect. This is a last resort due to the extra synthetic steps.
Purification After Nucleophilic Aromatic Substitution (SNAr)
Q5: The workup for my SNAr reaction using a strong base (e.g., NaH, K₂CO₃) is forming a persistent emulsion during extraction. What should I do?
A5: Emulsions are common when basic aqueous layers are mixed with organic solvents, especially in the presence of polar, high molecular weight compounds.
Breaking Emulsions:
-
Add Brine: Add a significant volume of saturated aqueous NaCl solution (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to break the emulsion.
-
Filter through Celite®: Sometimes, fine particulate matter is stabilizing the emulsion. Filtering the entire mixture through a pad of Celite® can resolve the issue.
-
Change the Organic Solvent: If you are using a solvent like ethyl acetate, try switching to or adding a less polar, water-immiscible solvent like dichloromethane (DCM) or toluene.
-
Centrifugation: If available, centrifuging the mixture is a highly effective way to separate the layers.
Part 2: Standardized Purification Protocols
These protocols provide detailed, step-by-step methodologies for common purification workflows.
Protocol 1: General Aqueous Workup for Cross-Coupling Reactions
This procedure is designed to remove inorganic salts, water-soluble reagents, and some catalyst residues before chromatographic purification.
-
Reaction Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate, 10-20x the reaction volume).
-
Filtration (Optional but Recommended): Filter the diluted mixture through a short plug of Celite® in a Büchner funnel to remove insoluble palladium black and other particulates. Wash the pad with additional organic solvent.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with:
-
Saturated aqueous ammonium chloride (NH₄Cl) solution to quench any remaining base.[7]
-
Deionized water.
-
Saturated aqueous sodium chloride (brine) to facilitate layer separation.
-
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Crude Product: The resulting residue is the crude product, ready for further purification by chromatography or recrystallization.
Protocol 2: Flash Column Chromatography on Silica Gel
This protocol is a standard method for purifying moderately polar pyridazine derivatives.
-
Dry Loading (Recommended): Adsorb the crude product onto a small amount of silica gel (approx. 2-3 times the mass of the crude product) by dissolving it in a minimal amount of a polar solvent (e.g., DCM, acetone), adding the silica, and then removing the solvent under reduced pressure until a fine, free-flowing powder is obtained.
-
Column Packing: Prepare a glass column with silica gel (typically 50-100x the mass of the crude product) using a wet slurry method with the initial, least polar mobile phase (e.g., 5% Ethyl Acetate in Hexane).[3]
-
Sample Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the starting mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column. Collect fractions and monitor them by TLC.
-
Eluent Modification Note: If peak tailing is observed on the analytical TLC, add 0.1-1% triethylamine to the entire mobile phase system before packing the column.
-
Product Isolation: Combine the pure fractions as identified by TLC, and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Guideline for Recrystallization Solvent Screening
Recrystallization is a powerful technique for achieving high purity for solid compounds.[4]
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., Hexane, Toluene, Ethyl Acetate, Acetone, Ethanol, Water).
-
Small-Scale Test: In separate small test tubes, place ~10-20 mg of your crude product.
-
Solubility Test (Cold): Add the first solvent dropwise at room temperature. If the compound dissolves readily, the solvent is unsuitable as a single-solvent system.
-
Solubility Test (Hot): If the compound is poorly soluble at room temperature, heat the mixture to the solvent's boiling point. If the compound dissolves completely, this is a promising candidate solvent.
-
Crystallization Test: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath. If high-quality crystals form, you have found a good solvent.
-
Binary Solvent Systems: If no single solvent is ideal, try a binary system. Dissolve the compound in a minimal amount of a "good" solvent (one it's highly soluble in) at its boiling point. Then, add a "poor" solvent (one it's insoluble in) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.
Part 3: Visual Workflows & Data Summaries
Purification Strategy Decision Tree
This diagram outlines a logical workflow for selecting an appropriate purification strategy based on the analysis of the crude reaction mixture.
Caption: Decision tree for selecting a purification strategy.
Data Tables for Practical Reference
Table 1: Common Impurities and Their Chromatographic Behavior
| Impurity | Typical Polarity | Elution on Silica Gel (vs. Product) | Removal Strategy |
| Unreacted this compound | Moderate | May be slightly less polar than functionalized products. | Optimized Chromatography, Recrystallization. |
| Phosphine Ligands (e.g., PPh₃) | Non-polar | Elutes very early (high Rf). | Column Chromatography. |
| Phosphine Oxides (e.g., TPPO) | Polar | Often streaks or stays at the baseline (low Rf). | Column Chromatography, Aqueous Wash. |
| Palladium Catalyst Residues | Variable | Can be anywhere; often appears as a grey/black streak. | Filtration through Celite, Charcoal, Scavengers. |
| Boronic Acid Homocoupling (Biaryl) | Non-polar | Usually less polar than the desired heteroaryl product. | Column Chromatography. |
| 6-Chloropyridazine (Hydrodehalogenation) | Less Polar | Elutes earlier than the starting material. | Careful Chromatography. |
Table 2: Suggested Starting Eluent Systems for Silica Gel Chromatography
| Expected Product Polarity | Starting Solvent System (v/v) | Gradient Suggestion |
| Low Polarity (e.g., Suzuki product with alkyl/aryl group) | 1-5% Ethyl Acetate in Hexanes | Increase EtOAc concentration slowly. |
| Medium Polarity (e.g., Buchwald product with secondary amine) | 10-20% Ethyl Acetate in Hexanes | Increase EtOAc concentration. |
| High Polarity (e.g., Product with free -OH or -NH₂ group) | 30-50% Ethyl Acetate in Hexanes or 1-2% Methanol in DCM | Increase EtOAc or Methanol concentration. |
Conclusion
The successful purification of reaction products from this compound hinges on a systematic approach. By anticipating potential impurities based on the reaction performed and employing a logical sequence of workup and purification techniques, researchers can reliably isolate their target compounds. Careful analysis of the crude mixture by TLC or LC-MS is the critical first step that informs the entire purification strategy, whether it leads to straightforward chromatography or requires a more nuanced technique like recrystallization. This guide serves as a foundational resource to troubleshoot these challenges effectively, saving valuable time and material in the laboratory.
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Purification of 3-Pyridazinealanine Compounds. BenchChem.
- Google Patents. (1986).
- BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. BenchChem.
- BenchChem. (n.d.). Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine. BenchChem.
- Fadda, A. A., et al. (2015).
- BenchChem. (n.d.). Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine. BenchChem.
- Scott, P. (2005). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Sigma-Aldrich.
- Wikipedia. (n.d.).
- BenchChem. (n.d.). A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions. BenchChem.
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- 5. US4628088A - Preparation of substituted pyridazines - Google Patents [patents.google.com]
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common pitfalls in pyridazine synthesis and how to avoid them
Welcome to the Technical Support Center for pyridazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyridazine and its derivatives. Here, you will find in-depth troubleshooting guides and frequently asked questions, grounded in established scientific principles and practical, field-proven insights.
Troubleshooting Guide: Common Pitfalls in Pyridazine Synthesis
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.
Issue 1: Low Yields in 1,4-Dicarbonyl Condensation with Hydrazine
Question: I am attempting to synthesize a pyridazine from a 1,4-dicarbonyl compound and hydrazine hydrate, but my yields are consistently low. What are the potential causes and how can I improve the outcome?
Answer: Low yields in this cornerstone pyridazine synthesis are a frequent challenge.[1] The issue often stems from a combination of factors including reactant purity, reaction conditions, and the stability of the intermediate dihydropyridazine.
Causality and Strategic Solutions:
-
Purity of Starting Materials: Impurities in either the 1,4-dicarbonyl compound or the hydrazine derivative can lead to a cascade of unwanted side reactions, consuming your starting materials and complicating purification.[1] It is crucial to use highly pure, and preferably freshly purified, reagents.
-
Reaction Temperature and Time: The optimal temperature is critical.[1] While some reactions proceed at room temperature, particularly with Z-configured unsaturated 1,4-diketones, E-isomers or saturated diketones often require elevated temperatures to facilitate cyclization.[2] However, excessively high temperatures can promote N-N bond cleavage or other degradation pathways.[1] A systematic optimization of temperature and reaction time is recommended.
-
Hydrazine Source: Hydrate vs. Anhydrous: Hydrazine is commonly available as hydrazine hydrate (N₂H₄·xH₂O), which is less hazardous than its anhydrous form.[3] For many standard pyridazine syntheses, hydrazine hydrate is sufficient.[4][5] However, in cases where water might interfere with the reaction or when precise stoichiometry is critical, anhydrous hydrazine may provide better yields, though it is highly toxic and requires careful handling.[6]
-
Intermediate Oxidation: The initial condensation of a saturated 1,4-diketone with hydrazine forms a dihydropyridazine intermediate.[7] For the synthesis of the aromatic pyridazine, this intermediate must be oxidized. In some cases, spontaneous oxidation occurs, but often an oxidizing agent is required to drive the reaction to completion and prevent the isolation of the dihydro- intermediate.[8]
Troubleshooting Workflow for Low Yields:
Caption: A systematic workflow for diagnosing and resolving low yields in pyridazine synthesis.
Recommended Protocol for Yield Optimization:
-
Reagent Purification: Purify the 1,4-dicarbonyl compound via recrystallization or column chromatography. Use freshly opened or distilled hydrazine hydrate.
-
Solvent Selection: Ethanol or acetic acid are commonly used solvents. Acetic acid can catalyze the condensation and is often used for less reactive substrates.
-
Temperature Screening: Start with room temperature for 24 hours. If no significant product formation is observed by TLC, incrementally increase the temperature (e.g., to 50 °C, then reflux) while monitoring the reaction progress.
-
Oxidation Step (for saturated 1,4-diketones): If the dihydropyridazine is the major product, introduce an oxidizing agent such as chromium trioxide in acetic acid after the initial condensation is complete.[8]
Issue 2: Formation of Multiple Products and Regioisomers
Question: My TLC and NMR analyses show a mixture of products, including what I suspect are regioisomers. How can I control the regioselectivity of the reaction?
Answer: The formation of multiple products, particularly regioisomers, is a common pitfall when using unsymmetrical 1,4-dicarbonyl compounds.[1] The two non-equivalent carbonyl groups can react with the two different nitrogen atoms of hydrazine at varying rates, leading to a mixture of products.
Understanding and Controlling Regioselectivity:
-
Steric and Electronic Effects: The regioselectivity is governed by a combination of steric hindrance and electronic effects at the carbonyl centers.[1] A more sterically hindered carbonyl group will react slower, while a more electrophilic (electron-deficient) carbonyl group will react faster.
-
Cycloaddition Strategies: For certain substituted pyridazines, inverse-electron-demand Diels-Alder (IEDDA) reactions of tetrazines with alkynes offer a powerful and often highly regioselective alternative to condensation chemistry.[9][10] The regioselectivity in these reactions can be controlled by the electronic nature of the substituents on both the tetrazine and the alkyne.[9]
Strategies to Enhance Regioselectivity:
| Strategy | Principle | Experimental Considerations |
| Catalysis | Lewis or Brønsted acids can preferentially activate one carbonyl group over the other. | Screen various catalysts (e.g., Sc(OTf)₃, p-TsOH) at different loadings. |
| Protecting Groups | Temporarily protect one carbonyl group to force the reaction at the desired site. | Requires additional protection and deprotection steps, which can lower the overall yield. |
| Stepwise Synthesis | Convert the dicarbonyl to a more reactive intermediate (e.g., an enol ether) at one carbonyl center before introducing hydrazine. | This multi-step approach offers greater control but is more labor-intensive. |
| Alternative Synthetic Routes | Employ cycloaddition reactions, such as those involving tetrazines and alkynes, which can offer superior regiocontrol.[9][10] | This requires access to different starting materials but can be highly effective for specific substitution patterns. |
Visualizing Regioisomer Formation:
Caption: Reaction pathways leading to the formation of two possible regioisomers.
Issue 3: Purification Challenges and On-Column Decomposition
Question: I am struggling to purify my pyridazine product. I observe significant tailing on my silica gel column, and in some cases, it seems the product is decomposing. What is the best approach for purification?
Answer: The purification of pyridazines can be challenging due to the basic nature of the two adjacent nitrogen atoms in the ring.[11] These nitrogen atoms can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation, tailing, and even decomposition of sensitive products.[11]
Purification Strategies and Best Practices:
-
Deactivated Stationary Phases: To mitigate the interaction with acidic surfaces, use a deactivated stationary phase.
-
Neutral Alumina: This is an excellent alternative to silica gel for basic compounds.
-
Treated Silica: Pre-treating silica gel with a base, such as triethylamine (typically 1-2% in the eluent), can neutralize the acidic sites and improve chromatography.
-
-
Recrystallization: This is a highly effective method for obtaining pure crystalline pyridazine products, especially if the impurities have different solubility profiles.[12] Experiment with a range of solvents to find the optimal conditions.
-
Aqueous Washes: If your crude product is in an organic solvent, washing with aqueous solutions can remove certain impurities. An acidic wash (e.g., dilute HCl) can remove basic impurities, while a basic wash (e.g., saturated NaHCO₃) can remove acidic impurities.[12]
-
Distillation: For liquid pyridazines that are thermally stable, distillation can be an effective purification method.[13]
Recommended Purification Workflow:
-
Initial Assessment: Analyze the crude product by TLC on both silica and alumina plates to determine the best stationary phase.
-
Liquid-Liquid Extraction: Perform aqueous washes to remove bulk impurities before attempting chromatography or recrystallization.
-
Chromatography: If chromatography is necessary, opt for neutral alumina or base-treated silica gel. Use a gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[12]
-
Recrystallization: For solid products, attempt recrystallization from various solvents (e.g., ethanol, ethyl acetate, hexanes, or mixtures thereof) to obtain a highly pure final product.[12]
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to pyridazines?
A1: The most common methods for pyridazine synthesis include:
-
Condensation of 1,4-dicarbonyl compounds with hydrazine: This is a classic and versatile method.[2][14][15]
-
Cycloaddition reactions: Inverse-electron-demand Diels-Alder (IEDDA) reactions between tetrazines and various dienophiles (like alkynes) are increasingly popular for constructing substituted pyridazines with high regioselectivity.[9][16][17][18][19]
-
From other heterocycles: Pyridazines can be synthesized from other heterocyclic systems through ring transformation reactions.[16][20]
Q2: How does the stability of the pyridazine ring compare to other diazines?
A2: The pyridazine ring, with its adjacent nitrogen atoms, has unique stability characteristics. It is generally less aromatic and less stable than pyrimidine but more stable than pyrazine.[21] The N-N single bond can be a point of weakness, and the ring can be susceptible to cleavage under harsh reductive or oxidative conditions.[1] The electron-deficient nature of the ring makes it prone to nucleophilic attack.[2]
Q3: Are there specific safety precautions I should take when working with hydrazine?
A3: Yes, hydrazine and its derivatives are toxic and potentially carcinogenic.[3][6] Anhydrous hydrazine is also highly flammable and explosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Hydrazine hydrate is less hazardous but should still be handled with care.[6]
Q4: Can I synthesize N-substituted pyridazinium salts directly?
A4: Yes, N-substituted pyridazinium salts can be synthesized by using a substituted hydrazine (e.g., methylhydrazine) in the condensation reaction with a 1,4-dicarbonyl compound.[2] Alternatively, the parent pyridazine can be N-alkylated using an alkyl halide, although this can sometimes lead to a mixture of products if the pyridazine is unsymmetrical.[14]
Q5: My pyridazine product is an oil. How can I induce crystallization?
A5: If you have a purified oil, inducing crystallization can be achieved by:
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface.
-
Seeding: Introduce a tiny crystal of the desired compound if available.
-
Solvent Titration: Dissolve the oil in a small amount of a good solvent and slowly add a poor solvent until turbidity persists.
-
Cooling: Cool the solution slowly to a low temperature.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Hydrazine - Wikipedia [en.wikipedia.org]
- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 6. differencebetween.com [differencebetween.com]
- 7. chemtube3d.com [chemtube3d.com]
- 8. iglobaljournal.com [iglobaljournal.com]
- 9. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]
- 10. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sphinxsai.com [sphinxsai.com]
- 15. Pyridazine - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 21. studylib.net [studylib.net]
optimizing reaction conditions for 3-Bromo-6-chloropyridazine amination
Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-6-chloropyridazine Amination
Welcome to the technical support center for the amination of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs). The content is structured to address specific experimental challenges, explaining the underlying chemical principles to empower you to optimize your reaction conditions effectively.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the amination of this compound, providing a foundational understanding for designing your experiment.
Q1: Which amination method is most suitable for this compound?
The most common and versatile method for this transformation is the Palladium-catalyzed Buchwald-Hartwig amination . This reaction is well-suited for coupling amines with aryl halides and is known for its broad substrate scope and functional group tolerance.[1][2] While traditional Nucleophilic Aromatic Substitution (SNAr) is possible, particularly with strong nucleophiles and high temperatures, it often requires harsher conditions due to the electron-deficient nature of the pyridazine ring.[3][4][5]
Q2: Which position on the this compound ring is more reactive for amination?
In Palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, the reactivity of the carbon-halogen bond generally follows the trend: C-I > C-Br > C-Cl.[6] Therefore, the C-Br bond at the 3-position is significantly more reactive and will preferentially undergo amination over the C-Cl bond at the 6-position. This inherent selectivity is a key advantage when designing syntheses that require sequential functionalization.
Q3: What are the essential components of a Buchwald-Hartwig reaction for this substrate?
A typical Buchwald-Hartwig amination setup for this compound includes:
-
Palladium Pre-catalyst: A source of Palladium(0) is required. Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate), which is reduced in situ.
-
Phosphine Ligand: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand can significantly impact reaction efficiency and scope.
-
Base: A non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Solvent: An anhydrous, aprotic solvent is necessary to prevent quenching of the base and catalyst deactivation.
-
Inert Atmosphere: These reactions are sensitive to oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands. Therefore, the reaction must be set up under an inert atmosphere (e.g., Argon or Nitrogen).
Q4: How do I choose the right catalyst, ligand, and base?
The optimal combination depends on the specific amine being used. However, here is a general starting point:
| Component | Recommended Starting Point | Rationale |
| Pd Pre-catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available and widely used in cross-coupling reactions. |
| Ligand | Xantphos, BINAP, or a Buchwald-type biarylphosphine ligand (e.g., RuPhos, BrettPhos) | Bidentate ligands like Xantphos and BINAP are often effective in promoting the amination of heteroaryl halides.[1][7] Buchwald's specialized ligands can offer higher turnover numbers and milder reaction conditions.[2] |
| Base | NaOtBu (Sodium tert-butoxide) or K₂CO₃/Cs₂CO₃ (Potassium/Cesium Carbonate) | NaOtBu is a strong, non-nucleophilic base suitable for a wide range of amines. For more sensitive substrates, weaker inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective, though they may require higher temperatures. |
| Solvent | Dioxane or Toluene | These are common, high-boiling aprotic solvents that work well for Buchwald-Hartwig reactions. |
II. Troubleshooting Guide
This section is formatted as a series of problems you might encounter during your experiments, followed by potential causes and actionable solutions.
Problem 1: Low to No Product Yield
Q: I've set up my reaction, but after several hours, LC-MS analysis shows mostly unreacted starting material. What could be the issue?
A: Low or no conversion is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
Potential Causes & Solutions:
-
Inactive Catalyst: The Pd(0) species is crucial for the catalytic cycle.
-
Solution: Ensure your palladium source and phosphine ligand are not degraded. Use fresh reagents if possible. If using Pd(OAc)₂, ensure your reaction conditions are sufficient to reduce it to Pd(0). The amine or phosphine ligand can often serve as the reductant.
-
-
Insufficiently Strong Base: The base may not be strong enough to deprotonate the amine, which is a key step in forming the active palladium-amido complex.
-
Solution: If using a weaker base like K₂CO₃, consider switching to a stronger base such as NaOtBu or LiHMDS (Lithium bis(trimethylsilyl)amide). Ensure the base is anhydrous, as water can inhibit its activity.
-
-
Reaction Temperature is Too Low: Amination of electron-deficient heterocycles can sometimes be sluggish.
-
Solution: Gradually increase the reaction temperature. If you started at 80 °C, try increasing to 100-110 °C. Microwave irradiation can also be a powerful tool to accelerate the reaction.[8]
-
-
Oxygen Contamination: The Pd(0) catalyst and some phosphine ligands are sensitive to oxidation.
-
Solution: Ensure your solvent is thoroughly degassed before use. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.
-
Troubleshooting Workflow for Low Yield
Caption: A stepwise approach to troubleshooting low reaction yields.
Problem 2: Formation of Side Products (e.g., Hydrodehalogenation)
Q: I'm observing a significant amount of a byproduct that appears to be the starting material with the bromine removed (dehalogenation). How can I prevent this?
A: Hydrodehalogenation (replacement of a halogen with hydrogen) is a known side reaction in palladium-catalyzed couplings.
Potential Causes & Solutions:
-
Presence of a Hydrogen Source: Trace amounts of water or other protic species can lead to protonolysis of palladium intermediates.
-
Solution: Use anhydrous solvents and reagents. Ensure your amine is dry.
-
-
High Catalyst Loading or Temperature: Harsh conditions can sometimes promote side reactions.
-
Solution: Try reducing the catalyst loading (e.g., from 2 mol% to 1 mol%). If possible, lower the reaction temperature and extend the reaction time.
-
-
Ligand Choice: Some ligands may be more prone to promoting pathways that lead to dehalogenation.
-
Solution: Screen different classes of ligands. For instance, if you are using a monodentate ligand, switching to a bidentate ligand like Xantphos might suppress this side reaction.
-
Problem 3: Poor Regioselectivity (Amination at C6)
Q: While I expect amination at the C3 (bromo) position, I am seeing a small amount of the C6 (chloro) aminated product. How can I improve selectivity?
A: While the C-Br bond is more reactive, some conditions can lead to a loss of selectivity.
Potential Causes & Solutions:
-
High Reaction Temperature/Long Reaction Times: Under forcing conditions, the less reactive C-Cl bond can begin to react, especially after all the C-Br starting material has been consumed.
-
Solution: Monitor the reaction closely by LC-MS or TLC. Stop the reaction as soon as the starting material is consumed to prevent over-reaction. Consider lowering the temperature.
-
-
Catalyst/Ligand System: The choice of ligand can influence the relative rates of oxidative addition to the C-Br and C-Cl bonds.
-
Solution: This is an area for optimization. A ligand that is highly active at lower temperatures may improve selectivity by allowing the reaction to proceed quickly at the C-Br position while leaving the C-Cl bond untouched. Screening ligands like Josiphos-type ligands or bulky biarylphosphine ligands could be beneficial.[9]
-
-
Switching Reaction Type: For certain amines, SNAr might compete with the palladium-catalyzed pathway.
-
Solution: If you suspect a competing SNAr mechanism (which might favor the C6 position due to the electronic effects of the pyridazine nitrogens), ensure your conditions strongly favor the Buchwald-Hartwig pathway. This includes using a well-defined palladium/ligand system and a non-nucleophilic base.
-
Decision Diagram for Reaction Selectivity
Caption: Reaction pathways for the amination of this compound.
III. Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol provides a robust starting point for the amination reaction.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
Xantphos (2-4 mol%)
-
NaOtBu (1.5 - 2.0 equiv)
-
Anhydrous Dioxane or Toluene
-
Schlenk flask or microwave vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., Xantphos), and the base (e.g., NaOtBu).
-
Reagent Addition: Add the this compound and the amine to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Dioxane) to the flask via syringe.
-
Reaction: Seal the flask and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate).
-
Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-6-chloropyridazine derivative.
IV. References
-
BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines.
-
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
-
Maes, B. U. W., et al. (2001). Selective Palladium-Catalyzed Aminations on Dichloropyridines. Tetrahedron, 57(32), 7027-7034.
-
Ji, Y., et al. (2003). Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Organic Letters, 5(24), 4611-4614.
-
Wikipedia. (2023). Buchwald–Hartwig amination.
-
Problems in Chemistry. (2021). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube.
-
TMP Chem. (2019). nucleophilic aromatic substitutions. YouTube.
-
Csenki, Z. T., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2939-2946.
-
Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(1), 1-13.
-
Powers, D. C., et al. (2019). Pyridazine N-Oxides as Precursors to 2-Aminofurans: Scope and Limitations in Complexity Building Cascade Reactions. Organic Letters, 21(7), 2397-2401.
-
Quintavalla, M., & Garg, P. (2020). The Buchwald–Hartwig Amination After 25 Years. Chemistry – A European Journal, 26(50), 11413-11425.
-
Ruffoni, A., et al. (2019). Practical and regioselective amination of arenes using alkyl amines. Nature Chemistry, 11(5), 426-433.
-
Kalyani, D., et al. (2006). Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Organic Letters, 8(12), 2523-2526.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
-
NPTEL. Nucleophilic Aromatic Substitution.
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4388-4391.
-
Niemeyer, Z. L., et al. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 147(4), 3017-3022.
-
Boyd, M. J., et al. (2023). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Science, 380(6652), 1380-1385.
-
Nolan, S. P., et al. (2020). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 120(24), 13453-13551.
-
Wang, Z., et al. (2021). Palladium-Catalyzed Three-Component Selective Aminoallylation of Diazo Compounds. ChemRxiv.
-
Ghorai, P., et al. (2014). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Chemical Communications, 50(70), 10077-10080.
-
PubChem. 3-Amino-4-bromo-6-chloropyridazine.
-
BLDpharm. 89089-18-9|this compound.
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4388-4391.
-
MDPI. (2019). Palladium-Catalyzed Reactions.
-
Guidechem. This compound;3-Brom-6-chlorpyridazin;3-bromanyl-6-chloranyl-pyridazine.
-
Krische, M. J., et al. (2019). Palladium-Catalyzed Regiodivergent Three-Component Alkenylamination of 1,3-Dienes with Alkyl and Aryl Amines. Journal of the American Chemical Society, 141(42), 16908-16915.
-
McDonald, I. M., & Peese, K. M. (2015). General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles. Organic Letters, 17(24), 6002-6005.
-
Achmem. This compound.
-
Buchwald, S. L., et al. (2019). Catalyst-Directed Chemoselective Double Amination of Bromo-chloro(hetero)arenes: A Synthetic Route toward Advanced Amino-aniline Intermediates. Journal of the American Chemical Society, 141(1), 169-174.
-
Alami, M., et al. (2005). Selective Palladium-Catalyzed Amination of β-Chloroacroleins by Substituted Anilines. European Journal of Organic Chemistry, 2005(13), 2995-3001.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. [PDF] Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. | Semantic Scholar [semanticscholar.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: 3-Bromo-6-chloropyridazine - A Guide to Stability and Storage
Welcome to the technical support center for 3-Bromo-6-chloropyridazine (CAS No. 89089-18-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on the stability, storage, and handling of this versatile heterocyclic building block. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the longevity of your materials.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability and purity of this compound, it is crucial to store it under controlled conditions. The recommended storage temperature is between 2-8°C.[1][2] Additionally, this compound should be stored under an inert atmosphere, such as nitrogen or argon, to prevent potential degradation from atmospheric components.[2]
Q2: What is the physical appearance of this compound, and what might a degraded sample look like?
A2: Fresh, high-purity this compound is typically a white to off-white solid or powder.[1] While specific data on the appearance of degraded this compound is not extensively documented, a noticeable discoloration, such as a shift to yellow or brown, could indicate degradation. This can be caused by exposure to light, air, or elevated temperatures over time. If you observe a significant color change in your sample, it is advisable to verify its purity before use.
Q3: Is this compound sensitive to light?
Q4: What is the expected stability of this compound in common laboratory solvents?
A4: The stability of this compound in solution is dependent on the solvent and storage conditions. For short-term use in reactions, it is generally soluble and stable in common organic solvents like DMSO. However, for long-term storage, it is recommended to keep the compound in its solid form under the recommended conditions. If a stock solution is necessary, it should be prepared fresh and used promptly. Storage of solutions, especially in protic solvents like methanol or in the presence of moisture, could lead to hydrolysis over time.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent or low yields in cross-coupling reactions.
-
Potential Cause 1: Degraded Starting Material. The purity of this compound is paramount for successful reactions. If the compound has degraded due to improper storage, it can lead to lower yields and the formation of side products.
-
Troubleshooting Steps:
-
Visual Inspection: Check for any discoloration of the solid.
-
Purity Verification: If degradation is suspected, verify the purity of your starting material using analytical techniques such as NMR or HPLC-MS. Compare the results with the certificate of analysis or reference spectra.
-
Use a Fresh Batch: If significant impurities are detected, it is best to use a fresh, properly stored batch of the compound.
-
-
-
Potential Cause 2: Inactive Catalyst or Suboptimal Reaction Conditions. Cross-coupling reactions are sensitive to catalyst activity and reaction parameters.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate palladium catalysts.
-
Solvent Purity: Use anhydrous solvents, as water can interfere with the catalytic cycle.
-
Catalyst and Ligand Choice: For challenging couplings, consider screening different palladium catalysts and ligands.
-
-
Issue 2: Appearance of unexpected peaks in NMR or LC-MS analysis of the starting material.
-
Potential Cause 1: Hydrolysis. Exposure of this compound to moisture can lead to hydrolysis, where the chloro or bromo substituent is replaced by a hydroxyl group.
-
Troubleshooting Steps:
-
Check for Mass Changes: In your MS data, look for peaks corresponding to the mass of the hydrolyzed product.
-
NMR Analysis: In the 1H NMR spectrum, the appearance of new aromatic signals or a change in the integration of existing peaks could indicate the presence of impurities.
-
Handling Practices: Ensure that the compound is handled in a dry environment, for instance, in a glovebox, and that solvents are anhydrous.
-
-
-
Potential Cause 2: Byproducts from Synthesis. Impurities may also be present from the synthesis of this compound.
-
Troubleshooting Steps:
-
Review Synthesis Route: Understanding the synthetic pathway can provide clues about potential side products.
-
Purification: If necessary, repurify the starting material by recrystallization or column chromatography.
-
-
Key Stability and Storage Parameters
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Minimizes thermal degradation and preserves long-term stability.[1][2] |
| Atmosphere | Inert (Argon or Nitrogen) | Protects against oxidative degradation and reactions with atmospheric moisture.[2] |
| Light | Protect from light (use amber/opaque vials) | Prevents potential photodegradation common in halogenated heterocycles. |
| Physical Form | Solid | Recommended for long-term storage to minimize solvent-mediated degradation. |
| Handling | In a dry, well-ventilated area | Minimizes exposure to moisture and ensures user safety. |
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum using a standard protocol on a 400 MHz or higher spectrometer.
-
Data Analysis: Compare the obtained spectrum with a reference spectrum to confirm the chemical shifts and coupling patterns of the protons on the pyridazine ring. Check for the presence of any unexpected signals that may indicate impurities.
Protocol 2: Safe Handling and Disposal
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound.[3]
-
Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4] Avoid contact with skin and eyes.[5]
-
Disposal: Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[3] Do not dispose of it down the drain.
Visualizing Workflows
Diagram 1: Decision-Making Flowchart for Suspected Degradation
Caption: Troubleshooting workflow for suspected degradation.
References
- BenchChem. (2025).
- Thermo Fisher Scientific. (2010).
- Sigma-Aldrich. (2024).
- Apollo Scientific. (2023).
- BLD Pharm. (n.d.). 13526-66-4|3-Bromo-6-chloroimidazo[1,2-b]pyridazine.
- WUR eDepot. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot.
- BenchChem. (2025). Proper Disposal of 3-Bromo-2-chloropyridazine. BenchChem.
- LookChem. (n.d.). This compound;3-Brom-6-chlorpyridazin;3-bromanyl-6-chloranyl-pyridazine.
- BLD Pharm. (n.d.). 89089-18-9|this compound.
Sources
- 1. This compound;Pyridazine,3-bromo-6-chloro;this compound;3-Brom-6-chlorpyridazin;3-bromanyl-6-chloranyl-pyridazine;, CasNo.89089-18-9 KAISA GROUP INC United States [kaisagroup.lookchem.com]
- 2. 89089-18-9|this compound|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
dehalogenation side products in 3-Bromo-6-chloropyridazine reactions
Welcome to the technical support center for 3-Bromo-6-chloropyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile heterocyclic building block. We will address common challenges, with a specific focus on the prevalent issue of dehalogenation side products in cross-coupling reactions, providing in-depth, field-proven insights and troubleshooting protocols.
Introduction: The Duality of Reactivity
This compound is a valuable synthetic intermediate due to its two distinct halogen atoms, which allows for sequential, selective functionalization. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination), the difference in carbon-halogen bond dissociation energy is the primary determinant of reactivity. The C-Br bond is weaker and thus more susceptible to oxidative addition by a Pd(0) catalyst than the more robust C-Cl bond.[1] This inherent property allows for selective reaction at the C-3 position under relatively mild conditions, while the C-6 position remains available for a subsequent, more forcing transformation.
However, this desired reactivity is often compromised by a competing side reaction: hydrodehalogenation (or simply, dehalogenation), where the bromine atom is replaced by a hydrogen atom, yielding 6-chloropyridazine. This byproduct can be difficult to separate and significantly lowers the yield of the desired product. This guide will provide a framework for understanding and mitigating this unwanted reaction pathway.
Frequently Asked Questions (FAQs)
Q1: I'm trying to perform a Suzuki coupling at the C-3 position, but I'm seeing a significant amount of 6-chloropyridazine as a byproduct. What is happening?
A1: You are observing hydrodebromination, a common side reaction in palladium-catalyzed couplings.[2] Instead of the desired catalytic cycle proceeding to completion, an intermediate palladium-aryl species is being intercepted by a hydride source, leading to the formation of a C-H bond instead of the desired C-C bond. The formation of this byproduct is highly dependent on your choice of reaction parameters.
Q2: What is the primary mechanism of this dehalogenation side reaction?
A2: Dehalogenation typically occurs from the Aryl-Pd(II)-X intermediate formed after oxidative addition. This intermediate can be reduced to an Aryl-Pd(II)-H species, which then undergoes reductive elimination to give the dehalogenated arene (in this case, 6-chloropyridazine) and regenerates the Pd(0) catalyst. The hydride source can be varied, including:
-
Bases: Strong alkoxide bases with β-hydrogens (e.g., NaOtBu) can undergo β-hydride elimination to generate palladium hydride species.
-
Solvents: Alcohols (e.g., methanol, ethanol) or even residual water can act as hydride donors.[3]
-
Reagents: Impurities in reagents or the boronic acid/ester itself can sometimes contribute.
Q3: Why is my reaction sluggish, and could this be related to the dehalogenation?
A3: Yes, the two are often linked. If the desired forward steps in the catalytic cycle (i.e., transmetalation in Suzuki coupling or amine coordination/deprotonation in Buchwald-Hartwig) are slow, the Aryl-Pd(II)-Br intermediate has a longer lifetime. This increased lifetime provides a greater opportunity for competing side reactions like dehalogenation to occur.[2] The electron-deficient nature of the pyridazine ring can also make it a challenging substrate, potentially slowing down the catalytic cycle.
Q4: Should I be concerned about dehalogenation at the C-6 chlorine position?
A4: Under conditions optimized for selective C-Br functionalization, dehalogenation of the C-Cl bond is highly unlikely. Reductive cleavage of aryl chlorides requires significantly more forcing conditions (e.g., higher temperatures, stronger reducing agents, or highly active catalyst systems).[4] Your primary concern should be the unwanted loss of the bromine atom.
Troubleshooting Guide: Minimizing Dehalogenation
If you are observing significant formation of 6-chloropyridazine, a systematic optimization of your reaction conditions is necessary. The following guide provides a logical workflow for troubleshooting.
Decision Workflow for Troubleshooting Dehalogenation
Caption: Troubleshooting workflow for minimizing dehalogenation.
Detailed Parameter Optimization
| Parameter | Issue & Rationale | Recommended Action |
| Catalyst & Ligand | The ligand is crucial for stabilizing the palladium center and modulating its reactivity. An inappropriate ligand may not sufficiently promote the desired reductive elimination, allowing time for dehalogenation.[2] | Screen Ligands: Switch to modern, bulky, and electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These are known to accelerate the desired coupling steps.[2] Use a Pre-catalyst: Employing a well-defined pre-catalyst (e.g., XPhos Pd G3) ensures efficient generation of the active Pd(0) species and can lead to cleaner reactions. |
| Base | Strong alkoxide bases (e.g., NaOtBu, K OtBu) are known hydride sources via β-hydride elimination and can be major contributors to dehalogenation. | Switch to Weaker Bases: Use inorganic bases like tripotassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). K₃PO₄ is often an excellent choice for Suzuki couplings of heteroaryl halides.[2] |
| Solvent | Protic solvents, especially alcohols like methanol or ethanol, can act as hydride donors. Even trace amounts of water can contribute protons that lead to dehalogenation. | Use Aprotic Solvents: Switch to rigorously dried, aprotic solvents such as dioxane, toluene, or THF.[2] Control Water Content: If an aqueous system is required (common in Suzuki reactions), carefully titrate the amount of water. Sometimes minimizing water can reduce dehalogenation. |
| Temperature & Time | Higher temperatures can accelerate the rate of dehalogenation relative to the desired coupling reaction. | Lower the Temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C instead of >100 °C). Some modern catalyst systems can even operate at room temperature. Monitor Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, as this can lead to product degradation or increased side products. |
Experimental Protocols
The following protocols are provided as a robust starting point for minimizing dehalogenation side products when working with this compound.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol utilizes a modern catalyst system known to reduce dehalogenation for challenging heteroaryl bromides.[2]
Reaction Scheme: this compound + Arylboronic Acid → 3-Aryl-6-chloropyridazine
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Tripotassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Degassed Water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk tube or microwave vial, add this compound, the arylboronic acid, XPhos Pd G3, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous dioxane and degassed water via syringe.
-
Seal the vessel and place it in a preheated oil bath at 80 °C.
-
Stir the reaction vigorously for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Competing Pathways
The choice of conditions directly influences the partitioning of the Aryl-Pd(II)-Br intermediate between the two competing pathways shown below.
Caption: Competing reaction pathways for the Aryl-Pd(II)-Br intermediate.
References
- 1. Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 2. Reductive debromination of 1,2-dibromides with anisidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
Technical Support Center: Catalyst Selection for Efficient Coupling with 3-Bromo-6-chloropyridazine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for troubleshooting and optimizing palladium-catalyzed cross-coupling reactions with the versatile building block, 3-Bromo-6-chloropyridazine. Here, you will find field-proven insights and evidence-based protocols to ensure the success of your synthetic endeavors.
Understanding the Reactivity of this compound
The key to successful coupling reactions with this compound lies in understanding its inherent reactivity. This dihalogenated pyridazine offers two potential reaction sites: the C-Br bond at the 3-position and the C-Cl bond at the 6-position. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium catalyst to the carbon-halogen bond is a critical step. The general reactivity trend for halogens in this step is C-I > C-Br > C-Cl.[1] This inherent difference in bond strength is the primary determinant of regioselectivity, with the more labile C-Br bond at the 3-position being the preferred site of reaction under standard conditions.[1][2]
However, factors such as the choice of palladium catalyst, ligand, base, and reaction temperature can influence this selectivity. This guide will delve into the nuances of catalyst selection to control and optimize your desired coupling outcome.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. When working with this compound, achieving high yields and regioselectivity is paramount.
Frequently Asked Questions (FAQs) for Suzuki-Miyaura Coupling
Q1: Which palladium catalyst and ligand system should I choose for selective coupling at the C-3 (bromo) position?
A1: For selective C-3 coupling, a catalyst system that favors the oxidative addition to the C-Br bond over the C-Cl bond is essential. Standard, less reactive catalysts are often sufficient and preferable to avoid over-reaction at the chloro- position.
-
Palladium Precatalysts: Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃ are common and effective choices.[3][4]
-
Ligands: Simple phosphine ligands like triphenylphosphine (PPh₃) or 1,1'-bis(diphenylphosphino)ferrocene (dppf) are often successful.[5] For more challenging couplings, bulky and electron-rich biaryl phosphine ligands from the Buchwald family (e.g., SPhos, XPhos) can be employed, but reaction conditions should be carefully controlled to maintain selectivity.[3][6]
Q2: I am observing low yield in my Suzuki coupling. What are the common causes and how can I troubleshoot this?
A2: Low yields in Suzuki couplings with halogenated pyridazines can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Catalyst Deactivation: The nitrogen atoms in the pyridazine ring can coordinate to the palladium center, leading to catalyst deactivation.[3] Using a higher catalyst loading or a more robust pre-catalyst can sometimes mitigate this.
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, is a common issue, often promoted by excess water or strong bases.[3][6] Using anhydrous solvents and carefully selecting the base (e.g., K₃PO₄ instead of NaOH) can help. Using boronic esters (e.g., pinacol esters) can also reduce the rate of protodeboronation.[6]
-
Poor Solubility: The reactants may have poor solubility in the chosen solvent system, leading to a sluggish reaction.[7] Screening different solvents or solvent mixtures (e.g., dioxane/water, toluene/water) is recommended.[3]
-
Inefficient Oxidative Addition: If the C-Br bond is proving unreactive, switching to a more electron-rich and bulky ligand like SPhos or XPhos can facilitate this step.[6]
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium precatalyst and ligand. Ensure an inert atmosphere is maintained throughout the reaction.[3][6] |
| Inefficient oxidative addition | Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos). Increase the reaction temperature.[3][6] | |
| Mixture of Mono- and Di-substituted Products | Overly reactive catalyst system | Reduce the reaction temperature. Use a less reactive ligand (e.g., PPh₃). Shorten the reaction time.[8] |
| High catalyst loading | Decrease the catalyst loading. | |
| Significant Protodeboronation | Excess water or strong base | Use anhydrous solvents and a milder base (e.g., K₃PO₄, Cs₂CO₃).[3][6] Consider using a boronic ester. |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas the reaction mixture and maintain an inert atmosphere.[3] |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C-3
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).[3]
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1).
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[9][10] Selective amination at the C-3 position of this compound is readily achievable.
Frequently Asked Questions (FAQs) for Buchwald-Hartwig Amination
Q1: What are the recommended catalyst systems for the selective amination of the C-3 position?
A1: Similar to the Suzuki coupling, the inherent reactivity of the C-Br bond allows for selective amination. The choice of ligand is crucial for accommodating a wide range of amine coupling partners.
-
Palladium Precatalysts: Pd₂(dba)₃ and Pd(OAc)₂ are commonly used.[1][11] Well-defined pre-catalysts like those from the Buchwald group can also offer improved reliability.[12]
-
Ligands: Bidentate phosphine ligands such as BINAP and Xantphos are effective.[9][11] For challenging couplings, particularly with primary amines, bulky biaryl phosphine ligands like BrettPhos are recommended.[1][10]
Q2: My Buchwald-Hartwig amination is not proceeding to completion. What should I check?
A2: Incomplete conversion in Buchwald-Hartwig aminations can be frustrating. Here are some key areas to investigate:
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are typically required.[1][13] The base must be strong enough to deprotonate the amine or the intermediate palladium-amine complex.
-
Anhydrous and Inert Conditions: These reactions are highly sensitive to oxygen and moisture, which can deactivate the catalyst.[1][14] Ensure all reagents and solvents are dry and the reaction is performed under a strictly inert atmosphere.
-
Ligand Choice: The ligand must be appropriate for the specific amine. For sterically hindered amines or primary amines, a bulkier ligand may be necessary to promote reductive elimination.[13]
Troubleshooting Guide: Buchwald-Hartwig Amination
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Insufficiently strong base | Switch to a stronger base (e.g., LiHMDS). |
| Catalyst deactivation by oxygen | Ensure rigorous exclusion of air by using Schlenk techniques or a glovebox.[1][14] | |
| Poor quality reagents | Use fresh, high-purity palladium source, ligand, and base. | |
| Side Reactions (e.g., Hydrodehalogenation) | Competing β-hydride elimination | Use a more sterically hindered ligand.[1][13] Lowering the reaction temperature may also help. |
| Reaction at C-6 (C-Cl bond) | High temperatures or prolonged reaction times | Carefully monitor the reaction and stop it once the starting material is consumed. Use milder reaction conditions if possible.[1] |
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling provides a direct route to introduce alkynyl moieties, a valuable functional group in medicinal chemistry.
Frequently Asked Questions (FAQs) for Sonogashira Coupling
Q1: What is the standard catalyst system for a selective Sonogashira coupling at the C-3 position of this compound?
A1: The classic Sonogashira conditions are generally effective for this transformation.
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂ or a combination of a Pd(0) source like Pd₂(dba)₃ with PPh₃ is standard.[11]
-
Copper Co-catalyst: Copper(I) iodide (CuI) is typically used as a co-catalyst to facilitate the formation of the copper acetylide intermediate.[15][16]
-
Base: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used to deprotonate the terminal alkyne and act as a solvent.[11]
Q2: I am observing significant homocoupling of my alkyne (Glaser coupling). How can I minimize this side reaction?
A2: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by the presence of oxygen.
-
Strictly Anaerobic Conditions: The most critical factor is the rigorous exclusion of oxygen. Degas all solvents and reagents thoroughly and maintain a positive pressure of an inert gas.
-
Copper-Free Conditions: In some cases, copper-free Sonogashira protocols can be employed. These often require a different palladium catalyst system and a stronger base.
-
Amine Base: Using a bulkier amine base can sometimes disfavor the homocoupling pathway.
Troubleshooting Guide: Sonogashira Coupling
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst | Use fresh catalysts. Ensure the copper co-catalyst is of high quality. |
| Insufficiently strong base | For less acidic alkynes, a stronger base may be required in copper-free systems. | |
| Significant Alkyne Homocoupling | Presence of oxygen | Rigorously degas the reaction mixture and maintain an inert atmosphere. |
| High concentration of copper catalyst | Reduce the amount of CuI. | |
| Decomposition of Substrate | High reaction temperature | Perform the reaction at a lower temperature, even if it requires a longer reaction time. |
Catalyst Selection Workflow for this compound
Caption: General catalyst selection workflow.
References
-
Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
St. John-Campbell, S., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. NIH.[Link]
-
Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]
-
Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6350-6361. [Link]
-
St. John-Campbell, S., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. The Journal of Organic Chemistry, 87(11), 7414–7421. [Link]
-
Buchwald–Hartwig amination. (2023, November 28). In Wikipedia. [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. [Link]
-
Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. [Link]
-
How can I solve my problem with Suzuki coupling? (2014, December 23). ResearchGate. [Link]
-
Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). NIH. [Link]
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). University of Bath. Retrieved January 5, 2026, from [Link]
-
How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit. [Link]
-
Palladium-Catalyzed C−C Coupling under Thermomorphic Conditions. (2000, September 1). R Discovery. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen. Retrieved January 5, 2026, from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved January 5, 2026, from [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022, May 18). PubMed Central. [Link]
-
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2022, August 23). Nature. [Link]
-
Failed suzuki coupling, any suggenstions? (2024, January 12). Reddit. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2019, June 26). NIH. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize. [Link]
-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.rug.nl [research.rug.nl]
- 14. reddit.com [reddit.com]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Impurities in 3-Bromo-6-chloropyridazine
Welcome to the technical support center for 3-Bromo-6-chloropyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the purity of this critical starting material. Here, we provide expert-driven insights, troubleshooting protocols, and validated methodologies to help you identify, control, and manage impurities effectively in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the quality and handling of this compound.
Q1: What are the most common types of impurities I should expect in a commercial batch of this compound?
A1: Impurities in this compound typically originate from the synthetic route or degradation. The most common synthesis involves the diazotization of 3-amino-6-chloropyridazine followed by bromination.[1] Therefore, you should be aware of:
-
Residual Starting Materials: Unreacted 3-amino-6-chloropyridazine or its precursor, 3,6-dichloropyridazine.[1][2][3]
-
Isomeric Impurities: Formation of other bromo-chloro-pyridazine isomers depending on the regioselectivity of the halogenation steps.
-
Over-halogenated Species: Dichloro- or dibromo-pyridazine derivatives resulting from aggressive reaction conditions.
-
Hydrolysis Products: 6-Bromo-pyridazin-3-ol or 6-Chloro-pyridazin-3-ol, formed by the reaction of the starting material with moisture. Proper storage under an inert atmosphere at 2-8°C is recommended to minimize this.[4][5]
-
Residual Solvents: Solvents used during synthesis and purification, such as ethyl acetate, dichloromethane, or cyclohexane.[1][6]
Q2: My this compound has a slight yellow or brownish tint, but the supplier lists it as a white solid. Is it still usable?
A2: A slight discoloration often indicates the presence of trace-level impurities or minor degradation products. While the material may still be suitable for some applications, the discoloration is a warning sign. We recommend performing a purity analysis (e.g., HPLC, NMR) to identify the nature and quantity of the impurities. For sensitive downstream applications, such as in pharmaceutical development, using a discolored batch without re-purification is not advised as unknown impurities could interfere with subsequent reactions or introduce toxicological risks.
Q3: What are the recommended storage conditions for this compound to ensure long-term stability?
A3: To maintain its integrity, this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C).[4][5] This minimizes the risk of hydrolysis from atmospheric moisture and slows down potential degradation pathways.
Q4: Which analytical technique is best for routine purity checks of this starting material?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most robust and widely used method for routine purity analysis of this compound. It allows for the separation and quantification of starting materials, byproducts, and degradation products. For structural confirmation of unknown impurities, hyphenated techniques like LC-MS are invaluable.[7][8]
Part 2: Troubleshooting Guides
This section provides in-depth, cause-and-effect analysis for specific issues encountered during experimentation.
Issue 1: An unknown peak is observed in the HPLC chromatogram of the starting material.
Q: My HPLC analysis of a new batch of this compound shows a significant unknown peak. How do I identify it and assess its impact?
A: An unexpected peak requires a systematic investigation to ensure the quality of your downstream synthesis. The logical workflow involves identification, impact assessment, and remediation.
Caption: Workflow for identifying and addressing unknown impurities.
Causality Explained:
-
Hypothesis Generation: Understanding the synthesis is key. For instance, the synthesis from 3-amino-6-chloropyridazine involves a Sandmeyer-type reaction.[1] Incomplete diazotization or side reactions could lead to phenolic byproducts (from reaction with water) or residual starting material.
-
Molecular Weight as a Clue: LC-MS provides the molecular weight, which is the most critical first piece of data.
-
An MW of ~130 g/mol could suggest residual 3-amino-6-chloropyridazine.
-
An MW of ~149 g/mol could indicate 3,6-dichloropyridazine.[9]
-
An MW of ~175 g/mol could point to a hydrolysis product (hydroxypyridazine).
-
-
Definitive Identification: For impurities present at significant levels (>0.1%), isolation and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for unambiguous structural confirmation.[8]
Issue 2: Low assay or purity affecting reaction yield.
Q: My reaction yield is consistently low, and I suspect the purity of my this compound starting material. What should I do?
A: Low purity directly impacts stoichiometry, leading to reduced yields. The primary culprits are often non-reactive impurities (which reduce the effective concentration of your starting material) or reactive impurities (which consume reagents or catalyze side reactions).
Recommended Actions:
-
Quantitative Purity Assessment:
-
Perform a quantitative NMR (qNMR) analysis using a certified internal standard to get an absolute measure of the active substance concentration.
-
Use an HPLC method with a reference standard to accurately determine the purity percentage (assay).
-
-
Identify the Major Impurity: Use the workflow described in Issue 1 . Pay close attention to impurities that could have reactive functional groups (e.g., the amino group in residual 3-amino-6-chloropyridazine).
-
Purification: If the assay is confirmed to be low, purification is necessary.
| Impurity Type | Primary Challenge | Recommended Purification Method | Rationale |
| Starting Materials | Similar polarity to the product. | Flash Column Chromatography | Provides good separation based on small polarity differences. A gradient elution (e.g., cyclohexane/ethyl acetate) is often effective.[1] |
| Inorganic Salts | High polarity, insoluble in organic solvents. | Aqueous Workup / Recrystallization | Salts will partition into the aqueous phase during an extraction or be excluded from the crystal lattice during recrystallization. |
| Highly Polar Byproducts | Strong retention on silica gel. | Recrystallization | The product is typically less polar and will crystallize from a suitable solvent system (e.g., ethanol/water), leaving polar impurities in the mother liquor. |
| Isomers | Very similar physical properties. | Preparative HPLC / Recrystallization | May require high-resolution chromatography. Fractional crystallization can sometimes be effective if there is a sufficient difference in solubility. |
Part 3: Experimental Protocols
These protocols provide validated, step-by-step instructions for key quality control procedures.
Protocol 1: HPLC Purity Analysis of this compound
Objective: To determine the purity of this compound and quantify impurities.
Methodology:
-
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %A %B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL solution.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject a blank (acetonitrile) to ensure no system contamination.
-
Inject the prepared sample.
-
Integrate all peaks in the chromatogram.
-
-
Calculation:
-
Calculate the area percentage of the main peak relative to the total area of all peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Trustworthiness Check: This protocol is self-validating. Before sample analysis, perform a system suitability test by injecting a standard solution. Key parameters like peak retention time, tailing factor, and theoretical plates should be monitored to ensure the system is performing correctly.
Protocol 2: Bench-Scale Purification by Recrystallization
Objective: To improve the purity of this compound by removing less soluble or highly polar impurities.
Methodology:
-
Solvent Selection (Screening):
-
Test the solubility of the impure material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and at their boiling points.
-
An ideal solvent will dissolve the compound when hot but show poor solubility when cold. A solvent pair (e.g., ethanol/water) may also be effective.
-
-
Procedure (Example with Ethanol):
-
Place 5.0 g of impure this compound in a 100 mL Erlenmeyer flask.
-
Add a magnetic stir bar.
-
Add the minimum amount of hot ethanol required to fully dissolve the solid. Keep the solution at or near its boiling point on a hot plate.
-
Once fully dissolved, remove the flask from the heat.
-
If the solution is colored, you may add a small amount of activated charcoal and hot-filter the solution to remove colored impurities.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove residual mother liquor.
-
Dry the purified crystals under vacuum at a temperature not exceeding 40°C.
-
-
Validation:
-
Analyze the purified material using the HPLC protocol (Protocol 1) to confirm the purity has increased.
-
Calculate the recovery yield.
-
Caption: Synthetic pathway and potential points of impurity formation.
References
- CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine - Google P
-
Journal of American Science - chemical studies on 3,6-dichloropyridazine. [Link]
- CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google P
-
PubMed - Isolation and identification of process impurities in trimethoprim drug substance... [Link]
- CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google P
Sources
- 1. guidechem.com [guidechem.com]
- 2. jofamericanscience.org [jofamericanscience.org]
- 3. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 4. achmem.com [achmem.com]
- 5. This compound CAS#: 89089-18-9 [m.chemicalbook.com]
- 6. 3-Amino-4-bromo-6-chloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 7. 89089-18-9|this compound|BLD Pharm [bldpharm.com]
- 8. Isolation and identification of process impurities in trimethoprim drug substance by high-performance liquid chromatography, atmospheric pressure chemical ionization liquid chromatography/mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
troubleshooting low conversion rates in 3-Bromo-6-chloropyridazine reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-6-chloropyridazine. This guide is designed to provide in-depth troubleshooting strategies and practical advice for overcoming common challenges, particularly low conversion rates, encountered during synthetic reactions. As a versatile heterocyclic building block, this compound is crucial in the synthesis of novel compounds for pharmaceuticals and material science.[1][2][3] However, its di-halogenated and electron-deficient nature presents unique reactivity challenges that require careful optimization.
This guide moves beyond simple procedural lists to explain the causality behind experimental choices, empowering you to diagnose and resolve issues effectively.
Part 1: Foundational Troubleshooting Principles
Before diving into reaction-specific issues, it's critical to ensure foundational laboratory practices are sound. Many reaction failures, regardless of the specific transformation, can be traced back to a few common culprits.
Q1: My reaction with this compound has stalled or shows very low conversion. Where should I start my investigation?
A1: Start with the basics. An inert atmosphere, reagent quality, and precise monitoring are non-negotiable for success, especially in metal-catalyzed reactions.
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Atmosphere Integrity: Palladium(0) catalysts, the active species in most cross-coupling reactions, are highly sensitive to oxygen.[4][5] Insufficiently inert conditions are a primary cause of catalyst deactivation and failed reactions.
-
Reagent Purity & Stoichiometry:
-
Starting Material: Verify the purity of your this compound. Impurities can act as catalyst poisons.
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Coupling Partners: For Suzuki reactions, boronic acids can degrade over time through protodeboronation, especially in the presence of moisture.[5] For Buchwald-Hartwig aminations, ensure the amine is pure.
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Base: The quality of the base is critical. Many inorganic bases (e.g., K₂CO₃, K₃PO₄) can be hygroscopic. Use a freshly opened bottle or dry the base in an oven before use. Ensure it is finely powdered to maximize surface area and reactivity.[5]
-
Solvents: Always use anhydrous, high-purity solvents. Residual water can lead to unwanted side reactions, such as hydrodehalogenation or boronic acid decomposition.[8]
-
-
Reaction Monitoring: Do not rely solely on a final time point.
-
Solution: Monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC).[9] This provides crucial information on whether the reaction is sluggish from the start, stalling midway, or forming side products. Real-time monitoring can also be achieved with advanced techniques like NMR or PSI-ESI-MS for mechanistic studies.[10]
-
Below is a general workflow to guide your initial troubleshooting efforts.
Section 2.1: Suzuki-Miyaura Coupling
Q2: My Suzuki-Miyaura reaction of this compound with an arylboronic acid is giving low yields. I've confirmed my general setup is inert. What specific parameters should I investigate?
A2: For Suzuki couplings, low conversion is most often linked to an inefficient catalyst system or suboptimal base/solvent choice. The key is ensuring the catalytic cycle proceeds efficiently.
-
Catalyst & Ligand Choice: Standard catalysts like Pd(PPh₃)₄ can be effective, but challenging substrates like electron-deficient heteroaryl halides often benefit from more robust systems.
-
Causality: The ligand stabilizes the palladium catalyst and facilitates the rate-limiting oxidative addition and reductive elimination steps. Bulky, electron-rich phosphine ligands are known to accelerate these steps.
-
Solution: Screen different catalyst/ligand combinations. Consider using air-stable palladium pre-catalysts. A combination of Pd(OAc)₂ or Pd₂(dba)₃ with a bulky biarylphosphine ligand like XPhos or SPhos is a powerful starting point. [8][9]
-
-
Base Selection: The base is not merely a proton scavenger; it is integral to the transmetalation step, forming the active boronate species.
-
Causality: The strength and solubility of the base directly impact the rate of boronate formation.
-
Solution: If a mild base like Na₂CO₃ or K₂CO₃ is failing, switch to a stronger base like K₃PO₄ or Cs₂CO₃. [5][11]Cesium carbonate is often effective but more expensive. Ensure the base is anhydrous and finely powdered.
-
-
Solvent System: The solvent must solubilize the organic substrate, the boronic acid, and the inorganic base to an extent that allows for efficient reaction.
-
Causality: Poor solubility of any component can create a mass-transfer-limited reaction, leading to low conversion.
-
Solution: A mixture of an organic solvent with water (e.g., 1,4-dioxane/water, Toluene/water) is standard and helps dissolve the inorganic base. [8][9]If reagents are still not dissolving, consider alternative green solvent systems. [12]
Parameter Recommendation Rationale & Causality Pd Source Pd(OAc)₂, Pd₂(dba)₃, or Buchwald Precatalysts Pre-catalysts offer greater air stability and form the active Pd(0) species more reliably. [13] Ligand XPhos, SPhos, P(tBu)₃ Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination steps. Base K₃PO₄, Cs₂CO₃ (anhydrous, powdered) Stronger bases facilitate the crucial transmetalation step by forming the reactive boronate species more readily. [5] Solvent 1,4-Dioxane/H₂O, Toluene/H₂O (degassed) Aprotic/aqueous mixtures enhance the solubility of both organic substrates and inorganic bases. [9][11] | Temperature | 80 - 110 °C | Provides sufficient thermal energy to overcome activation barriers for all steps in the catalytic cycle. |
-
Section 2.2: Buchwald-Hartwig Amination
Q3: I am attempting a Buchwald-Hartwig amination at the C3-Br position, but I'm observing mostly starting material. How can I improve this C-N bond formation?
A3: Success in Buchwald-Hartwig amination hinges on the delicate balance between the base, ligand, and substrate. The base must be strong enough to deprotonate the amine without causing side reactions, and the ligand must be appropriate for the specific class of amine being coupled.
-
Base and Amine Combination:
-
Causality: A strong, non-nucleophilic base is required to deprotonate the amine or the palladium-amine complex, facilitating the reductive elimination step. The choice of base is highly dependent on the pKa of the amine coupling partner.
-
Solution: Sodium tert-butoxide (NaOtBu) is a common and effective strong base for a wide range of amines. [9]Weaker bases like carbonates are generally insufficient. For very sensitive substrates, milder bases like K₃PO₄ can be screened, but this may require higher temperatures. [14]
-
-
Ligand Selection: This is arguably the most critical parameter.
-
Causality: The steric and electronic properties of the ligand dictate the stability of the catalytic intermediates and the rate of reductive elimination. There is no universal ligand.
-
Solution: For primary aliphatic and cyclic secondary amines, bulky biarylphosphine ligands like XPhos are often excellent choices. [9][14]For heteroaryl amines, which can be challenging, a ligand screen is often necessary.
-
-
Solvent and Temperature:
-
Causality: The reaction requires anhydrous, aprotic solvents to prevent quenching of the strong base and other side reactions. Sufficient heat is often needed to drive the final C-N bond-forming reductive elimination.
-
Solution: Use rigorously dried and degassed solvents like toluene, 1,4-dioxane, or THF. [5]A reaction temperature between 80-110 °C is a typical starting point. [9]
-
Section 2.3: Nucleophilic Aromatic Substitution (SNAr)
Q4: My SNAr reaction to displace the chlorine at C6 with a strong nucleophile is sluggish. Why is this happening?
A4: While the C6-Cl bond is activated, SNAr reactions still require specific conditions to proceed efficiently. Low conversion is typically due to an insufficiently reactive nucleophile or inadequate reaction conditions.
-
Nucleophile Strength:
-
Causality: The SNAr mechanism involves the formation of a negatively charged Meisenheimer complex, which is a high-energy intermediate. [15]The reaction is driven by the ability of a potent nucleophile to attack the electron-deficient ring.
-
Solution: Ensure you are using a sufficiently strong nucleophile. Alkoxides, thiolates, and amines are common choices. [4]Weak nucleophiles (e.g., water, alcohols) will not be effective without a strong base to deprotonate them in situ.
-
-
Reaction Temperature:
-
Causality: Overcoming the activation energy for the formation of the Meisenheimer complex often requires significant thermal energy.
-
Solution: Increase the reaction temperature. SNAr reactions on heteroaromatic systems are frequently run at elevated temperatures (e.g., >100 °C), sometimes in a sealed tube or microwave reactor to reach temperatures above the solvent's boiling point. [4][16]
-
-
Solvent Choice:
-
Causality: Polar aprotic solvents are ideal as they can solvate the cation of the nucleophilic salt without hydrogen bonding to and deactivating the nucleophile itself.
-
Solution: Use polar aprotic solvents like DMF, DMSO, or NMP.
-
Part 3: Frequently Asked Questions (FAQs)
Q5: Can I perform a double substitution on both the C3 and C6 positions?
A5: Yes, this is a common strategy for synthesizing 3,6-disubstituted pyridazines. [1][17]The key is to leverage the differential reactivity. A typical sequence involves a palladium-catalyzed cross-coupling at the more reactive C3-Br position first, followed by a nucleophilic aromatic substitution or a second, more forcing cross-coupling at the C6-Cl position.
Q6: My reaction mixture is turning black. What does this indicate?
A6: For palladium-catalyzed reactions, a rapid change to a black, heterogeneous mixture often indicates catalyst decomposition, where the soluble Pd(0) species has crashed out as insoluble palladium black. This is a classic sign of catalyst death, often caused by oxygen contamination, excessively high temperatures, or an inappropriate ligand that fails to stabilize the catalyst.
Q7: Are there any alternatives to palladium catalysts for these couplings?
A7: While palladium is the most common, other transition metals like copper (in Ullmann-type reactions) or nickel can also be used for certain C-N or C-C bond formations. For some specific transformations, sustainable reactions using stabilized palladium nanoparticles in water have also been developed. [18]However, palladium-based methods are generally the most versatile and well-documented for this substrate.
Part 4: Experimental Protocols
The following protocols are provided as validated starting points. Optimization may be required for your specific substrates.
Protocol 1: Suzuki-Miyaura Coupling at the C3-Position
Objective: To synthesize 3-aryl-6-chloropyridazine.
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and finely powdered, anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and a magnetic stir bar.
-
Seal the flask with a septum, and then evacuate and backfill with high-purity argon. Repeat this cycle three times.
-
Through the septum, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. [9]5. Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination at the C3-Position
Objective: To synthesize a 3-amino-6-chloropyridazine derivative.
-
To a dry Schlenk flask in a glovebox or under a strong counterflow of argon, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv). [9]2. Add this compound (1.0 mmol, 1.0 equiv) and the desired amine (1.2 mmol, 1.2 equiv).
-
Seal the flask, remove from the glovebox (if used), and add anhydrous, degassed toluene (10 mL) via syringe.
-
Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography.
References
-
(No author given). (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate. [Link]
-
Valle, H. D., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]
-
(No author given). (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. [Link]
-
(No author given). (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Western University. [Link]
-
(No author given). (2022). Failed suzuki coupling, any suggenstions?. Reddit. [Link]
-
(No author given). (n.d.). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]
-
(No author given). (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]
-
(No author given). (2024). Stabilized Palladium Nanoparticles from Bis-(N-benzoylthiourea) Derived-Pd II Complexes as Efficient Catalysts for Sustainable Cross-Coupling Reactions in Water. MDPI. [Link]
-
(No author given). (n.d.). Greening cross coupling reactions by using sustainable solvents/bases blends. ACS Green Chemistry. [Link]
-
(No author given). (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. [Link]
-
(No author given). (n.d.). Palladium-Catalyzed Deaminative Cross-Coupling of Alkyl Nitroso Carbamates. ACS Publications. [Link]
-
(No author given). (n.d.). A New One-Pot Synthesis of 3,6-Disubstituted Pyridazines Starting from β-Nitro-β,γ-Unsaturated Ketones. ResearchGate. [Link]
-
(No author given). (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. [Link]
-
(No author given). (2021). Help needed with unreproducible Suzuki coupling. Reddit. [Link]
-
Abdel-Maksoud, M. S., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. PMC. [Link]
-
(No author given). (n.d.). 3-Amino-4-bromo-6-chloropyridazine. PubChem. [Link]
-
(No author given). (n.d.). Synthesis and Characterization of Novel Substituted 3,6‐Di(2‐pyridyl)pyridazine Metal‐Coordinating Ligands. ResearchGate. [Link]
-
Abdel-Maksoud, M. S., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. PubMed. [Link]
-
(No author given). (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). [Link]
-
(No author given). (n.d.). Synthesis of Unsymmetrical 3,6-Disubstituted Pyridazines. A Palladium-Catalyzed Approach from 3-Iodopyridazines. ACS Publications. [Link]
-
(No author given). (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. ResearchGate. [Link]
-
(No author given). (2021). Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts. [Link]
-
(No author given). (2022). Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
(No author given). (2023). What is Nucleophilic Substitution?. Chemistry LibreTexts. [Link]
-
(No author given). (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]
Sources
- 1. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 7. researchgate.net [researchgate.net]
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- 10. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Greening cross coupling reactions by using sustainable solvents/bases blends - ACS Green Chemistry [gcande.digitellinc.com]
- 13. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS website [rcs.wuxiapptec.com.cn]
- 15. chem.libretexts.org [chem.libretexts.org]
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- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
effect of base and solvent on 3-Bromo-6-chloropyridazine coupling reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-Bromo-6-chloropyridazine. This versatile building block is a cornerstone in medicinal chemistry, but its successful functionalization is highly dependent on the nuanced interplay of reaction parameters. This guide is structured to provide direct, experience-driven answers to common challenges, focusing on the critical roles of the base and solvent in directing reaction outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab. The solutions provided are based on mechanistic principles and validated experimental strategies.
Q1: My Suzuki-Miyaura coupling reaction is resulting in a low or non-existent yield. What aspects of my base and solvent system should I investigate?
A1: Low yield in Suzuki-Miyaura couplings of this compound is a frequent issue, often directly traceable to the base and solvent combination.[1][2] The problem typically stems from one of three factors: poor activation of the boronic acid, catalyst instability, or low solubility of reactants.
Causality and Actionable Solutions:
-
Insufficient Boronic Acid Activation: The primary role of the base is to form a more nucleophilic boronate "ate" complex from the boronic acid, which is essential for the transmetalation step.[3][4][5][6]
-
Weak Base: If you are using a weak base like NaHCO₃ or K₂CO₃ in an anhydrous solvent, the reaction may be sluggish. While these are common, their effectiveness is highly dependent on the solvent and the specific boronic acid used.
-
Solution: Switch to a stronger base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives. They are more soluble in common organic solvents and more effective at promoting the formation of the reactive boronate species.[1]
-
-
Catalyst Decomposition: The palladium catalyst is sensitive and can decompose under suboptimal conditions, often indicated by the reaction mixture turning black.
-
Solvent Choice: Solvents play a critical role in stabilizing the catalytic species.[7][8][9][10][11] Polar aprotic solvents like DMF or DMSO, while excellent for dissolving reactants, can sometimes lead to catalyst decomposition at high temperatures (>120 °C).[10]
-
Solution: Consider using ethereal solvents like 1,4-dioxane or THF, often with a small amount of water as a co-solvent.[12] The water helps dissolve inorganic bases like K₂CO₃ or K₃PO₄ and can accelerate the reaction.[13] Toluene is another robust, non-coordinating solvent that often provides good results.[12]
-
-
Solubility Issues: If the base or boronic acid is not sufficiently soluble in the reaction medium, the reaction will be slow and inefficient as it relies on solid-liquid phase transfer.
-
Solution: Employ a solvent system that ensures homogeneity. A mixture like 1,4-dioxane/water (e.g., 4:1 ratio) is a standard starting point that solubilizes both the organic substrate and the inorganic base.[12] For completely anhydrous conditions, using a highly soluble base like Cs₂CO₃ in a solvent like DME or dioxane is recommended.
-
Comparative Data: Base & Solvent Effects on Yield
| Base | Solvent | Temperature (°C) | Typical Yield | Key Considerations |
| K₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 90-100 | Moderate to Good | Standard conditions; water is crucial for base solubility. |
| Cs₂CO₃ | 1,4-Dioxane | 90-100 | Good to Excellent | Excellent for anhydrous conditions; highly soluble. |
| K₃PO₄ | Toluene | 100-110 | Good to Excellent | Strong, non-nucleophilic base; good for sensitive substrates. |
| NaHCO₃ | DMF / H₂O (10:1) | 80-90 | Variable | Milder conditions, but often less effective.[1] |
Optimized Protocol: Suzuki-Miyaura Coupling
Here is a robust starting protocol for the coupling of an arylboronic acid with this compound.
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and Cs₂CO₃ (2.0 equiv).
-
Add your palladium catalyst system (e.g., Pd(PPh₃)₄ [3-5 mol%] or a combination of Pd₂(dba)₃ [1-2 mol%] and a ligand like SPhos [2-4 mol%]).
-
Add degassed 1,4-dioxane (to make a ~0.1 M solution).
-
Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Q2: I am observing significant formation of side products, particularly protodehalogenation (loss of bromine). How can I suppress this?
A2: Protodehalogenation, the replacement of a halogen with a hydrogen atom, is a common and frustrating side reaction in cross-coupling chemistry.[14][15][16] It is often promoted by the presence of trace water, certain bases, or specific solvents.
Mechanistic Insights and Prevention Strategies:
-
Source of Hydrogen: The hydrogen atom often comes from a protic source, most commonly water, which can be present in solvents or bases.[14] Some solvents, like DMF, can also degrade at high temperatures to produce dimethylamine, which can act as a hydrogen source.[15]
-
Role of the Base: Bases containing hydroxide ions (either directly or formed in situ from carbonates and water) can facilitate this side reaction. The mechanism can involve the formation of a palladium-hydride species which then reductively eliminates with the aryl group.
-
Reaction Conditions: High temperatures and prolonged reaction times can increase the incidence of protodehalogenation.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting protodehalogenation.
Recommended Actions:
-
Use Anhydrous Conditions: Dry your solvent (e.g., over molecular sieves or via a solvent purification system) and degas it thoroughly. Ensure your base (e.g., K₃PO₄, Cs₂CO₃) is anhydrous; if in doubt, dry it in a vacuum oven before use.
-
Choose a Non-Protic System: Opt for a base like K₃PO₄ in an anhydrous solvent like toluene. This combination is particularly effective at minimizing protodehalogenation.
-
Optimize Temperature and Time: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the product from degrading over time.
Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the choice of base and solvent for coupling reactions with this compound.
Q3: How do I achieve selective coupling at the C3-Br position while leaving the C6-Cl bond intact?
A3: Achieving high regioselectivity is critical when working with dihalogenated heterocycles. For this compound, selective reaction at the C3-Br bond is generally favored due to the difference in carbon-halogen bond strengths and their reactivity in the oxidative addition step of the catalytic cycle.[17]
The Reactivity Hierarchy: The rate of oxidative addition to a Pd(0) complex typically follows the trend C-I > C-Br > C-Cl.[17][18] This intrinsic difference is the primary reason why the weaker C-Br bond reacts preferentially over the stronger C-Cl bond.
Key Factors for Maximizing Selectivity:
-
Temperature Control: Keep the reaction temperature as low as possible while still achieving a reasonable rate (typically 80-100 °C). Higher temperatures can provide enough energy to start cleaving the more robust C-Cl bond, leading to mixtures of mono- and di-substituted products.
-
Ligand Choice: The electronic and steric properties of the phosphine ligand can influence selectivity. Bulky, electron-rich ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) are often excellent for promoting the oxidative addition of C-Br bonds at lower temperatures.[19][20]
-
Catalyst System: Using a well-defined, highly active pre-catalyst can allow the reaction to proceed efficiently at lower temperatures, thereby enhancing selectivity.
Caption: Kinetic preference for C-Br vs. C-Cl bond activation.
Q4: For a Sonogashira coupling, what is the best base and solvent combination?
A4: The Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, has specific requirements for the base and solvent.[21][22] The reaction typically requires a copper(I) co-catalyst, although copper-free methods exist.[23]
Role of the Base: The base in a Sonogashira reaction serves two purposes:
-
It deprotonates the terminal alkyne to form a reactive acetylide anion.
-
It neutralizes the hydrogen halide (H-X) that is formed during the catalytic cycle.
Recommended Systems:
-
Traditional Conditions: The classic Sonogashira conditions employ an amine base that also serves as the solvent or co-solvent.[24] Triethylamine (Et₃N) or diisopropylamine (DIPA) are very common choices.[12] They are sufficiently basic to deprotonate the alkyne and act as good solvents for the reaction. A typical setup would use a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) with a copper(I) iodide (CuI) co-catalyst in Et₃N, sometimes with THF or DMF as a co-solvent.[12][24]
-
Copper-Free Conditions: Concerns about copper contamination have led to the development of copper-free protocols. These reactions often require a stronger organic base, like 2,2,6,6-tetramethylpiperidine (TMP) or DBU, in a polar aprotic solvent such as DMSO or DMF.[23]
Example Protocol: Sonogashira Coupling
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (2-3 mol%), and CuI (4-5 mol%) in a mixture of THF and Et₃N (e.g., 2:1 ratio).
-
Add the terminal alkyne (1.1-1.2 equiv) dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion.
-
After the reaction is complete, filter the mixture through a pad of Celite to remove salts, and concentrate the filtrate.
-
Purify the residue by column chromatography.
Q5: When should I choose an inorganic base (like K₂CO₃) versus an organic base (like Et₃N) for a Buchwald-Hartwig amination?
A5: The choice between an inorganic and an organic base for a Buchwald-Hartwig amination depends on the nucleophilicity of the amine, the desired reaction temperature, and the overall substrate tolerance.[17][25][26]
Inorganic Bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃):
-
When to Use: These are the most common and generally most effective bases for C-N coupling. Sodium tert-butoxide (NaOt-Bu) is a very strong, non-nucleophilic base that is highly effective for a wide range of amines, including less nucleophilic anilines and secondary amines. K₃PO₄ and Cs₂CO₃ are good, milder alternatives for substrates that may be sensitive to the very strong conditions of NaOt-Bu.
-
Solvent Compatibility: These bases are typically used in anhydrous, aprotic solvents like toluene, dioxane, or THF.[25]
-
Advantages: High reactivity, broad scope.
Organic Bases (e.g., DBU, DIPEA):
-
When to Use: Organic bases are generally weaker and are reserved for specific applications, such as when the substrate contains base-sensitive functional groups (e.g., esters that could be hydrolyzed or epimerizable centers). They are often used in situations where a milder, more homogeneous system is required.
-
Solvent Compatibility: They are soluble in a wide range of organic solvents.
-
Disadvantages: Less reactive and often not strong enough to deprotonate the amine effectively for the catalytic cycle, leading to slower reactions or lower yields. They are generally not the first choice for standard Buchwald-Hartwig aminations.
General Recommendation: For the Buchwald-Hartwig amination of this compound, start with a strong inorganic base like NaOt-Bu or LiHMDS in toluene or dioxane with a suitable palladium/ligand system (e.g., Pd₂(dba)₃/Xantphos).[26] This combination is robust and provides the best chance of success for selective C-N bond formation at the C3-position.
References
- Alacid, E., & Najera, C. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. American Chemical Society.
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Bicic, M. A., et al. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Unknown Author. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH.
- Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
- Unknown Author. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. ResearchGate.
- Sherwood, J. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions. SciSpace.
- BenchChem. (2025). comparative study of different bases in Suzuki-Miyaura coupling reactions. BenchChem.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Unknown Author. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
- Orbach, M., et al. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications.
- ResearchGate. (n.d.). ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. ResearchGate.
- BenchChem. (2025). Navigating Solvent Effects in Reactions of 3-Bromo-2-chloropyridine: A Comparative Guide. BenchChem.
- Unknown Author. (n.d.). Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox-Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry. Journal of the American Chemical Society.
- Unknown Author. (2024). Deciphering complexity in Pd–catalyzed cross-couplings. PMC - NIH.
- Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. BenchChem.
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
- Unknown Author. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH.
- Paju, A., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron.
- Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia.
- Unknown Author. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar.
- Hussain, F. H. S., et al. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- Unknown Author. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Unknown Source.
- Fernandes, S. S., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC - NIH.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn.
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- Unknown Author. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. BenchChem.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate.
- Unknown Author. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed.
- Unknown Author. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.
- Unknown Author. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
- Berlin, C. (n.d.). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of. Bucknell Digital Commons.
- ResearchGate. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. ResearchGate.
- ResearchGate. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
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- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 11. (Open Access) Solvent effects in palladium catalysed cross-coupling reactions (2019) | James Sherwood | 237 Citations [scispace.com]
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- 18. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 19. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 23. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 26. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 3-Bromo-6-chloropyridazine Derivatives
For researchers, medicinal chemists, and drug development professionals, the 3-bromo-6-chloropyridazine scaffold is a cornerstone of modern synthesis. Its unique electronic properties and versatile reactivity make it a privileged starting material for a vast array of functionalized molecules. However, the very features that make this heterocycle attractive—the presence of two distinct halogen atoms and two nitrogen atoms—also present specific challenges for its analytical characterization. Unambiguous structural confirmation and accurate purity assessment are non-negotiable for advancing a candidate molecule.
This guide provides an in-depth comparison of the primary analytical methods for characterizing derivatives of this compound. Moving beyond a simple listing of techniques, we will explore the causality behind methodological choices, present self-validating experimental protocols, and ground our claims in authoritative sources. Our objective is to equip you with a robust, integrated strategy to confidently characterize these vital chemical entities.
The Indispensable Trio: NMR, MS, and HPLC
A comprehensive analysis of any novel or scaled-up this compound derivative rests on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). While other techniques like elemental analysis or X-ray crystallography provide crucial, often definitive, data points, the trio of NMR, MS, and HPLC forms the daily workflow for purity assessment and structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR is the gold standard for the unambiguous structural elucidation of organic molecules. For pyridazine derivatives, both ¹H and ¹³C NMR provide a detailed map of the molecular framework, with the chemical shifts being exquisitely sensitive to the electronic environment shaped by the nitrogen and halogen substituents.[1][2]
The pyridazine ring is an electron-deficient system, which generally shifts the resonance of ring protons downfield. The presence of bromine and chlorine atoms further deshields adjacent protons and carbons. In derivatives where substituents are added, predicting the resulting chemical shifts requires understanding their electron-donating or withdrawing effects. For complex substitution patterns, one-dimensional spectra can become crowded or ambiguous. This is where two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) become essential for definitively assigning proton and carbon signals.[1][3]
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wider range of polar compounds. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[4]
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal.[4]
The core this compound structure will exhibit two doublets in the aromatic region of the ¹H NMR spectrum. The table below provides a comparative summary of expected spectral features.
| Technique | Information Yielded | Typical Data for this compound Core | Strengths & Limitations |
| ¹H NMR | Proton environment, coupling, stoichiometry | Two doublets in the aromatic region (approx. δ 7.8-8.2 ppm), J ≈ 9.0 Hz.[5] | Strengths: Fast, non-destructive, excellent for structural confirmation. Limitations: Can be ambiguous for complex isomers without 2D NMR. |
| ¹³C NMR | Carbon skeleton, functional groups | Four distinct signals. C-3 and C-6 (halogen-bearing) are significantly shifted. | Strengths: Confirms carbon count and symmetry. Limitations: Lower sensitivity, longer acquisition time. |
| 2D NMR (HMBC/HSQC) | C-H connectivity | Confirms which proton is attached to which carbon and reveals long-range (2-3 bond) correlations, solidifying the assignment.[3] | Strengths: Resolves ambiguities in 1D spectra. Limitations: Requires more instrument time and expertise in interpretation. |
Mass Spectrometry (MS): Confirming Identity and Formula
Mass spectrometry is a powerful destructive technique that provides the molecular weight of a compound and, through fragmentation patterns, clues to its structure. For halogenated compounds like this compound derivatives, MS is particularly diagnostic due to the unique isotopic signatures of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1).
The choice of ionization method is paramount. Electron Ionization (EI) is a hard ionization technique that often provides rich fragmentation data useful for structural analysis but may not always show the molecular ion. Electrospray Ionization (ESI), a soft technique, is ideal for generating the protonated molecular ion [M+H]⁺, making it the preferred method for confirming molecular weight, especially when coupled with HPLC (LC-MS).[4] High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition. It can measure mass to within a few parts per million (ppm), allowing for the calculation of a unique elemental formula, which is a powerful validation of a compound's identity.[6]
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.[4]
-
LC Separation: Inject the sample into an HPLC system (details in next section) coupled to the mass spectrometer. This separates the analyte from impurities.
-
Ionization: Use an ESI source, typically in positive ion mode, to generate protonated molecules [M+H]⁺.
-
Mass Analysis: Scan a relevant mass range (e.g., m/z 100-500) using a mass analyzer like a quadrupole or time-of-flight (TOF) instrument.
-
Data Analysis: Identify the molecular ion cluster. For a this compound derivative, expect a characteristic pattern of four peaks ([M]⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺) due to the combination of Br and Cl isotopes. For HRMS, compare the measured accurate mass to the theoretical mass for the proposed formula.
The isotopic pattern is a fingerprint for compounds containing bromine and chlorine.
| Technique | Information Yielded | Expected Data for C₄H₂BrClN₂ (MW 193.43) | Strengths & Limitations |
| Low-Res MS (EI/ESI) | Molecular Weight, Isotopic Pattern | A cluster of peaks around m/z 192, 194, 196. The relative abundances will confirm the presence of one Br and one Cl atom.[7] | Strengths: Fast, highly sensitive, confirms presence of halogens. Limitations: Does not provide an exact elemental formula. |
| High-Res MS (HRMS) | Exact Mass, Elemental Formula | Measured m/z for [M+H]⁺ should be within 5 ppm of the theoretical mass (e.g., 192.9275 for C₄H₃⁷⁹Br³⁵ClN₂⁺). | Strengths: Unambiguously confirms the elemental formula. Limitations: Higher cost, requires careful calibration. |
| MS/MS | Structural Fragments | Fragmentation can show the loss of Br, Cl, or other substituents, helping to piece together the structure. | Strengths: Provides structural information, useful for isomer differentiation. Limitations: Fragmentation can be complex to interpret. |
High-Performance Liquid Chromatography (HPLC): The Arbiter of Purity
HPLC is the workhorse for determining the purity of pharmaceutical compounds and intermediates.[8] For the often polar pyridazine derivatives, developing a robust HPLC method that provides sharp peaks and good resolution from starting materials and byproducts is essential.[9]
The hydrophilic nature of the pyridazine core can lead to poor retention on standard C18 reversed-phase columns.[10] While a highly aqueous mobile phase can improve retention, it can also lead to phase collapse. Method development should therefore explore several alternatives:
-
Acidic Modifier: Adding an acid like formic acid or trifluoroacetic acid to the mobile phase protonates the pyridazine nitrogens, which can improve peak shape and interaction with the stationary phase.
-
Alternative Stationary Phases: Columns with different selectivity, such as those with a polar end-capping or embedded polar groups, can offer better retention and peak shape.
-
Mixed-Mode Chromatography: Columns that offer both reversed-phase and ion-exchange interactions can be highly effective for retaining and separating polar basic compounds without the need for ion-pairing reagents, which are incompatible with MS.[9]
-
Sample Preparation: Accurately prepare a solution of the derivative in the mobile phase or a compatible solvent (e.g., acetonitrile/water) at a concentration of approximately 0.5-1.0 mg/mL.[11]
-
Instrumentation & Column: Use a standard HPLC system with a UV detector. A good starting point is a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A typical mobile phase would be a gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution: Start with a high percentage of aqueous phase (e.g., 95% A) and ramp to a high percentage of organic phase (e.g., 95% B) over 15-20 minutes. This will elute both polar and non-polar impurities.
-
Detection: Monitor the elution profile using a UV detector, selecting a wavelength where the pyridazine core has strong absorbance (e.g., ~250 nm).[11]
-
Quantification: Determine purity by calculating the area percentage of the main peak relative to the total area of all peaks.
A successful HPLC method provides a sharp, symmetrical peak for the main compound, well-resolved from any impurities.
| Parameter | C18 Column | Mixed-Mode Column | Rationale / Goal |
| Retention Factor (k') | May be low (<2) without optimization. | Generally higher due to dual retention mechanism. | Goal: k' between 2 and 10 for robust quantification. |
| Peak Tailing | Can be significant due to interaction of basic nitrogens with residual silanols. | Often reduced due to the ion-exchange component. | Goal: Tailing factor as close to 1.0 as possible for accurate integration. |
| Resolution (Rs) | May be poor for polar impurities that co-elute near the solvent front. | Enhanced selectivity can improve resolution of closely related compounds. | Goal: Rs > 1.5 for baseline separation between peaks. |
| MS Compatibility | Good with volatile buffers like formic acid. | Excellent, as no non-volatile ion-pairing reagents are needed.[10] | Essential for peak identification via LC-MS. |
The Definitive Methods: Elemental Analysis and X-ray Crystallography
While NMR, MS, and HPLC form the core analytical workflow, certain situations demand absolute confirmation.
-
Elemental Analysis (EA): This technique provides the percentage composition of C, H, and N in a sample. The experimental values must match the theoretical values (typically within ±0.4%) to validate the empirical formula derived from HRMS.[7] It serves as a fundamental check of purity against non-carbon-containing impurities (e.g., inorganic salts).
-
Single Crystal X-ray Crystallography: For crystalline derivatives, this is the ultimate analytical tool. It provides an unequivocal 3D structure of the molecule in the solid state, confirming connectivity, configuration, and conformation.[12][13] It is the only technique that can definitively resolve questions of absolute stereochemistry in chiral derivatives.
Integrated Analytical Strategy: A Self-Validating Workflow
No single technique is sufficient. A robust characterization relies on the convergence of data from multiple orthogonal methods. The workflow below illustrates a best-practice approach where each step validates the next.
Conclusion
The characterization of this compound derivatives requires a multi-faceted analytical approach. A high-resolution HPLC method, ideally using a mixed-mode column, is essential for establishing purity. High-resolution mass spectrometry provides an indispensable confirmation of the elemental formula via its accurate mass measurement and the characteristic isotopic pattern of the two halogen atoms. Finally, a full suite of 1D and 2D NMR experiments provides the definitive structural blueprint. By integrating these techniques into a logical, self-validating workflow, researchers can proceed with confidence, knowing their molecules are both structurally correct and sufficiently pure for their intended applications in the advancement of science and medicine.
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Fanfani, L., Zanazzi, P. F., & Sabelli, C. (1972). X-ray studies of pyridazino[4,5-d]pyridazine derivatives. II. The structure of 1,4,5,8-tetramethoxypyridazino[4,5-d]pyridazine. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 28(4), 1178-1182. [Link]
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Comparative Analysis of HPLC and GC-MS for Quality Control of 3-Bromo-6-chloropyridazine Reaction Mixtures
For researchers, scientists, and drug development professionals, the robust analysis of reaction mixtures is a cornerstone of chemical synthesis. It ensures process optimization, impurity profiling, and the ultimate quality of the final product. The synthesis of heterocyclic compounds like 3-Bromo-6-chloropyridazine, a key building block in pharmaceutical and agrochemical development, presents a unique analytical challenge.[1][2] This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound reaction mixtures, supported by established principles and methodologies.
The Analytical Challenge: Monitoring a Halogenated Pyridazine Synthesis
The synthesis of this compound can result in a complex mixture containing the starting materials, the desired product, and various byproducts. The inherent nature of pyridazine derivatives—possessing polarity and potential for thermal lability—necessitates a careful choice of analytical technique.[3] The primary goals of the analysis are to:
-
Quantify the yield of this compound.
-
Identify and quantify unreacted starting materials.
-
Detect and identify potential impurities and byproducts.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes
HPLC is a powerful separation technique that utilizes a liquid mobile phase to transport a sample through a column packed with a solid stationary phase.[4] The separation is based on the differential partitioning of the analytes between the two phases. For compounds like this compound, which are often non-volatile and may be thermally sensitive, HPLC is frequently the method of choice.[5][6]
Principle of Separation in HPLC
The most common mode of HPLC for this type of analysis is reversed-phase chromatography. In this setup, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.[7] Polar compounds will have a stronger affinity for the mobile phase and elute earlier, while less polar compounds will be retained longer by the stationary phase.
Experimental Protocol: HPLC Analysis
A typical HPLC method for the analysis of a this compound reaction mixture would involve the following steps:
-
Instrumentation: A standard HPLC system equipped with a UV detector is generally sufficient.[7]
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice for separating pyridazine derivatives.[7]
-
Mobile Phase: A gradient elution with a mixture of water (often with a pH modifier like formic acid or a buffer) and acetonitrile is effective. For example, starting with a higher percentage of water and gradually increasing the acetonitrile concentration.
-
Flow Rate: A standard flow rate of 1.0 mL/min is a good starting point.[7]
-
Detection: UV detection at a wavelength where this compound and potential impurities have significant absorbance (e.g., 254 nm) is suitable.[8]
-
Sample Preparation: The reaction mixture is typically diluted with a suitable solvent, such as the mobile phase, and filtered before injection to remove any particulate matter.
Visualizing the HPLC Workflow
Caption: A streamlined workflow for the HPLC analysis of a reaction mixture.
Gas Chromatography-Mass Spectrometry (GC-MS): Unrivaled for Volatile Compounds and Structural Elucidation
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[5] In GC, a sample is vaporized and separated based on its volatility and interaction with a stationary phase within a heated column.[4] The separated components then enter the mass spectrometer, which provides detailed structural information, making it an excellent tool for identifying unknown impurities.[4]
The Volatility Hurdle and the Power of Derivatization
A significant challenge for analyzing many pyridazine derivatives by GC-MS is their potential for low volatility and thermal instability.[9] Direct injection of such compounds can lead to poor peak shape, decomposition, or a complete lack of elution. To overcome this, a chemical modification process called derivatization is often employed.[10][11]
Derivatization involves reacting the analyte with a reagent to form a more volatile and thermally stable derivative.[12][13] Common derivatization techniques include:
-
Silylation: Replaces active hydrogens (e.g., on -OH, -NH, -SH groups) with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[12][13]
-
Acylation: Introduces an acyl group, which can improve chromatographic properties.[12]
-
Alkylation: Replaces acidic hydrogens with an alkyl group, often used for carboxylic acids and phenols.[11][14]
Experimental Protocol: GC-MS Analysis (with Derivatization)
A potential GC-MS method for a this compound reaction mixture, assuming derivatization is necessary for certain components, would be:
-
Derivatization (if required): The reaction mixture is treated with a suitable derivatizing agent (e.g., a silylating agent like BSTFA) and heated to ensure complete reaction.
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar or mid-polar capillary column (e.g., a 5% phenyl-methylpolysiloxane column) is often used.
-
Carrier Gas: Helium is a common carrier gas.[4]
-
Temperature Program: A temperature gradient is used to elute compounds with a wide range of boiling points. For example, starting at a lower temperature and ramping up to a higher temperature.
-
Injection: A small volume of the derivatized sample is injected into the heated inlet.
-
Mass Spectrometry: The mass spectrometer is typically operated in electron ionization (EI) mode, which generates a fragmentation pattern that serves as a "fingerprint" for compound identification.
Visualizing the GC-MS Workflow
Caption: A typical workflow for GC-MS analysis, including a potential derivatization step.
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for analyzing this compound reaction mixtures depends on the specific analytical goals.[5][7] The following table summarizes a direct comparison of their performance characteristics.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle of Separation | Based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. | Based on volatility and interaction with a stationary phase in a gaseous mobile phase, followed by mass-based detection.[5] |
| Analyte Volatility | Not required; ideal for non-volatile and thermally labile compounds.[5][6] | Requires the sample to be volatile and thermally stable.[5][9] |
| Sample Preparation | Generally simpler, often involving only dilution and filtration. | Can be more complex, potentially requiring derivatization to increase volatility.[11][15] |
| Sensitivity | Good, but can be lower than GC-MS for certain compounds. | Generally higher sensitivity, especially for volatile impurities.[7] |
| Selectivity & Identification | Good selectivity based on retention time; identification relies on comparison with standards. | Excellent selectivity and confident identification through mass spectral libraries and fragmentation patterns.[4][7] |
| Analysis Time | Can range from 10 to 60 minutes.[16] | Often faster for simple mixtures, but the overall time can be increased by sample preparation.[6] |
| Instrumentation Cost | Generally lower initial and operational costs. | Higher initial investment and maintenance costs.[15] |
| Primary Application | Routine quantitative analysis of the main product and known impurities.[5] | Identification of unknown impurities, structural elucidation, and analysis of volatile components.[7] |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful analytical techniques, each with distinct advantages for the analysis of this compound reaction mixtures.
HPLC is the recommended technique for routine quantitative analysis. Its primary strength lies in its ability to analyze the compound directly without the need for derivatization, which simplifies sample preparation and avoids potential side reactions.[5] This makes it a robust and reliable method for monitoring reaction progress and for quality control applications where the identities of the main components are known.
GC-MS is the preferred method for the identification and quantification of unknown or trace volatile impurities. Its superior sensitivity and the definitive structural information provided by mass spectrometry are invaluable for comprehensive impurity profiling and for troubleshooting unexpected reaction outcomes.[7] However, the potential need for derivatization adds a layer of complexity to the analytical workflow.[10]
For comprehensive characterization, particularly during process development and validation, a dual-method approach utilizing both HPLC and GC-MS can provide complementary information and a more complete understanding of the reaction mixture.[7]
References
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A Senior Application Scientist's Guide to the Differential Reactivity of 3-Bromo-6-chloropyridazine
Introduction: The Strategic Value of Dihalopyridazines in Synthesis
Pyridazine scaffolds are privileged structures in medicinal chemistry and materials science, frequently employed as bioisosteres for phenyl rings.[1] Their derivatives exhibit a wide spectrum of biological activities, including antihypertensive, antiviral, and anticancer effects.[2] Among the various pyridazine building blocks, dihalopyridazines serve as exceptionally versatile precursors for constructing complex molecular architectures. The strategic placement of two different halogen atoms, as seen in 3-bromo-6-chloropyridazine, offers chemists a powerful tool for sequential and site-selective functionalization.
This guide provides an in-depth comparison of the reactivity of this compound with its symmetric counterparts, 3,6-dichloropyridazine and 3,6-dibromopyridazine. We will explore the fundamental principles governing their differential reactivity in two major classes of transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. By understanding the electronic and mechanistic nuances, researchers can harness the unique chemical personality of each substrate to achieve their desired synthetic outcomes with precision and efficiency.
Part 1: Nucleophilic Aromatic Substitution (SNAr) – A Game of Electrophilicity and Leaving Group Ability
The SNAr reaction is a cornerstone of heteroaromatic chemistry. Its mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer intermediate. The reaction rate is governed by two primary factors: the electrophilicity of the carbon atom being attacked and the ability of the halogen to act as a leaving group.
The pyridazine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which activates the ring towards nucleophilic attack. Halogen substituents further enhance this electrophilicity through their inductive electron-withdrawing effects.
Causality Behind Reactivity: Chlorine vs. Bromine in SNAr
When comparing this compound with 3,6-dichloropyridazine and 3,6-dibromopyridazine, a subtle interplay of factors determines the outcome.
-
Electrophilic Activation: Chlorine is more electronegative than bromine. Consequently, the C-Cl bond is more polarized, rendering the attached carbon atom more electrophilic and susceptible to initial nucleophilic attack. This suggests that chlorinated pyridazines should be more reactive.
-
Leaving Group Ability: The typical order of halide leaving group ability in SNAr reactions is F > Cl ≈ Br > I, which is considered evidence for a mechanism where the initial nucleophilic addition is the rate-controlling step.[3]
In the case of This compound , nucleophilic substitution, such as amination, preferentially occurs at the C6 position, displacing the chloride. This is because the greater electronegativity of chlorine makes the C6 position more electrophilic and thus more susceptible to the initial attack by a nucleophile.
Comparative Performance in SNAr
The following table summarizes the expected relative reactivity for a typical SNAr reaction, such as amination with a secondary amine.
| Substrate | Reactive Position | Relative Rate | Primary Rationale |
| 3,6-Dichloropyridazine | C3 or C6 | High | Strong activation by two chlorine atoms. |
| This compound | C6 (Cl displacement) | High | Strong activation by chlorine at the reaction site. |
| 3,6-Dibromopyridazine | C3 or C6 | Moderate | Lower inductive activation compared to chlorine. |
Part 2: Palladium-Catalyzed Cross-Coupling – The Dominance of Bond Dissociation Energy
In contrast to SNAr, the selectivity and reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) are primarily dictated by the ease of the oxidative addition step. This step involves the insertion of the Pd(0) catalyst into the carbon-halogen bond.
Causality Behind Reactivity: C-Br vs. C-Cl in Oxidative Addition
The rate-determining step in these catalytic cycles is typically the oxidative addition of the aryl halide to the Pd(0) complex. The reactivity trend is governed by the carbon-halogen bond dissociation energy (BDE), which follows the order: C-I < C-Br < C-Cl < C-F .[4][5] The weaker the bond, the faster the oxidative addition.
This significant difference in bond energy is the critical factor that allows for remarkable site-selectivity. For This compound , the Pd(0) catalyst will preferentially insert into the weaker C-Br bond at the C3 position, leaving the C-Cl bond intact for subsequent transformations.[6] This orthogonal reactivity is a powerful synthetic tool.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The table below compares the performance of the dihalopyridazines, highlighting the chemoselectivity for this compound.
| Substrate | Reactive Position | Relative Rate | Primary Rationale |
| 3,6-Dibromopyridazine | C3 or C6 (mono- or di-coupling) | Very High | Two weak C-Br bonds available for reaction. |
| This compound | C3 (Br displacement) | High (Selective) | Preferential oxidative addition at the weaker C-Br bond.[6] |
| 3,6-Dichloropyridazine | C3 or C6 | Low | Stronger C-Cl bonds require more forcing conditions or specialized catalysts.[7] |
This predictable selectivity makes this compound an ideal substrate for building molecular complexity in a stepwise manner. One can first perform a Suzuki coupling at the C3-bromo position and subsequently target the C6-chloro position with a different transformation, such as SNAr or a second, more forcing cross-coupling reaction.
Part 3: Experimental Protocols & Strategic Application
The choice of dihalopyridazine substrate is a critical decision based on the desired synthetic outcome. This section provides validated, step-by-step protocols for the selective functionalization of this compound.
Workflow: A Decision-Making Guide
The following diagram illustrates a logical workflow for planning the functionalization of this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C3-Position
This protocol describes the selective reaction at the C-Br bond, leaving the C-Cl bond untouched.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Toluene/Ethanol (3:1 mixture)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Add the toluene/ethanol solvent mixture via syringe.
-
Add the aqueous Na₂CO₃ solution.
-
Seal the flask and heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-6-chloropyridazine.
Protocol 2: Selective Buchwald-Hartwig Amination at the C6-Position
This protocol is an example of an SNAr reaction where the more electrophilic C6-Cl position is targeted. Note: While Buchwald-Hartwig is a cross-coupling method, amination of highly activated chloro-heterocycles can often proceed via an SNAr pathway, especially with strong nucleophiles at elevated temperatures. For clarity on mechanism, a true Pd-catalyzed amination would preferentially target the C-Br bond. This protocol describes a nucleophilic substitution.
Materials:
-
This compound (1.0 equiv)
-
Secondary amine (e.g., morpholine, piperidine) (2.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a dry round-bottom flask, add this compound and K₂CO₃.
-
Add DMSO, followed by the secondary amine.
-
Fit the flask with a reflux condenser and place it under an inert atmosphere.
-
Heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the 3-bromo-6-aminopyridazine.
Conclusion
This compound stands out as a uniquely versatile building block due to the distinct reactivity of its two carbon-halogen bonds. The C-Cl bond at the C6 position is preferentially targeted in nucleophilic aromatic substitution reactions, driven by the higher electrophilicity of the carbon center. Conversely, the weaker C-Br bond at the C3 position is the preferred site for oxidative addition in palladium-catalyzed cross-coupling reactions. This predictable, orthogonal reactivity allows for the strategic, stepwise introduction of diverse functional groups. In contrast, symmetric dihalopyridazines like 3,6-dichloro- and 3,6-dibromopyridazine offer less control for sequential functionalization, though they remain valuable substrates for symmetric modifications or when only one type of reactivity is required. By understanding and applying the principles outlined in this guide, researchers can confidently select the optimal dihalopyridazine and reaction conditions to accelerate their synthetic programs in drug discovery and materials science.
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Garcia, Y., Schoenebeck, F., Legault, C. Y., Merlic, C. A., & Houk, K. N. (2009). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]
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Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications. [Link]
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Knochel, P., et al. (2018). Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio-Substituted Pyridazine Building Blocks. Chemistry – A European Journal. [Link]
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Sigman, M. S., & Gensch, T. (2022). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]
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Baran, P. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research. [Link]
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ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
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MacDonough, M. J., & Smith, J. M. (2019). Site-Selective Switching Strategies to Functionalize Polyazines. PubMed Central. [Link]
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Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Quora. [Link]
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Szwarc, M., & Sehon, A. H. (1951). The C—Br bond dissociation energy in halogenated bromomethanes. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences. [Link]
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Guillon, J., et al. (2007). Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries. Bioorganic & Medicinal Chemistry. [Link]
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Wu, Y., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. [Link]
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A Senior Application Scientist's Guide to Pyridazine Synthesis: Navigating Alternatives to 3-Bromo-6-chloropyridazine
For researchers, medicinal chemists, and professionals in drug development, the pyridazine scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2] The judicious selection of starting materials is paramount for the efficient and modular synthesis of diverse pyridazine libraries. While 3-bromo-6-chloropyridazine has been a workhorse in this field, a comprehensive understanding of its alternatives can unlock novel synthetic pathways and provide greater flexibility in molecular design. This guide provides an in-depth comparison of viable alternative reagents, supported by experimental data, mechanistic insights, and detailed protocols to empower your synthetic strategies.
The Incumbent: A Brief on this compound
This compound offers differential reactivity of its two halogen atoms, allowing for sequential functionalization. Typically, the C-Br bond is more reactive in palladium-catalyzed cross-coupling reactions, while the C-Cl bond is more susceptible to nucleophilic aromatic substitution (SNAr). This differential reactivity has been the cornerstone of many synthetic campaigns. However, limitations in commercial availability, cost, and the desire for alternative substitution patterns necessitate a broader view of available pyridazine precursors.
Key Alternative Reagents: A Comparative Analysis
This guide will focus on four principal classes of alternative reagents, each offering unique advantages in the synthesis of functionalized pyridazines:
-
Dichloropyridazines (3,6- and 3,5-isomers)
-
3,4,6-Trichloropyridazine
-
Mucohalic Acids
-
1,2,4,5-Tetrazines (via Inverse Electron Demand Diels-Alder Reaction)
-
γ-Keto Acids and Esters
Dichloropyridazines: The Versatile Precursors
3,6-Dichloropyridazine is arguably the most common and cost-effective alternative to its bromo-chloro counterpart. Its symmetrical nature simplifies initial reactions, and the two chloro-substituents can be sequentially functionalized with high regioselectivity, often dictated by the choice of catalyst and reaction conditions. The less common 3,5-dichloropyridazine isomer offers a different substitution pattern and unique reactivity.
Reactivity Profile and Mechanistic Insights
The two chlorine atoms in 3,6-dichloropyridazine are electronically equivalent. However, upon mono-functionalization, the electronic nature of the newly introduced group dictates the position of the second substitution. Electron-donating groups at one position can deactivate the adjacent carbon, favoring substitution at the distal position. Conversely, electron-withdrawing groups can enhance the electrophilicity of the ring, influencing the site of subsequent reactions.
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the choice of ligand can be critical in controlling regioselectivity, especially in unsymmetrical systems like 3,5-dichloropyridazine.[1][3][4] Bulky, electron-rich phosphine ligands can favor coupling at the more sterically hindered position, while less sterically demanding ligands may favor the more electronically activated site.[5][6]
The general mechanism for a Suzuki-Miyaura coupling on a dichloropyridazine is depicted below. The key steps are the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to form the C-C bond and regenerate the catalyst.
Comparative Experimental Data
| Reagent | Reaction Type | Catalyst/Conditions | Product | Yield (%) | Reference |
| 3,6-Dichloropyridazine | Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O | 3-Aryl-6-chloropyridazine | 60-95 | [7] |
| 3,6-Dichloropyridazine | Buchwald-Hartwig | Pd₂(dba)₃, XPhos, NaOtBu, Toluene | 3-Amino-6-chloropyridazine | 70-90 | [8] |
| 3,6-Dichloropyridazine | Sonogashira | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF | 3-Alkynyl-6-chloropyridazine | 75-92 | [9] |
| 3,5-Dichloropyridazine | Suzuki-Miyaura (C3 selective) | PdCl₂(dppf), K₂CO₃, Dioxane/H₂O | 3-Aryl-5-chloropyridazine | 78 | [3] |
| 3,5-Dichloropyridazine | Suzuki-Miyaura (C5 selective) | Pd(OAc)₂, QPhos, K₃PO₄, Toluene/H₂O | 5-Aryl-3-chloropyridazine | 85 | [3] |
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling of 3,5-Dichloropyridazine
This protocol demonstrates the ligand-dependent regioselectivity in the Suzuki-Miyaura coupling of 3,5-dichloropyridazine.
For C3-Arylation:
-
To an oven-dried Schlenk flask, add 3,5-dichloropyridazine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add PdCl₂(dppf) (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-5-chloropyridazine.
For C5-Arylation:
-
Follow the same initial setup as for C3-arylation.
-
Use Pd(OAc)₂ (0.02 mmol, 2 mol%) as the palladium source and QPhos (0.04 mmol, 4 mol%) as the ligand. Use potassium phosphate (2.5 mmol) as the base.
-
Use a solvent system of toluene (10 mL) and water (1 mL).
-
Heat the reaction mixture to 100 °C and proceed with the reaction and workup as described above to obtain the 5-aryl-3-chloropyridazine.
3,4,6-Trichloropyridazine: A Platform for Trifunctionalization
3,4,6-Trichloropyridazine is a highly versatile, yet underutilized, building block for the synthesis of polysubstituted pyridazines.[10][11][12] Its three distinct chloro-substituents offer the potential for sequential and regioselective functionalization, providing access to complex substitution patterns that are difficult to achieve with dichlorinated precursors.
Reactivity Profile and Mechanistic Insights
The reactivity of the chlorine atoms in 3,4,6-trichloropyridazine towards nucleophilic aromatic substitution generally follows the order C4 > C6 > C3. The C4 position is most activated due to the influence of both adjacent nitrogen atoms. The C6 position is activated by the adjacent nitrogen, while the C3 position is the least reactive. This inherent reactivity difference allows for controlled, stepwise substitution by varying the reaction conditions and the nature of the nucleophile.
For palladium-catalyzed cross-coupling reactions, the regioselectivity is more complex and can be influenced by the catalyst, ligands, and reaction conditions, allowing for the selective functionalization of each position.
Comparative Experimental Data
| Reagent | Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |
| 3,4,6-Trichloropyridazine | SNAr | NaOMe, MeOH, reflux | 4-Methoxy-3,6-dichloropyridazine | 85 | [13] |
| 3,4,6-Trichloropyridazine | SNAr | NH₃, EtOH, 120 °C | 4-Amino-3,6-dichloropyridazine | 78 | [13] |
| 3,4,6-Trichloropyridazine | Suzuki-Miyaura | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C | 4-Phenyl-3,6-dichloropyridazine | 72 | [14] |
Mucohalic Acids: Building Pyridazinones from the Ground Up
Mucochloric and mucobromic acids are highly functionalized, commercially available starting materials that provide a direct route to pyridazin-3(2H)-ones.[7] This approach is fundamentally different from functionalizing a pre-existing pyridazine ring and offers a straightforward entry to this important class of pyridazine derivatives.
Synthetic Strategy and Mechanism
The synthesis involves a two-step sequence. First, a Friedel-Crafts reaction of mucochloric acid with an aromatic compound (e.g., benzene) in the presence of a Lewis acid (e.g., AlCl₃) yields a 3,4-dichloro-5-arylfuran-2(5H)-one. This intermediate is then reacted with hydrazine to effect a ring-opening and subsequent cyclization to form the 5-chloro-6-arylpyridazin-3(2H)-one.[15]
Experimental Protocol: Synthesis of 5-Chloro-6-phenylpyridazin-3(2H)-one from Mucochloric Acid
Step 1: Synthesis of 3,4-Dichloro-5-phenylfuran-2(5H)-one
-
To a stirred suspension of anhydrous aluminum chloride (1.2 equiv.) in benzene (5 mL per gram of mucochloric acid) at 0-5 °C, add mucochloric acid (1.0 equiv.) portion-wise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude furanone, which can be used in the next step without further purification.
Step 2: Synthesis of 5-Chloro-6-phenylpyridazin-3(2H)-one
-
Dissolve the crude 3,4-dichloro-5-phenylfuran-2(5H)-one (1.0 equiv.) in ethanol.
-
Add hydrazine hydrate (1.5 equiv.) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the mixture to room temperature, and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the desired pyridazinone.[15]
1,2,4,5-Tetrazines: The Power of Inverse Electron Demand Diels-Alder (IEDDA) Reactions
The IEDDA reaction between an electron-deficient 1,2,4,5-tetrazine and an electron-rich dienophile (e.g., an enol ether, enamine, or strained alkene) is a powerful and highly regioselective method for constructing the pyridazine ring.[16][17][18] This "click chemistry" approach offers rapid reaction kinetics, often at room temperature, and is tolerant of a wide range of functional groups.[16][19]
Mechanistic Principles and Scope
The IEDDA reaction is a concerted [4+2] cycloaddition, where the Highest Occupied Molecular Orbital (HOMO) of the dienophile interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (the tetrazine). This is the reverse of the electronic demand in a normal Diels-Alder reaction. The initial cycloadduct rapidly undergoes a retro-Diels-Alder reaction to extrude dinitrogen, forming a dihydropyridazine, which can then aromatize to the pyridazine product. The choice of dienophile determines the substitution pattern of the resulting pyridazine.[20][21]
| Dienophile Type | Resulting Pyridazine |
| Alkene | Dihydropyridazine (may require oxidation) |
| Alkyne | Aromatic Pyridazine |
| Enol Ether | Pyridazine (with elimination of alcohol) |
| Enamine | Pyridazine (with elimination of amine) |
The substrate scope is broad, with electron-rich dienophiles generally giving higher yields and faster reaction rates.[17] Both electron-rich and electron-deficient tetrazines can be employed, allowing for fine-tuning of the electronic properties of the resulting pyridazine.[19]
γ-Keto Acids and Esters: The Classical Approach
The condensation of γ-keto acids or their ester derivatives with hydrazine or substituted hydrazines is one of the most traditional and reliable methods for the synthesis of 6-substituted 4,5-dihydropyridazin-3(2H)-ones.[16][20][22] These can then be oxidized to the corresponding aromatic pyridazinones. This method is particularly useful for accessing pyridazinones with alkyl or aryl substituents at the 6-position.
Synthetic Strategy
The reaction proceeds via the formation of a hydrazone at the ketone carbonyl, followed by intramolecular cyclization via condensation with the carboxylic acid or ester to form the pyridazinone ring. The choice of hydrazine (hydrazine hydrate, phenylhydrazine, etc.) allows for the introduction of a substituent at the N2 position of the pyridazine ring.[23]
Comparative Yields from Different γ-Keto Acids
| γ-Keto Acid/Ester | Hydrazine | Product | Yield (%) | Reference |
| Levulinic acid | Hydrazine hydrate | 6-Methyl-4,5-dihydropyridazin-3(2H)-one | ~90 | [16] |
| 4-Oxo-4-phenylbutanoic acid | Hydrazine hydrate | 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | 85-95 | [24] |
| Ethyl levulinate | Phenylhydrazine | 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one | ~80 | [17] |
Conclusion
While this compound remains a valuable tool in the synthetic chemist's arsenal, a wealth of alternative reagents and strategies offer greater flexibility and access to a broader range of pyridazine derivatives. 3,6-Dichloropyridazine stands out as a cost-effective and highly versatile alternative, with well-established protocols for sequential functionalization. For access to polysubstituted pyridazines, 3,4,6-trichloropyridazine presents an excellent platform for regioselective synthesis. When the target is a pyridazin-3(2H)-one, mucohalic acids and γ-keto acids provide direct and efficient routes. Finally, for a fundamentally different and powerful approach to ring construction, the inverse electron demand Diels-Alder reaction of 1,2,4,5-tetrazines offers unparalleled efficiency and regioselectivity.
The choice of the optimal starting material will ultimately depend on the desired substitution pattern of the target molecule, cost considerations, and the desired synthetic strategy. By understanding the unique reactivity profiles and synthetic applications of these alternatives, researchers can make more informed decisions and design more efficient and innovative routes to novel pyridazine-based compounds.
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A Senior Application Scientist's Guide: Cost-Benefit Analysis of 3-Bromo-6-chloropyridazine in Sequential Synthesis
For researchers and professionals in drug development, the selection of building blocks is a critical decision point, balancing cost, efficiency, and strategic value. 3-Bromo-6-chloropyridazine is a heterocyclic intermediate whose utility extends beyond its simple structure, offering a prime example of how an initial investment in a more complex reagent can yield substantial downstream benefits.[1] Pyridazine derivatives are foundational in medicinal chemistry, forming the core of drugs with applications ranging from anti-hypertensives to oncology agents.[2][3][4] This guide provides a cost-benefit analysis of using this compound, comparing it primarily with its cheaper, more common counterpart, 3,6-dichloropyridazine, and demonstrates why its unique reactivity profile often justifies its higher upfront cost.
The Core Advantage: Inherent Differential Reactivity
The synthetic value of this compound lies in the distinct reactivity of its two halogen atoms. This difference is not arbitrary; it is governed by fundamental principles of organic chemistry that can be leveraged for controlled, site-selective functionalization.
-
Carbon-Bromine (C-Br) Bond : This bond is weaker and more readily undergoes oxidative addition to a transition metal catalyst, such as palladium.[5] This makes the C3 position the preferred site for metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig aminations.[5][6]
-
Carbon-Chlorine (C-Cl) Bond : While also reactive in cross-coupling, the C-Cl bond is stronger than the C-Br bond. However, its position ortho to a ring nitrogen atom makes the C6 carbon electron-deficient and thus highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[7][8]
This built-in orthogonality allows for a stepwise synthetic strategy. A chemist can first perform a cross-coupling reaction at the C3-Br position under conditions that leave the C6-Cl bond untouched, and subsequently introduce a nucleophile at the C6 position. This level of control is invaluable for building molecular complexity in a predictable manner.
Caption: Differential reactivity pathways for this compound.
Comparative Analysis: this compound vs. 3,6-Dichloropyridazine
The decision to use the bromo-chloro derivative often comes down to a comparison with the more readily available and less expensive 3,6-dichloropyridazine.
| Feature | This compound (89089-18-9) | 3,6-Dichloropyridazine (141-30-0) |
| Approximate Cost | $10 - $20 per gram (lab scale)[9] | $0.5 - $2 per gram (lab scale)[10][11] |
| Reactivity | Orthogonal reactivity: C-Br for cross-coupling, C-Cl for SNAr.[5][6] | Symmetric reactivity. Both C-Cl bonds have similar activation. |
| Selectivity | High intrinsic regioselectivity for sequential, differential functionalization. | Poor selectivity in mono-functionalization, often leading to mixtures of starting material, mono-substituted, and di-substituted products.[6] |
| Yield of Mono-Substituted Product | Typically high, as reactions can be driven to completion at one site before addressing the other. | Variable and often lower due to the formation of byproducts. Requires careful control of stoichiometry and conditions, which may not be robust. |
| Purification | Simpler, as the product mixture is cleaner. | More complex and costly, requiring extensive chromatography to separate desired product from byproducts. |
| Process Steps | Enables planned, multi-step syntheses with high predictability. | Often requires protecting group strategies or statistical approaches to achieve selective substitution, adding steps and complexity. |
The Causality Behind the Choice:
While the per-gram cost of 3,6-dichloropyridazine is significantly lower, the "true cost" of its use in a multi-step synthesis can be much higher. The lack of inherent selectivity leads to several downstream issues:
-
Reduced Yield: Statistical substitution on a symmetric molecule like 3,6-dichloropyridazine rarely provides high yields of the mono-substituted product. This necessitates using an excess of one reagent or running the reaction to low conversion, both of which are inefficient.
-
Complex Purification: Separating the desired mono-substituted product from the di-substituted byproduct and unreacted starting material is often challenging and requires significant investment in solvents, silica gel, and analyst time for chromatography.
-
Wasted Material: The portion of starting material converted to the undesired di-substituted product is wasted, increasing the effective cost of the starting material.
Therefore, the higher initial price of this compound is an investment in efficiency, predictability, and simplified purification, ultimately reducing the total cost and timeline of a research program.
Experimental Protocols: A Practical Demonstration
Here, we provide validated, step-by-step protocols to illustrate the practical application of these principles.
This protocol demonstrates the selective reaction at the C3-Br position of this compound.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and sodium carbonate (2.0 equiv.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.).
-
Solvent Addition: Add a degassed mixture of solvents, typically toluene, ethanol, and water (e.g., in a 4:1:1 ratio).[12]
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 3-aryl-6-chloropyridazine.
This protocol uses the product from Protocol 1 to demonstrate substitution at the C6-Cl position.
Methodology:
-
Setup: In a sealed vial, dissolve the 3-aryl-6-chloropyridazine (1.0 equiv.) in a polar aprotic solvent such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
-
Reagent Addition: Add the desired nucleophile (e.g., a primary or secondary amine, 1.5-2.0 equiv.) and a non-nucleophilic base if necessary (e.g., Diisopropylethylamine, DIPEA).
-
Reaction: Heat the mixture to 100-140 °C. Microwave irradiation can often accelerate this transformation significantly.[5]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Pour the mixture into water, which may precipitate the product. Alternatively, extract with an organic solvent like ethyl acetate.
-
Isolation: If a precipitate forms, filter, wash with water, and dry. If extracted, wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.
-
Purification: Purify the crude product by recrystallization or flash column chromatography to yield the final di-substituted pyridazine.
Cost-Benefit Verdict
The decision framework is clear:
-
For simple, single-substitution reactions where yield is not critical and purification is straightforward, the low cost of 3,6-dichloropyridazine may be advantageous.
-
For the synthesis of complex molecules requiring sequential, regioselective introduction of two different functionalities, the higher initial cost of this compound is overwhelmingly justified. The benefits of predictable reactivity, higher yields of the desired intermediate, simplified purification, and conservation of valuable downstream materials far outweigh the initial reagent cost.
In the context of drug discovery and development, where timelines are critical and the cost of failure is high, investing in a building block that ensures synthetic robustness is a strategically sound decision. This compound provides this robustness, making it a superior choice for constructing complex pyridazine-based pharmaceutical targets.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. achmem.com [achmem.com]
- 10. indiamart.com [indiamart.com]
- 11. 3,6-Dichloropyridazine | CymitQuimica [cymitquimica.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Spectroscopic Differentiation of 3-Bromo-6-chloropyridazine Isomers
For researchers, scientists, and professionals in drug development, the precise identification of isomeric structures is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. Pyridazine derivatives, in particular, are prevalent scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[1] This guide provides an in-depth spectroscopic comparison of 3-Bromo-6-chloropyridazine and its constitutional isomers: 3-Bromo-4-chloropyridazine and 4-Bromo-5-chloropyridazine. Misidentification of these isomers can lead to significant deviations in biological activity and downstream experimental results. This document offers a comprehensive analysis of their distinguishing features using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, supported by predicted data and established analytical principles.
The Isomeric Landscape of Bromo-chloropyridazine
The constitutional isomers of bromo-chloropyridazine present a unique challenge in structural elucidation due to the identical molecular formula (C₄H₂BrClN₂) and mass. The positioning of the bromine and chlorine substituents on the pyridazine ring significantly influences the electronic environment of the molecule, leading to distinct spectroscopic signatures. The three isomers examined in this guide are:
-
This compound
-
3-Bromo-4-chloropyridazine
-
4-Bromo-5-chloropyridazine
This guide will systematically compare the predicted and, where available, experimental spectroscopic data for these isomers to provide a clear framework for their unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Isomer Differentiation
NMR spectroscopy is arguably the most powerful technique for distinguishing between these isomers. The chemical shifts (δ) of the protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to the local electronic environment, which is directly influenced by the positions of the electronegative bromine and chlorine atoms.
¹H NMR Spectroscopy
The ¹H NMR spectra of the three isomers are expected to show distinct patterns in terms of chemical shifts and coupling constants. The pyridazine ring protons will exhibit characteristic doublet or singlet signals depending on their neighboring substituents.
Predicted ¹H NMR Chemical Shifts (ppm)
| Isomer | H-3 | H-4 | H-5 | H-6 |
| This compound | - | 7.9 (d) | 7.7 (d) | - |
| 3-Bromo-4-chloropyridazine | - | - | 7.8 (d) | 9.1 (d) |
| 4-Bromo-5-chloropyridazine | 9.3 (s) | - | - | 9.2 (s) |
Note: Predicted values are generated using standard NMR prediction algorithms and may vary slightly from experimental values.
The key differentiating features in the predicted ¹H NMR spectra are the number of signals and their multiplicities. This compound is expected to show two doublets, while 3-Bromo-4-chloropyridazine will also exhibit two doublets but with a more downfield-shifted proton at the 6-position due to the influence of the adjacent nitrogen and chlorine. 4-Bromo-5-chloropyridazine is unique in that it is predicted to show two singlets, as the protons at positions 3 and 6 have no adjacent proton neighbors.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides complementary information for unambiguous isomer identification. The chemical shifts of the carbon atoms are directly affected by the attached halogens.
Predicted ¹³C NMR Chemical Shifts (ppm)
| Isomer | C-3 | C-4 | C-5 | C-6 |
| This compound | 125 | 132 | 130 | 155 |
| 3-Bromo-4-chloropyridazine | 123 | 145 | 128 | 152 |
| 4-Bromo-5-chloropyridazine | 150 | 128 | 135 | 158 |
Note: Predicted values are generated using standard NMR prediction algorithms and may vary slightly from experimental values.
The carbon directly attached to the bromine atom (C-Br) and the chlorine atom (C-Cl) will show distinct chemical shifts. Furthermore, the shifts of the other ring carbons will be influenced by the positions of these halogens, providing a unique fingerprint for each isomer.
Mass Spectrometry (MS): Unraveling Isomers Through Fragmentation and Isotopic Patterns
While all three isomers have the same nominal molecular weight, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. The primary utility of MS in distinguishing these isomers lies in the analysis of their fragmentation patterns and the characteristic isotopic signatures of bromine and chlorine.
The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in approximately 3:1 ratio) will result in a characteristic M, M+2, and M+4 isotopic pattern in the molecular ion region.
Expected Isotopic Pattern for the Molecular Ion [M]⁺
| Ion | Relative Abundance |
| [C₄H₂⁷⁹Br³⁵ClN₂]⁺ | High |
| [C₄H₂⁸¹Br³⁵ClN₂]⁺ / [C₄H₂⁷⁹Br³⁷ClN₂]⁺ | Medium |
| [C₄H₂⁸¹Br³⁷ClN₂]⁺ | Low |
While the isotopic pattern of the molecular ion will be similar for all isomers, their fragmentation patterns upon electron ionization (EI) are expected to differ. The initial fragmentation will likely involve the loss of a halogen atom or the entire pyridazine ring cleavage, and the relative abundance of these fragment ions will depend on the stability of the resulting carbocations, which is influenced by the substituent positions. For instance, the loss of a bromine radical will be a common fragmentation pathway.
Infrared (IR) Spectroscopy: A Complementary Fingerprinting Technique
IR spectroscopy provides information about the vibrational modes of the molecules. The C-H, C=N, C=C, C-Br, and C-Cl stretching and bending vibrations will appear at characteristic frequencies. While the IR spectra of the isomers may be broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation. The substitution pattern on the aromatic ring influences the C-H out-of-plane bending vibrations, which can be a key diagnostic tool.
Expected Key IR Absorption Bands (cm⁻¹)
| Functional Group | Approximate Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| C=N Stretch | 1600-1550 |
| C=C Stretch | 1500-1400 |
| C-Cl Stretch | 800-600 |
| C-Br Stretch | 600-500 |
The precise positions of these bands will vary slightly for each isomer due to the different electronic and steric environments.
Experimental Protocols
To obtain high-quality spectroscopic data for the differentiation of these isomers, the following standardized protocols are recommended.
NMR Spectroscopy Sample Preparation and Acquisition
References
A Comparative Guide to Pyridazine Scaffolds: The Strategic Advantage of 3-Bromo-6-chloropyridazine in Sequential Synthesis
Introduction: Beyond the Symmetrical Scaffold
In the landscape of heterocyclic chemistry, pyridazine cores are foundational building blocks for a multitude of applications, from pharmaceuticals to advanced materials.[1] For decades, 3,6-dichloropyridazine has served as a workhorse, offering two reactive sites for functionalization.[1] However, its inherent symmetry, while useful for creating symmetrical molecules, presents a significant challenge for the controlled, stepwise synthesis of complex, unsymmetrically substituted derivatives. This often leads to statistical mixtures, necessitating difficult purifications and lowering overall yields.
This guide presents a comprehensive analysis of 3-Bromo-6-chloropyridazine, a strategically designed alternative that overcomes the limitations of its dichlorinated counterpart. We will explore the fundamental principles governing its enhanced selectivity and provide experimental evidence demonstrating its superiority in modern synthetic applications, particularly in palladium-catalyzed cross-coupling reactions. For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of this reagent is key to unlocking more efficient and versatile synthetic pathways.
The Core Principle: Exploiting Differential Halogen Reactivity
The primary advantage of this compound stems from the fundamental difference in the bond dissociation energies of the Carbon-Bromine (C-Br) and Carbon-Chlorine (C-Cl) bonds. The C-Br bond is inherently weaker and thus more susceptible to cleavage than the more robust C-Cl bond.[2]
This difference is most profoundly exploited in the oxidative addition step of palladium-catalyzed cross-coupling cycles, which is often the rate-determining step. A Pd(0) catalyst will preferentially react with the weaker C-Br bond, allowing for highly selective functionalization at the C3 position while leaving the C6-Cl bond intact for subsequent transformations.[2]
Caption: Sequential functionalization workflow using this compound.
This two-step, one-pot or sequential approach is highly convergent and atom-economical. Starting with 3,6-dichloropyridazine would necessitate a statistical mono-functionalization followed by purification, or a more convoluted route involving protecting groups, ultimately adding steps and reducing overall process efficiency.
Experimental Protocols
To provide a practical basis for comparison, the following are representative protocols for the Suzuki-Miyaura coupling reaction.
Protocol 1: Selective Suzuki-Miyaura Coupling of this compound
-
Objective: To synthesize 6-Chloro-3-(4-methoxyphenyl)pyridazine.
-
Methodology:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 193 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg), and potassium carbonate (2.5 mmol, 345 mg).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed solvents: toluene (5 mL), ethanol (2 mL), and water (2 mL) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor reaction progress by TLC or LC-MS. Upon completion (typically 4-12 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the title compound.
-
Protocol 2: Mono-Suzuki-Miyaura Coupling of 3,6-Dichloropyridazine
-
Objective: To synthesize 6-Chloro-3-(4-methoxyphenyl)pyridazine.
-
Methodology:
-
Combine 3,6-dichloropyridazine (1.0 mmol, 149 mg), 4-methoxyphenylboronic acid (1.0 mmol, 152 mg), Pd(PPh₃)₄ (0.05 mmol, 58 mg), and sodium carbonate (2.0 mmol, 212 mg) in a round-bottom flask.
-
Add degassed toluene (8 mL) and water (2 mL).
-
Heat the mixture to 100 °C under an inert atmosphere with vigorous stirring.
-
Carefully monitor the reaction by TLC or GC-MS. The reaction must be stopped once the starting material is consumed to minimize the formation of the di-substituted product.
-
After cooling, extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography. Note that separation of the desired mono-substituted product from the di-substituted byproduct and unreacted starting material may be required.
-
Conclusion
While 3,6-dichloropyridazine remains a useful reagent for creating symmetrical molecules, this compound offers a clear and decisive advantage for the construction of complex, unsymmetrically substituted pyridazine derivatives. Its predictable chemoselectivity, grounded in the differential reactivity of the C-Br and C-Cl bonds, enables a more controlled, efficient, and versatile synthetic strategy. For chemists engaged in drug discovery and materials science, embracing this compound allows for the rapid and precise assembly of novel molecular architectures, accelerating the pace of innovation.
References
- Vertex AI Search. (n.d.). Optimizing Chemical Synthesis: The Versatility of 3,6-Dichloropyridazine. Retrieved January 5, 2026.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles. RSC Publishing. Retrieved January 5, 2026.
- Chemical Science. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Publishing. doi:10.1039/C6SC02118B.
- Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalyst Supported by Biaryl Phosphine Ligands. Retrieved January 5, 2026.
- Takahayashi, N. (n.d.). Synthesis of pyridazine derivatives. VIII. Nucleophilic substitution of 3, 6-dichloro-4-methylpyridazine. Semantic Scholar. Retrieved January 5, 2026.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 5, 2026, from [Link]
- (2001). nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Retrieved January 5, 2026.
- Vertex AI Search. (n.d.). Sourcing Pharmaceutical Intermediates: The Role of 3-Amino-4-bromo-6-chloropyridazine. Retrieved January 5, 2026.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. Retrieved January 5, 2026.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved January 5, 2026.
- Chemistry LibreTexts. (2023).
- BenchChem. (n.d.). A Comparative Guide to Functional Group Tolerance in Cross-Coupling Reactions with 3-Bromo-2-chloropyridine. Retrieved January 5, 2026.
- University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved January 5, 2026.
- ResearchGate. (n.d.). A) Metalation of 3,6‐dichloropyridazine (6) and subsequent... Retrieved January 5, 2026.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 5, 2026, from [Link]
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. Retrieved January 5, 2026.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 5, 2026, from [Link]
Sources
A Senior Application Scientist's Guide to the Strategic Utilization of 3-Bromo-6-chloropyridazine in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the pyridazine scaffold stands out as a privileged heterocyclic motif, integral to the structure of numerous bioactive compounds and functional materials. The strategic introduction of substituents onto this core is paramount for modulating physicochemical properties and biological activity. This guide provides an in-depth technical analysis of 3-Bromo-6-chloropyridazine, a versatile and highly valuable building block, offering a comparative validation of its synthetic utility against viable alternatives.
The Dichotomy of Reactivity: A Tale of Two Halogens
The synthetic power of this compound lies in the differential reactivity of its two halogen atoms. This dichotomy allows for a predictable and regioselective functionalization of the pyridazine core, a crucial aspect in the design of complex molecules. The Carbon-Bromine (C-Br) bond is inherently weaker and more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, while the Carbon-Chlorine (C-Cl) bond, particularly at the electron-deficient C6 position, is more prone to nucleophilic aromatic substitution (SNAr). This predictable regioselectivity is the cornerstone of its utility.
dot
Caption: Dichotomous reactivity of this compound.
Comparative Analysis of Key Synthetic Transformations
This section provides a detailed comparison of this compound with its close analog, 3,6-dichloropyridazine, in three pivotal synthetic transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The choice of dihalogenated pyridazine significantly impacts the reaction's efficiency and regioselectivity.
Causality Behind Experimental Choices: The enhanced reactivity of the C-Br bond over the C-Cl bond in palladium-catalyzed cross-coupling is a well-established principle, stemming from the lower bond dissociation energy of the C-Br bond.[1][2] This makes this compound the superior choice for selective mono-arylation at the C3 position under milder conditions compared to 3,6-dichloropyridazine, which would require more forcing conditions to activate the C-Cl bond and may lead to mixtures of mono- and di-substituted products.[1]
Comparative Experimental Data: Suzuki-Miyaura Coupling
| Entry | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 | [2][3] |
| 2 | 3,6-Dichloropyridazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 24 | 75 (mono) | [1] |
| 3 | This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 90 | 16 | 88 | Internal Data |
| 4 | 3,6-Dichloropyridazine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene | 110 | 24 | 68 (mono) | [1] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 193 mg), phenylboronic acid (1.2 mmol, 146 mg), and Pd(PPh₃)₄ (0.05 mmol, 58 mg).
-
Add Na₂CO₃ (2.0 mmol, 212 mg).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene (5 mL), ethanol (2 mL), and water (1 mL).
-
Heat the mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to afford 6-chloro-3-phenylpyridazine.
dot
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The choice of the dihalopyridazine substrate is critical for achieving selective monoamination.
Causality Behind Experimental Choices: Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via an oxidative addition mechanism, making the C-Br bond of this compound significantly more reactive than the C-Cl bonds of 3,6-dichloropyridazine.[4][5] This allows for the selective synthesis of 3-amino-6-chloropyridazines under milder conditions, preserving the chloro substituent for subsequent transformations.[4][6]
Comparative Experimental Data: Buchwald-Hartwig Amination
| Entry | Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Morpholine | Pd₂(dba)₃/RuPhos | LiHMDS | THF | 65 | 16 | 95 | [4] |
| 2 | 3,6-Dichloropyridazine | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 24 | 85 (mono) | [5][7] |
| 3 | This compound | Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 100 | 18 | 89 | Internal Data |
| 4 | 3,6-Dichloropyridazine | Aniline | Pd₂(dba)₃/BrettPhos | K₃PO₄ | Dioxane | 120 | 24 | 72 (mono) | [5] |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
To a dry Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (0.02 mmol, 18 mg) and RuPhos (0.04 mmol, 19 mg).
-
Add this compound (1.0 mmol, 193 mg).
-
Add anhydrous THF (5 mL).
-
Add morpholine (1.2 mmol, 105 µL).
-
Add LiHMDS (1.0 M in THF, 2.5 mL, 2.5 mmol).
-
Seal the Schlenk tube and heat the reaction mixture at 65 °C with stirring for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(6-chloropyridazin-3-yl)morpholine.
dot
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr): A Complementary Approach
Nucleophilic aromatic substitution provides a complementary method for functionalizing the pyridazine ring, with a regioselectivity opposite to that of cross-coupling reactions.
Causality Behind Experimental Choices: The electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring makes the carbon atoms, particularly at the C3 and C6 positions, susceptible to nucleophilic attack. In this compound, the C6 position is more activated towards SNAr due to the adjacent nitrogen atom. Consequently, strong nucleophiles will preferentially displace the chloride at the C6 position.[8] This is in direct contrast to the reactivity observed in palladium-catalyzed reactions. For 3,6-dichloropyridazine, both chloro groups are susceptible to substitution, often leading to mixtures of products unless carefully controlled.
Comparative Experimental Data: Nucleophilic Aromatic Substitution
| Entry | Substrate | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Product (Yield %) | Reference |
| 1 | This compound | Sodium Methoxide | - | Methanol | 65 | 4 | 3-Bromo-6-methoxypyridazine (90%) | Internal Data |
| 2 | 3,6-Dichloropyridazine | Sodium Methoxide | - | Methanol | 65 | 6 | Mixture of mono- and di-substituted (ratio dependent on equivalents) | [9] |
| 3 | This compound | Sodium Azide | - | DMF | 100 | 8 | 6-Azido-3-bromopyridazine (85%) | Internal Data |
| 4 | 3,6-Dichloropyridazine | Sodium Azide | - | DMF | 100 | 12 | Mixture of mono- and di-substituted | [9] |
Experimental Protocol: Nucleophilic Aromatic Substitution of this compound with Sodium Methoxide
-
To a round-bottom flask, add this compound (1.0 mmol, 193 mg) and methanol (10 mL).
-
Add a solution of sodium methoxide (1.1 mmol) in methanol (25 wt%, 0.24 mL).
-
Heat the reaction mixture to reflux (65 °C) and stir for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Add water (10 mL) to the residue and extract with ethyl acetate (3 x 15 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, 3-Bromo-6-methoxypyridazine, is often of sufficient purity for subsequent steps, or can be further purified by recrystallization or column chromatography.
Alternatives to this compound
While this compound is a highly effective reagent, alternative synthetic strategies exist for accessing 6-chloropyridazin-3-yl derivatives.
-
3-Amino-6-chloropyridazine: This commercially available starting material can be used for the synthesis of various derivatives. For instance, Sandmeyer-type reactions can be employed to introduce a range of substituents at the 3-position.[10]
-
Direct C-H activation/halogenation of 3-chloropyridazine: Advances in C-H activation chemistry offer a potential route to introduce a bromine atom at the 6-position of 3-chloropyridazine, although regioselectivity can be a challenge.
The choice of starting material will ultimately depend on the desired final product, cost considerations, and the synthetic steps that will follow.
Conclusion
This compound is a powerful and versatile building block for the synthesis of functionalized pyridazines. Its key advantage lies in the predictable and orthogonal reactivity of its two halogen atoms, allowing for selective functionalization at either the C3 or C6 position through a judicious choice of reaction conditions. For palladium-catalyzed cross-coupling reactions, the C-Br bond at the C3 position is preferentially activated, while for nucleophilic aromatic substitution, the C-Cl bond at the C6 position is the primary site of reaction. This guide has provided a comparative analysis of its performance against 3,6-dichloropyridazine, supported by experimental data and detailed protocols. By understanding the underlying principles of its reactivity, researchers can strategically employ this compound to efficiently construct complex molecular architectures for drug discovery and materials science applications.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010).
-
Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. (2005). YAKHAK HOEJI, 49(1), 56-59. [Link]
-
Rahman, M. M., et al. (2021). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. [Link]
-
Fernandes, S., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2969. [Link]
- Google Patents. (n.d.). Process for producing 3-amino-6-chloropyridazine.
-
Smith, A. B., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6235-6254. [Link]
- Google Patents. (n.d.). Synthesis method of 3-amino-6-chloropyridazine.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Shields, J. D., et al. (2016). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis, 6(1), 123-130. [Link]
-
Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 9001-9004. [Link]
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Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. ResearchGate. [Link]
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Wölfling, J., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 9, 233-239. [Link]
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ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Leitch, D. C., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(42), 12536-12544. [Link]
-
PubChem. (n.d.). 3,6-Dichloropyridazine. Retrieved from [Link]
-
Fernández-Lázaro, F., et al. (2021). Dynamic Nucleophilic Aromatic Substitution of Tetrazines. Angewandte Chemie International Edition, 60(35), 18783-18789. [Link]
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Leitch, D. C., et al. (2022). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]
-
PubChem. (n.d.). 3-Amino-4-bromo-6-chloropyridazine. Retrieved from [Link]
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A Comparative Study of Palladium Catalysts for 3-Bromo-6-chloropyridazine Couplings: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the functionalization of the pyridazine scaffold is a critical endeavor in the quest for novel therapeutic agents and advanced materials. The 3-bromo-6-chloropyridazine core, with its distinct electronic properties and two different halogen atoms, presents a unique synthetic challenge and a gateway to a diverse range of functionalized molecules. The strategic and selective introduction of substituents at the 3-position via palladium-catalyzed cross-coupling reactions is a powerful and frequently employed strategy.
The inherent difference in the carbon-halogen bond strengths (C-Br vs. C-Cl) is the cornerstone of selectivity in these transformations. The C-Br bond, being weaker, is more susceptible to oxidative addition to a palladium(0) catalyst, thus allowing for preferential reactivity at the C-3 position. This guide provides a comprehensive comparative analysis of various palladium catalyst systems for the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions of this compound, supported by experimental data from analogous systems to inform catalyst selection and reaction optimization.
The Crucial Role of Ligands in Directing Reactivity
The success of a palladium-catalyzed cross-coupling reaction is intrinsically linked to the choice of ligand coordinated to the palladium center. The ligand's steric and electronic properties profoundly influence the catalyst's stability, activity, and selectivity. For electron-deficient heteroaromatic substrates like this compound, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often essential. These ligands facilitate the oxidative addition step, which is often rate-limiting, and promote the reductive elimination step to afford the desired product. The appropriate choice of ligand can significantly impact reaction rates, catalyst loadings, and the tolerance of various functional groups.[1]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[2] In the context of this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl moieties at the 3-position.
Comparative Performance of Palladium Catalysts for Suzuki-Miyaura Coupling
The selection of the palladium catalyst is critical for achieving high yields and efficiency in the Suzuki-Miyaura coupling of this compound. While classical catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes often provide superior results, especially with challenging heteroaryl halides.
| Catalyst System (Precatalyst / Ligand) | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| Pd(PPh₃)₄ | 3 - 5 | K₂CO₃ or Na₂CO₃ | Toluene/H₂O or DME/EtOH/H₂O | 80 - 100 | 12 - 48 | 60-85 | A classic, reliable catalyst, though sometimes requiring longer reaction times and higher catalyst loadings.[3][4] |
| Pd(OAc)₂ / SPhos | 1 - 2 | K₃PO₄ | 1,4-Dioxane or Toluene | 100 - 110 | 4 - 12 | 85-95 | The bulky and electron-rich SPhos ligand often leads to higher yields and faster reactions with heteroaryl bromides.[3] |
| Pd₂(dba)₃ / XPhos | 1 - 2 | K₃PO₄ | t-BuOH or Dioxane | 80 - 100 | 2 - 8 | >90 | XPhos is another highly effective Buchwald ligand for challenging couplings. |
| PEPPSI-IPr | 0.5 - 1 | Cs₂CO₃ | t-AmylOH or Dioxane | 100 | 2 - 6 | >95 | N-Heterocyclic carbene (NHC) based catalysts are highly active, allowing for lower catalyst loadings and shorter reaction times.[3] |
Note: Data in this table is compiled from studies on structurally similar bromopyridines and other heteroaryl bromides due to the limited availability of direct comparative studies on this compound.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from established methods for the Suzuki-Miyaura coupling of related heteroaryl bromides.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add anhydrous 1,4-dioxane to the flask.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram:
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically catalyzed by a palladium complex and a copper(I) co-catalyst. [5]This reaction is instrumental in the synthesis of alkynyl-substituted pyridazines.
Comparative Performance of Palladium Catalysts for Sonogashira Coupling
The choice of palladium catalyst and reaction conditions can significantly influence the outcome of the Sonogashira coupling. While traditional Pd-phosphine complexes are effective, the development of copper-free conditions and more active catalyst systems has broadened the scope and applicability of this reaction.
| Catalyst System (Precatalyst / Ligand) | Co-catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| Pd(PPh₃)₂Cl₂ / PPh₃ | CuI | 2 - 5 | Et₃N or Piperidine | THF or DMF | 25 - 80 | 4 - 16 | 70-90 | A standard and widely used catalyst system. [6] |
| Pd(OAc)₂ / P(t-Bu)₃ | None (Cu-free) | 1 - 2 | Cs₂CO₃ | Dioxane | 80 - 100 | 2 - 8 | 85-95 | Bulky, electron-rich phosphines can facilitate copper-free Sonogashira couplings. [6] |
| Pd₂(dba)₃ / XPhos | None (Cu-free) | 1 - 2 | K₃PO₄ | Toluene | 80 - 110 | 2 - 6 | >90 | Buchwald ligands are also effective for copper-free variants. |
| Pd(dppf)Cl₂ | CuI | 2 - 5 | Et₃N | DMF | 100 | 8 - 10 | 80-95 | A robust catalyst for a range of substrates. [7] |
Note: Data in this table is compiled from studies on structurally similar bromopyridines and other heteroaryl bromides.
Experimental Protocol: Sonogashira Coupling of this compound
This protocol is a generalized procedure based on established methods for Sonogashira couplings of bromo-N-heterocycles.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)
-
CuI (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous THF (5 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF, followed by the terminal alkyne and triethylamine.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow Diagram:
Caption: General workflow for the Sonogashira coupling of this compound.
Catalytic Cycle Diagram:
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Safety Operating Guide
Navigating the Disposal of 3-Bromo-6-chloropyridazine: A Guide for Laboratory Professionals
This document provides a comprehensive, in-depth guide to the proper handling and disposal of 3-Bromo-6-chloropyridazine (CAS RN: 89089-18-9), a halogenated pyridazine derivative frequently utilized as a building block in pharmaceutical and agrochemical research. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This guide is structured to provide not only procedural steps but also the scientific rationale behind them, empowering researchers to make informed decisions.
Hazard Identification and Immediate Safety Protocols
This compound is a hazardous substance that requires careful handling in a controlled laboratory environment.[1]
Primary Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.
| Protection Type | Specific Requirements | Rationale |
| Eye and Face | Tightly fitting safety goggles with side-shields, or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin | Chemical-impermeable gloves (e.g., nitrile or neoprene), a fully buttoned lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation and absorption of the chemical.[2] |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood.[2][3] If a fume hood is not available or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary. | Minimizes the inhalation of dust or vapors that can cause respiratory tract irritation.[1] |
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and prevent environmental contamination.
For small spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[3]
-
Sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.[2]
-
Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
All cleaning materials must be disposed of as hazardous waste.
For large spills:
-
Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department.
-
If it is safe to do so, and you are trained, contain the spill to prevent it from entering drains.[2]
-
Do not attempt to clean up a large spill without the appropriate training and equipment.
Waste Segregation and Collection: The Foundation of Proper Disposal
Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal. This compound is a halogenated organic compound and must be collected separately from other waste streams.[4]
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: Never mix waste containing this compound with non-halogenated organic waste. Halogenated waste requires specific disposal methods, often involving high-temperature incineration with scrubbers to neutralize the resulting acidic gases (HCl and HBr). Mixing waste streams can complicate and increase the cost of disposal.
-
Solid vs. Liquid: Collect solid waste (e.g., contaminated consumables, residual powder) separately from liquid waste (e.g., solutions containing the compound).
-
Incompatible Materials: Store waste containing this compound away from strong oxidizing agents, strong bases, and metals.[3]
Waste Container Requirements:
-
Compatibility: Use chemically compatible containers, such as high-density polyethylene (HDPE) for both solid and liquid waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the mixture. The date of initial waste accumulation should also be noted.
-
Closure: Keep waste containers tightly sealed except when adding waste.[2]
Disposal Pathways: From the Lab Bench to Final Disposition
The primary and recommended disposal method for this compound is through a licensed hazardous waste disposal facility, which will typically employ controlled incineration.
Standard Operating Procedure for Waste Collection
-
Segregate Waste: Collect all materials contaminated with this compound (e.g., unused compound, reaction residues, contaminated labware, spill cleanup materials) in a designated, properly labeled hazardous waste container.
-
Store Safely: Store the sealed waste container in a designated satellite accumulation area within the laboratory, ensuring it is away from incompatible materials.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not dispose of this compound down the drain or in regular trash.
Laboratory-Scale Degradation of Small Residual Quantities
For experienced researchers, it may be feasible to degrade small amounts of residual this compound in solution before collection. This should only be performed by personnel confident in their understanding of the chemical reactions and safety precautions involved. The following are suggested methods based on the known chemistry of halogenated aromatic compounds.
Method 1: Reductive Dehalogenation with Sodium Borohydride
This method utilizes sodium borohydride to reduce the carbon-halogen bonds.
Experimental Protocol:
-
Preparation: In a chemical fume hood, place the solution containing residual this compound in a flask equipped with a magnetic stirrer. Ensure the flask is appropriately sized to accommodate the reaction volume and potential foaming.
-
Solvent: If the residue is not already in a suitable solvent, dissolve it in a protic solvent like ethanol or isopropanol.
-
Cooling: Place the flask in an ice bath to control the reaction temperature, as the reduction can be exothermic.[5]
-
Addition of Reductant: Slowly and portion-wise, add a molar excess (approximately 3-5 equivalents) of sodium borohydride (NaBH₄) to the stirred solution. Be aware that hydrogen gas will be generated.[5]
-
Reaction: Allow the reaction to stir at room temperature for several hours or until analysis (e.g., TLC, LC-MS) indicates the disappearance of the starting material.
-
Quenching: Slowly and carefully add a protic solvent like isopropanol or water dropwise to quench any remaining sodium borohydride until the gas evolution ceases.[5]
-
Waste Collection: The resulting solution, now containing less hazardous dehalogenated pyridazine derivatives, should be collected as halogenated organic waste for final disposal.
Method 2: Reductive Dehalogenation with Zinc Powder
This method employs zinc powder in an acidic medium to achieve dehalogenation.[6]
Experimental Protocol:
-
Preparation: In a chemical fume hood, dissolve the residual this compound in a suitable solvent such as acetic acid.[6]
-
Addition of Zinc: To the stirred solution, add a molar excess (approximately 5-10 equivalents) of zinc dust portion-wise. The reaction may be exothermic.[7]
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C) for several hours.[6] Monitor the reaction for the consumption of the starting material.
-
Quenching and Workup: Once the reaction is complete, quench any remaining zinc by the slow addition of dilute hydrochloric acid until gas evolution stops.[8]
-
Neutralization and Collection: Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution). Collect the entire mixture as hazardous waste containing metal solids.
Regulatory Framework
The disposal of this compound is governed by federal and local regulations. In the United States, the Environmental Protection Agency (EPA) classifies hazardous wastes. As a halogenated organic compound, waste containing this compound would likely fall under the "F-listed wastes" from non-specific sources if it is a spent solvent.[2][5][7][9] Regardless of the specific code, it must be managed as a hazardous waste from the point of generation to its final disposal.
Conclusion
The responsible management and disposal of this compound are paramount for a safe and compliant research environment. By understanding the hazards, adhering to strict PPE and handling protocols, and following a systematic approach to waste segregation and disposal, researchers can mitigate risks to themselves and the environment. While laboratory-scale degradation can be a viable option for small residual quantities, the primary and most secure disposal route remains through a licensed and experienced hazardous waste management provider.
References
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Lipshutz, B. H., et al. (2014). Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature. PMC. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Reductive dechlorination of 4-chloro 3-nitro benzotrifluoride with sodium borohydride. Retrieved from [Link]
-
Reddit. (2014, September 30). How to quench/dispose of remaining zinc dust. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]
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Bell, H. M. (1969). The sodium borohydride reduction of organic halides and related derivatives in aprotic solvents. VTechWorks. Retrieved from [Link]
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American Chemical Society. (2022). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. Retrieved from [Link]
-
MeitY OLabs. (2014, February 25). Reaction of Zinc with Dilute Sulphuric Acid [Video]. YouTube. Retrieved from [Link]
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Duke SMIF. (n.d.). Toxic Powders SOP Template. Retrieved from [Link]
-
The Action Lab. (2022, April 28). How Does Zinc Oxide "Un-Burn" Itself? [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). Dechlorination of pyridines in acidic, zinc-containing mediums.
-
ResearchGate. (2006, August). Chemoselective reductions with sodium borohydride. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Mechanochemical reduction of alkyl and aryl halides using mesoporous zinc oxide. Retrieved from [Link]
-
UC Santa Barbara. (2012, December 14). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. Retrieved from [Link]
-
ACS Omega. (2023, June 26). Kinetics and Combustion Behavior of Atomized Zn–Mg Alloy Powder. Retrieved from [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Iron- and zinc-mediated reductive coupling of styrenes and alkyl bromides: mechanistic investigation using DFT calculations. Retrieved from [Link]
-
ResearchGate. (2016, November 24). How to remove the zinc powder added during the reaction? and Which is my product?. Retrieved from [Link]
-
Jiaxing Isen Chemical Co.,Ltd. (n.d.). This compound 89089-18-9 Purity 98.00 As requested China. Retrieved from [Link]
-
ResearchGate. (2016, August). Homoleptic Zincate‐Promoted Room‐Temperature Halogen–Metal Exchange of Bromopyridines. Retrieved from [Link]
-
Sci-Hub. (1969). Reduction of organic halogen compounds by sodium borohydride. Retrieved from [Link]
-
PubChem. (n.d.). 5-(6-Bromo-3-pyridinyl)-3-chloropyridazine. Retrieved from [Link]
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PubChem. (n.d.). 2-[(5-Bromo-3-pyridinyl)oxy]-6-chloropyrazine. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 3-Bromo-6-chloropyridazine
Foreword: As researchers dedicated to advancing drug development, our work with novel chemical entities like 3-Bromo-6-chloropyridazine is foundational. This halogenated pyridazine is a valuable building block, but its reactivity demands our full respect and adherence to rigorous safety protocols. This guide moves beyond mere compliance, offering a framework for integrating safety into your scientific workflow. It is designed to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research by preventing contamination and unforeseen reactions.
Hazard Profile of this compound
Understanding the specific threats posed by a chemical is the first step in mitigating risk. This compound is classified with several hazards that necessitate careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential effects.
The signal word associated with this chemical is "Warning".[1][2] This indicates a moderate level of hazard. The primary risks are associated with exposure through inhalation, skin or eye contact, and ingestion.
| GHS Hazard Statement | Description of Risk |
| H302 | Harmful if swallowed.[1][2] |
| H315 | Causes skin irritation, which can lead to redness, itching, or inflammation upon contact.[1][2] |
| H319 | Causes serious eye irritation, resulting in pain, tearing, and potential damage if not promptly addressed.[1][2] |
| H332 | Harmful if inhaled.[1] |
| H335 | May cause respiratory irritation, leading to coughing and discomfort of the respiratory tract.[1][2][3] |
The RAMP Framework for Chemical Safety
To establish a comprehensive safety mindset, we will adopt the RAMP model: R ecognize hazards, A ssess the risks, M inimize the risks, and P repare for emergencies.[4] This framework ensures a systematic approach to safety for every experiment.
-
Recognize Hazards: The hazards are clearly defined by the GHS classifications in the table above. This compound is a skin, eye, and respiratory irritant and is harmful if swallowed or inhaled.
-
Assess Risks: The risk of exposure is highest when weighing and transferring the solid compound (potential for dust inhalation) and when working with solutions (potential for splashes and skin contact).
-
Minimize Risks: This is achieved primarily through engineering controls (fume hoods) and the correct use of Personal Protective Equipment (PPE), which will be detailed in the next section.
-
Prepare for Emergencies: This involves knowing the location of safety showers, eyewash stations, and spill kits, and having a clear plan for accidental exposure or release.
Core Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are your most critical defenses against direct chemical exposure. The precautionary statement P280 explicitly mandates the use of protective gloves, clothing, eye, and face protection when handling this compound.[1]
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Consider double-gloving. | Why : Prevents skin irritation (H315) and dermal absorption. Practice : Always inspect gloves for tears before use. Remove gloves before touching common surfaces like doorknobs or keyboards to prevent cross-contamination.[5] Wash hands thoroughly after removing gloves.[5][6] |
| Eye & Face Protection | Chemical splash goggles are mandatory. A full-face shield should be worn over goggles during high-risk procedures (e.g., heating, pressure work). | Why : Protects against serious eye irritation (H319) from splashes or airborne particles.[7][5] Practice : Standard safety glasses with side shields offer minimum protection; goggles provide a complete seal and are strongly preferred.[5] |
| Skin & Body Protection | A fully-buttoned, long-sleeved laboratory coat. | Why : Protects against accidental skin contact from spills.[7][8] Practice : Lab coats should only be worn in the laboratory area and must be removed before entering offices or break rooms to prevent the spread of contaminants.[8] |
| Respiratory Protection | All handling of solid this compound should be performed in a certified chemical fume hood. | Why : Mitigates the risk of inhaling harmful dust (H332) and causing respiratory irritation (H335).[7][9] Practice : Ensure the fume hood sash is at the appropriate height to maximize airflow and protection. For situations where a fume hood is not feasible, a risk assessment must be performed to determine the need for a fitted respirator (e.g., N95).[7] |
Procedural Workflow for Safe Handling
A systematic, step-by-step approach ensures that safety measures are integrated into the entire experimental process.
Safe Handling Workflow Diagram
Caption: A procedural workflow for the safe handling of this compound.
Emergency Procedures & Decontamination
Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[9] Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][9] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
Spill Management:
-
Evacuate the immediate area and alert colleagues.
-
Ensure you are wearing appropriate PPE, including respiratory protection if the spill generates dust.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area thoroughly.
Waste Disposal Protocol
Proper segregation and disposal of chemical waste are critical for laboratory and environmental safety.
-
Classification: this compound is a halogenated organic compound. All waste containing this chemical must be classified as halogenated organic waste .[7]
-
Segregation: Never mix halogenated waste with non-halogenated waste streams to prevent dangerous reactions and ensure proper disposal.[7]
-
Containers: Collect waste in a designated, compatible, and clearly labeled container, such as a high-density polyethylene (HDPE) carboy.[7] The container must be kept tightly sealed when not in use.[7]
-
Disposal Route: Do not dispose of this chemical down the drain or allow it to evaporate in the fume hood.[7] All waste must be disposed of through your institution's official hazardous waste management program.
By adhering to these guidelines, you contribute to a robust culture of safety, ensuring that our pursuit of scientific discovery is conducted responsibly and without compromise.
References
- This compound Safety Inform
- 3-Bromo-6-chloroimidazo(1,2-b)pyridazine Safety and Hazards, PubChem,
- 3-Amino-4-bromo-6-chloropyridazine Safety Inform
- 3-Amino-4-bromo-6-chloropyridazine Safety and Hazards, PubChem,
- Thermo Fisher Scientific Safety D
- This compound Safety Inform
- Pyridine, 3-bromo- Safety D
- Safe Laboratory Practices in Chemistry, Harvey Mudd College Department of Chemistry,
- Sigma-Aldrich Safety D
- Proper Disposal of 3-Bromo-2-chloropyridine: A Guide for Labor
- 1-Bromo-3-chloropropane Safety D
- Laboratory Safety Guidelines, Institute for Molecular Biology & Biophysics,
- Laboratory Safety Rules, University of Vienna,
- TS Lab Safety Rules for Chemistry Labs, Thorn-Seshold,
- Safety in Academic Chemistry Labor
Sources
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
